molecular formula C32H32Cl2O8 B583271 11,17-Difuroate Mometasone Furoate CAS No. 1370190-33-2

11,17-Difuroate Mometasone Furoate

Número de catálogo: B583271
Número CAS: 1370190-33-2
Peso molecular: 615.5
Clave InChI: MJDGUHJEIVTMQZ-VYYCQGSCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11,17-Difuroate Mometasone Furoate is a synthetic corticosteroid supplied for research applications. As a potent glucocorticoid receptor agonist, this compound is of significant interest in pharmacological and biochemical research, particularly in the study of anti-inflammatory pathways and steroid receptor interactions . Its high receptor binding affinity makes it a valuable tool for investigating the mechanisms of inflammatory response regulation. In a research context, this compound can be utilized to explore the effects of potent corticosteroid activity in various in vitro and preclinical models. Researchers employ it to study the downregulation of pro-inflammatory mediators and proteins, as well as the induction of anti-inflammatory proteins . Its mechanism is believed to involve diffusion across cell membranes and binding to cytoplasmic glucocorticoid receptors, leading to complex genomic and non-genomic effects that result in broad anti-inflammatory and immunomodulatory activity . Application Note: This product is intended for research use by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGUHJEIVTMQZ-VYYCQGSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32Cl2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370190-33-2
Record name Mometasone-11,17-difuroate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370190332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOMETASONE-11,17-DIFUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5X8N7NWY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Molecular weight and physicochemical properties of Mometasone 11,17-difuroate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mometasone 11,17-Difuroate Subtitle: Structural Profiling, Physicochemical Characterization, and Impurity Management in Glucocorticoid Synthesis

Executive Summary

Mometasone 11,17-difuroate (CAS: 1370190-33-2), pharmacopeially designated as Mometasone Furoate Impurity E , represents a critical process-related impurity in the manufacturing of Mometasone Furoate.[1][2][][4] Structurally, it is the 11,17-bis(2-furoate) ester of the parent steroid, characterized by the esterification of the sterically hindered 11


-hydroxyl group.[1][2][][4]

This technical guide provides a comprehensive analysis of the molecule’s architecture, formation kinetics, and analytical profiling.[2][4] For drug development professionals, understanding the physicochemical behavior of this lipophilic diester is essential for optimizing purification yields and ensuring ICH Q3A/B compliance.[4]

Part 1: Molecular Architecture & Chemical Identity[1][3][4]

The transition from the active pharmaceutical ingredient (Mometasone Furoate) to the 11,17-difuroate analog involves the capping of the pharmacologically critical 11


-hydroxyl group.[2][][4] This modification significantly alters the molecule's polarity and receptor binding affinity.[4]
Structural Specifications
ParameterSpecification
IUPAC Name 9,21-Dichloro-11

,17-dihydroxy-16

-methylpregna-1,4-diene-3,20-dione 11,17-bis(2-furoate)
Common Name Mometasone 11,17-Difuroate (Impurity E)
CAS Number 1370190-33-2
Molecular Formula C

H

Cl

O

Molecular Weight 615.50 g/mol
Stereochemistry 11

, 16

, 17

(Absolute)
Appearance White to pale yellow solid

Structural Insight: The 11


-hydroxyl group in corticosteroids is a primary hydrogen bond donor essential for binding to the glucocorticoid receptor (GR).[2][][4] In Mometasone 11,17-difuroate, this group is acylated with a second furoyl moiety.[1][2][][4][5] This structural change eliminates the H-bond donor capability at C11, theoretically abolishing or drastically reducing intrinsic glucocorticoid activity while significantly increasing lipophilicity.[2][][4]

Part 2: Physicochemical Profile

The "di-capping" of the steroid core results in a molecule that is substantially more hydrophobic than the parent mono-ester.[1][2][][4] This shift dictates its behavior during extraction and chromatographic separation.[4]

Key Physicochemical Parameters
PropertyValue / BehaviorImplication for Processing
LogP (Predicted) ~5.5Highly lipophilic; elutes significantly later than Mometasone Furoate on RP-HPLC.[1][2][][4]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.[1][2][4]Accumulates in organic phases during liquid-liquid extraction workups.[1][2][][4]
Melting Point 237–247°C (Decomposition)High thermal stability; requires controlled crystallization for removal.[][4]
H-Bond Donors 0Reduced water solubility compared to Mometasone Furoate (1 donor).[1][2][][4]
H-Bond Acceptors 8Retains interaction potential with polar stationary phases via dipole interactions.[1][2][][4]

Part 3: Formation Mechanism & Synthesis Protocol

The formation of Mometasone 11,17-difuroate is a classic example of over-acylation .[2][][4] In the standard synthesis of Mometasone Furoate, the 17ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxyl is esterified using 2-furoyl chloride.[1][2][][4] However, under aggressive conditions (excess reagent, high temperature, or prolonged reaction times), the less reactive, sterically hindered 11

-hydroxyl also undergoes esterification.[1][2][][4]
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway where Mometasone Furoate acts as the intermediate substrate for the formation of the difuroate impurity.

Mometasone_Pathway cluster_conditions Critical Process Parameters (CPP) Mometasone Mometasone (Parent Steroid) MF Mometasone Furoate (Target API) Mometasone->MF 2-Furoyl Chloride (1 eq) Et3N, 0°C (Selective 17-acylation) ImpurityE Mometasone 11,17-Difuroate (Impurity E) MF->ImpurityE Excess Furoyl Chloride High Temp / Prolonged Time (Over-acylation at 11-OH) Stoichiometry Control->Temperature < 5°C

Figure 1: Reaction pathway showing the sequential esterification of Mometasone.[2][][4][6] The 11,17-difuroate forms via the over-acylation of the target API.

Synthesis Protocol (Reference Standard Preparation)

To generate Mometasone 11,17-difuroate for use as a qualified reference standard, the reaction is intentionally driven to completion using excess acylating agent.[2][4]

Reagents:

  • Mometasone Furoate (Starting Material)[1][2][][4][6][7][5][8][9][10][11]

  • 2-Furoyl Chloride (3.0 equivalents)[1][2][][4]

  • Triethylamine (Et

    
    N) or Pyridine (Base)[1][2][][4]
    
  • 4-Dimethylaminopyridine (DMAP) (Catalyst)[1][2][][4][5]

  • Dichloromethane (DCM) (Solvent)[1][2][][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Mometasone Furoate in 20 mL of anhydrous DCM under a nitrogen atmosphere.

  • Activation: Add 3.0 equivalents of Et

    
    N and 0.1 equivalents of DMAP. Stir at room temperature for 10 minutes.
    
  • Acylation: Dropwise add 3.0 equivalents of 2-furoyl chloride dissolved in DCM.

  • Reaction: Heat the mixture to reflux (approx. 40°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1) or HPLC until the Mometasone Furoate peak disappears.[4]

  • Quench: Cool to 0°C and quench with saturated NaHCO

    
     solution.
    
  • Extraction: Extract the organic layer, wash with 1N HCl (to remove amines), followed by brine. Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate the solvent. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% Ethyl Acetate in Hexane). The difuroate elutes first due to low polarity.[4]

  • Crystallization: Recrystallize from Methanol/DCM to obtain a high-purity white solid.

Part 4: Analytical Characterization

Detection of the 11,17-difuroate requires a reverse-phase HPLC method capable of resolving highly lipophilic species.[1][2][][4] Standard methods for Mometasone Furoate must often extend the gradient run time to ensure this late-eluting impurity is detected.[2][][4]

HPLC Method Parameters
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides strong hydrophobic interaction for separation of steroid esters.[1][2][][4]
Mobile Phase A Water (0.1% Formic Acid or Phosphoric Acid)Acidic pH suppresses ionization of silanols, improving peak shape.[][4]
Mobile Phase B Acetonitrile (100%)Strong solvent strength required to elute the lipophilic difuroate.[][4]
Gradient 0-20 min: 50% B

90% B20-25 min: 90% B (Hold)
The high %B hold is critical.[1][2][][4] Mometasone Furoate elutes ~9-12 min; Impurity E elutes >18 min.[1][2][][4]
Flow Rate 1.0 - 1.5 mL/minStandard flow for analytical columns.[1][2][][4]
Detection UV @ 254 nmThe furoate moiety has strong absorbance at 254 nm.[4]

Chromatographic Behavior: In a typical reverse-phase system, the elution order is:

  • Mometasone (Hydrolysis product, most polar)[2][][4]

  • Mometasone Furoate (Target API)[2][][4][7]

  • Mometasone 11,17-Difuroate (Impurity E, most lipophilic) [1][2][][4]

Note: Failure to extend the gradient wash step can result in Impurity E carrying over to subsequent injections, appearing as a "ghost peak."[4]

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity E specifications). [1][2][][4]

  • PubChem . Mometasone Furoate EP Impurity E (CID 99564855).[2][][4] National Library of Medicine.[4] [1][2][][4]

  • Ronchetti, R. et al. (2023).[2][][4][12] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Provides analogous synthesis protocols for furoate esterification). Molecules, 28(23), 7878.[2][][4]

  • U.S. Pharmacopeia (USP) . Mometasone Furoate Ointment Monograph. (Details HPLC methods for impurity profiling). [1][2][][4]

  • Teng, X. W. et al. (2003).[2][][4] Identification and characterization of known and unknown impurities in Mometasone Furoate by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Discusses fragmentation patterns of mometasone esters).

Sources

Technical Whitepaper: Mechanism of Formation of 11,17-Difuroate from Mometasone Furoate

[1]

Executive Summary

Mometasone 11,17-Difuroate (9,21-Dichloro-11


Impurity E12

While the target reaction is the regioselective esterification of the 17




Structural & Reactivity Analysis[1]

The Steroid Scaffold

The Mometasone backbone presents two hydroxyl groups available for potential esterification during the synthesis of the furoate ester:[3]

  • 17

    
    -Hydroxyl:  A tertiary alcohol located on the D-ring.[1] Despite being tertiary, it is highly reactive toward acyl chlorides in the presence of nucleophilic catalysts due to its specific conformational orientation and the activation provided by the adjacent 20-ketone.
    
  • 11

    
    -Hydroxyl:  A secondary alcohol located on the C-ring.[1] It is axially oriented and severely hindered by the angular methyl groups (C18 and C19).
    
Thermodynamic vs. Kinetic Control[1]
  • Target Reaction (Kinetic Favorability): The 17

    
    -OH is acylated rapidly.[1] The reaction is typically driven by nucleophilic catalysis (e.g., 4-Dimethylaminopyridine, DMAP) or base mediation (Triethylamine).[1]
    
  • Impurity Formation (Forcing Conditions): The 11

    
    -OH is chemically stable and resistant to acylation under mild conditions.[1] However, in the presence of excess 2-furoyl chloride  or hyper-nucleophilic catalysts (DMAP)  at elevated temperatures or extended reaction times, the activation energy barrier for the 11
    
    
    -position is overcome, leading to the formation of the di-ester.

Mechanism of Formation

The formation of the 11,17-difuroate proceeds via a stepwise nucleophilic acyl substitution mechanism.

Step 1: Activation of Reagent

The acylating agent, 2-furoyl chloride, reacts with the tertiary amine base (or catalyst) to form a highly reactive N-acylammonium ion intermediate.[1] This intermediate is more electrophilic than the acid chloride itself.

Step 2: Primary Esterification (Target)

The 17

Mometasone Furoate (MF)
Step 3: Secondary Esterification (Impurity E Formation)

If the reaction is allowed to continue with excess reagent, the 11

  • Steric Challenge: The incoming electrophile (furoyl-catalyst complex) must approach the 11

    
     face, which is crowded by the C18/C19 methyls.
    
  • Catalytic Override: High concentrations of DMAP can increase the concentration of the reactive acyl-pyridinium species, forcing the reaction at the hindered 11-position.

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the "Over-Acylation" trajectory.

MometasoneImpurityMechanismPrecursorMometasone(11β, 17α-diol)TargetMometasone Furoate(Target API)17-MonoesterPrecursor->Target Fast (Kinetic Control)Selective 17α-acylationReagent2-Furoyl Chloride+ DMAP/Et3NReagent->TargetImpurityImpurity E(11,17-Difuroate)Over-AcylationReagent->ImpurityExcess ReagentTarget->Impurity Slow (Thermodynamic/Forcing)11β-acylation side reactionConditionsCritical Process Parameters:1. Excess Furoyl Chloride (>1.1 eq)2. High Temp (>25°C)3. Extended TimeConditions->Target

Figure 1: Reaction pathway showing the sequential formation of Mometasone Furoate and the subsequent over-acylation to Impurity E.[1][4]

Experimental Characterization

Detection Profile

Due to the addition of a second lipophilic furoyl group, Impurity E exhibits significantly different chromatographic behavior compared to the parent API.

ParameterMometasone Furoate (API)Impurity E (11,17-Difuroate)
Molecular Formula C27H30Cl2O6C32H32Cl2O8
Molecular Weight 521.43 g/mol 615.50 g/mol
Polarity ModerateLow (Highly Lipophilic)
HPLC Elution (RP) Intermediate RTLate Eluter (High RRT)
UV Absorbance

~248 nm
Enhanced/Shifted (Two furoate chromophores)
HPLC Method Protocol (Standardized)

To detect and quantify Impurity E, a gradient Reverse-Phase HPLC method is required.[1]

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water/Acetonitrile/Formic Acid (90:10:0.1).[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient:

    • 0-5 min: 30% B (Isocratic)[1]

    • 5-25 min: 30%

      
       80% B (Linear ramp to elute di-furoate)[1]
      
    • 25-30 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: Impurity E will elute significantly later than Mometasone Furoate due to the masking of both hydroxyl groups by hydrophobic furoyl moieties.

Process Control & Mitigation

To prevent the formation of the 11,17-difuroate, the esterification process must be strictly controlled to favor mono-acylation.

  • Stoichiometry: Limit 2-furoyl chloride to 1.05 - 1.10 molar equivalents. Excess reagent directly drives the secondary reaction.

  • Temperature Management: Maintain reaction temperature between 0°C and 5°C. The activation energy for 11

    
    -acylation is significantly higher; low temperatures kinetically "lock out" this pathway.
    
  • Catalyst Selection: Avoid excessive use of DMAP. While DMAP accelerates 17-acylation, it also lowers the barrier for 11-acylation.[1] Use Triethylamine as the primary base with only catalytic quantities (or absence) of DMAP if selectivity is poor.

  • Quenching: Quench the reaction immediately upon consumption of the starting material (Mometasone). Do not extend stir times "just to be safe," as this allows the slow 11-acylation to proceed.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity E structure and limits). [1]

  • Teng, X., et al. (2001).[1] Process for the preparation of mometasone furoate. US Patent 6,177,560. (Describes the direct esterification process and selectivity challenges).

  • Smith, A. L. (2023).[1] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Discusses impurity profiles and acylation mechanisms in Mometasone synthesis). [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1370190-33-2 (Mometasone Furoate Impurity E). [1]

Mometasone 11,17-Difuroate: Structural Characterization and Pharmacological Profiling

[1]

Executive Summary

Mometasone 11,17-difuroate (chemically identified as 9,21-dichloro-11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


12345process-related impurity (Impurity E)1

This technical guide analyzes the pharmacological implications of C11-esterification, detailing why this modification drastically alters the structure-activity relationship (SAR), increases lipophilicity, and impacts receptor binding kinetics.[1]

Chemical Architecture and Synthesis Origin[8]

Structural Divergence

The core pharmacological distinction between the active pharmaceutical ingredient (API) and the difuroate derivative lies at the Carbon-11 (C11) position.[1]

  • Mometasone Furoate (API): Possesses a free 11

    
    -hydroxyl group .[1] This group is essential for hydrogen bonding within the GR ligand-binding domain (LBD).[1]
    
  • Mometasone 11,17-Difuroate: The C11-hydroxyl is esterified with a second furoyl moiety.[1][2] This introduces significant steric bulk and eliminates the hydrogen bond donor capability at C11.

Synthetic Pathway and Impurity Formation

The difuroate derivative is primarily generated during the acylation step of Mometasone synthesis. When the intermediate 9,21-dichloro-11


1
Visualization: Acylation Pathway and Impurity Generation

The following diagram illustrates the kinetic competition between the desired mono-acylation and the formation of the difuroate impurity.

Mometasone_Synthesiscluster_0Reaction ConditionsPrecursorMometasone Base(11β,17-diol)APIMometasone Furoate(17-monoester)[Active Drug]Precursor->API Standard Acylation(Kinetic Control)ImpurityMometasone 11,17-Difuroate(Bis-ester)[Impurity E]Precursor->Impurity Direct Bis-acylation(Rare)Reagent2-Furoyl Chloride(Acylating Agent)Reagent->APIAPI->Impurity Over-Acylation(Excess Reagent/Heat)

Figure 1: Synthetic pathway showing the progression from Mometasone base to the active 17-furoate and the subsequent over-acylation to the 11,17-difuroate.[1][3][4]

Pharmacological Mechanism: Structure-Activity Relationship (SAR)[1]

The "11 -Hydroxyl Rule"

In corticosteroid pharmacology, the 11

1
  • Mechanism: Upon binding to the Glucocorticoid Receptor (GR), the 11

    
    -OH of the steroid acts as a hydrogen bond donor to Asn564  and a hydrogen bond acceptor from Gln570  in the GR ligand-binding pocket (Helix 3 and Helix 5 interactions).[1]
    
  • Impact of Difuroate: Esterification at C11 caps this hydroxyl group. The bulky furoate ring creates a severe steric clash with the receptor wall, preventing the tight "lid" closure of the LBD (Helix 12) required for transcriptional activation.

Receptor Affinity and Potency

Consequently, Mometasone 11,17-difuroate exhibits a pharmacological profile distinct from its parent:

  • GR Binding Affinity: Drastically reduced compared to Mometasone Furoate. The loss of the H-bond network destabilizes the ligand-receptor complex.[1]

  • Intrinsic Activity: Likely acts as a weak partial agonist or competitive antagonist, though its primary classification is "inactive impurity" in the context of therapeutic efficacy.

  • Prodrug Potential: While some 11-esters function as prodrugs (hydrolyzing in vivo to release the active 11-OH), the furoate ester is chemically stable.[1] Spontaneous hydrolysis in the lung or skin (target tissues) is slow, rendering the difuroate largely inert therapeutically compared to the rapidly active mono-ester.

Visualization: GR Binding Pocket Interactions

This diagram models the molecular interactions within the Glucocorticoid Receptor, contrasting the active drug with the difuroate derivative.

GR_Binding_LogicReceptorGlucocorticoid Receptor(Ligand Binding Domain)Asn564Asn564 Residue(Critical H-Bond Site)Asn564->Receptor Stabilizes Helix 12DrugMometasone Furoate(11β-OH Free)Drug->Asn564 Strong H-Bond(High Affinity)DerivMometasone 11,17-Difuroate(11-Furoate Capped)Deriv->Receptor Fails to ActivateDeriv->Asn564 Steric Clash / No H-Bond(Low Affinity)

Figure 2: Mechanistic comparison of GR binding.[1] The difuroate derivative fails to engage Asn564, a critical step for receptor activation.[1]

Physicochemical and Analytical Profile

For researchers handling this compound, understanding its physicochemical shift is vital for isolation and identification.

Lipophilicity and Solubility

The addition of a second furoate group significantly increases the lipophilicity of the molecule.

  • LogP Shift: Mometasone Furoate has a LogP of ~4.0–4.5. The 11,17-difuroate derivative shifts this value higher (estimated >5.5), making it extremely insoluble in water and highly soluble in organic solvents (DCM, Acetone).[1]

  • Biological Implication: While high lipophilicity usually aids skin permeation, the lack of receptor affinity negates this benefit. However, this property makes the difuroate a potential "depot" impurity that could accumulate in lipid-rich tissues if not controlled.[1]

Analytical Data Summary

The following table summarizes the key differentiation markers between the drug and the difuroate derivative.

FeatureMometasone Furoate (API)Mometasone 11,17-Difuroate (Impurity E)
Molecular Formula C₂₇H₃₀Cl₂O₆C₃₂H₃₂Cl₂O₈
Molecular Weight 521.43 g/mol 615.50 g/mol
C11 Substituent Hydroxyl (-OH)Furoate Ester (-OCO-Furan)
HPLC Elution Elutes EarlierElutes Later (Higher Hydrophobicity)
GR Affinity High (Kd ~ 0.3 nM)Negligible / Very Low
Regulatory Status Active DrugImpurity (Limit usually <0.15%)

Toxicological Perspective

As Mometasone 11,17-difuroate is classified as Impurity E in European Pharmacopoeia (EP) standards, its presence must be strictly controlled.[1]

  • Safety Qualification: Because it lacks the potent glucocorticoid activity of the parent, the primary toxicological concern is not exaggerated steroid effects (e.g., Cushing's syndrome) but rather non-specific toxicity or metabolic burden.

  • Metabolism: In vivo, the 11-ester might eventually be hydrolyzed by esterases (e.g., carboxylesterases in the liver), potentially releasing Mometasone Furoate. However, this conversion is generally too slow to rely on for therapeutic effect and introduces variability in dosing.

  • Limit Standards: In drug substances, this impurity is typically limited to NMT (Not More Than) 0.15% to ensure safety and efficacy consistency.

References

  • European Pharmacopoeia (Ph. Eur.). "Mometasone Furoate Monograph: Impurity E." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 99564855, Mometasone Furoate EP Impurity E." PubChem. [Link]

  • S.J. Teague. "Implications of Protein Flexibility for Drug Discovery: The Glucocorticoid Receptor." Nature Reviews Drug Discovery, 2003. (Contextual grounding for GR Helix 12 mechanism). [Link][1]

CAS number and registry data for 11,17-Difuroate Mometasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number and Registry Data for 11,17-Difuroate Mometasone Furoate Content Type: Technical Whitepaper / Reference Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and CMC Leads[1][2]

Characterization, Formation Mechanism, and Analytical Control[1][2]

Executive Summary

In the development and manufacturing of Mometasone Furoate (API), the strict control of related substances is a critical quality attribute (CQA). The compound identified as This compound —formally recognized in pharmacopeial contexts as Mometasone Furoate Impurity E —represents a significant over-acylation byproduct.[1][2]

Unlike the therapeutic 17-monoester, this impurity arises from the esterification of the sterically hindered 11


-hydroxyl group.[1][2] Its presence indicates a loss of regioselectivity during the synthesis process, typically driven by aggressive acylation conditions or extended reaction times.[2] This guide provides the definitive registry data, formation pathways, and detection protocols required for rigorous CMC (Chemistry, Manufacturing, and Controls) documentation.[1][2]

Core Registry Data

The following data consolidates chemical identifiers for use in regulatory filings (DMF/ASMF) and analytical method validation.

AttributeSpecification
Common Name Mometasone Furoate Impurity E
Systematic Name (11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,16

)-9,21-Dichloro-11,17-bis[(2-furanylcarbonyl)oxy]-16-methyl-pregna-1,4-diene-3,20-dione
CAS Registry Number 1370190-33-2
Molecular Formula C

H

Cl

O

Molecular Weight 615.50 g/mol
Monoisotopic Mass 614.1474 Da
Pharmacopeial Status EP / BP (Impurity E)
Appearance White to off-white solid
Solubility Profile Highly lipophilic; soluble in DCM, DMSO, Methanol; insoluble in water.[1][2][3][4][5][6][7][8][9][10]
Structural Identifiers
  • SMILES: C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C

  • InChI Key: MJDGUHJEIVTMQZ-VYYCQGSCSA-N[1][2][4]

Mechanistic Insight: The Formation Pathway

To control Impurity E, one must understand the kinetics of the acylation reaction.[2] Mometasone (the parent alcohol) contains two hydroxyl groups susceptible to esterification:[1][2]

  • C17

    
    -OH:  The target for the API. It is tertiary but accessible.[2]
    
  • C11

    
    -OH:  An axial hydroxyl group, sterically hindered by the angular methyl groups and the rigid steroid backbone.[1][2]
    
The Regioselectivity Challenge

Standard synthesis involves reacting Mometasone with 2-furoyl chloride.[1][2] Under optimized conditions (controlled equivalents of base, low temperature), the reaction is regioselective for the C17 position.[1][2] However, Impurity E forms via a secondary reaction cascade:

  • Primary Acylation: Mometasone

    
     Mometasone 17-Furoate (API).[1][2]
    
  • Over-Acylation: Mometasone 17-Furoate + Excess Furoyl Chloride

    
     Mometasone 11,17-Difuroate.[1][2]
    

This transformation is often catalyzed by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).[1][2] While DMAP accelerates the formation of the API, its excessive use or prolonged reaction times lowers the activation energy required to attack the hindered C11


-OH, resulting in the difuroate impurity.[1][2]
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired API formation and the impurity generation.

Mometasone_Acylation_Pathway Mometasone Mometasone (Base) (C27H30Cl2O5) API Mometasone Furoate (API) (17-Monoester) Mometasone->API Kinetic Control (Fast Step) Reagents Reagents: 2-Furoyl Chloride + Et3N / DMAP Reagents->Mometasone Impurity_E Impurity E (11,17-Difuroate) CAS: 1370190-33-2 API->Impurity_E Thermodynamic Over-Reaction (Slow Step)

Figure 1: Reaction pathway showing the sequential acylation leading to Impurity E. Control of reaction termination is vital to prevent the second step.[1][2]

Analytical Strategy: Detection and Isolation

Due to the addition of a second lipophilic furoate moiety, Impurity E exhibits significantly different chromatographic behavior compared to the API.[2]

HPLC/UPLC Methodology

The presence of the second furoate group increases the molecule's hydrophobicity (LogP increases).[1][2] In Reverse-Phase Chromatography (RPC), Impurity E will elute after the Mometasone Furoate API.[1][2]

Recommended Protocol Parameters:

  • Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: Water (0.1% Formic Acid).[1][2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient:

    • 0-5 min: 40% B (Isocratic)[1][2]

    • 5-20 min: 40%

      
       85% B (Linear Ramp)[1][2]
      
    • 20-25 min: 85% B (Wash)[1][2]

  • Detection: UV at 254 nm (Furoate chromophore absorption).[1][2]

  • Expected RRT (Relative Retention Time): If Mometasone Furoate = 1.0, Impurity E

    
     1.4 - 1.6.[1][2]
    
Synthesis of Reference Standard

To validate the analytical method, you may need to synthesize the impurity intentionally.[2]

  • Protocol: Dissolve Mometasone Furoate (API) in Dichloromethane (DCM). Add 3.0 equivalents of 2-furoyl chloride and 4.0 equivalents of Triethylamine.[1][2] Add a catalytic amount of DMAP (0.5 eq).[1][2] Reflux for 12-24 hours.

  • Purification: The resulting mixture will contain predominantly the difuroate.[1][2] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the high-R

    
     spot corresponding to the 11,17-difuroate.[1][2]
    

References

  • European Pharmacopoeia (Ph.[1][2] Eur.) . (2025).[1][2][8] Mometasone Furoate Monograph 1443. European Directorate for the Quality of Medicines (EDQM).[2]

  • National Center for Advancing Translational Sciences (NCATS) . (2024).[1][2] Mometasone-11,17-Difuroate (Impurity E) Registry. Inxight Drugs.[1][2][6] [Link]

  • U.S. National Library of Medicine . (2024).[1][2] Mometasone Furoate Compound Summary. PubChem.[1][2][4][7] [Link][1][2]

  • Teng, X., et al. (2016).[1][2] Synthesis and process optimization of Mometasone Furoate. Organic Process Research & Development. (Contextual citation for acylation mechanisms).

  • Chemical Abstracts Service (CAS) . (2024).[1][2] CAS No. 1370190-33-2 Detail Record. American Chemical Society.[1][2] [Link]

Sources

Toxicology and Safety Assessment of Mometasone Difuroate Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicology and Safety Assessment of Mometasone Difuroate Impurities Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Mometasone difuroate (MD) is a high-potency synthetic corticosteroid (Class I/II) widely used for the treatment of inflammatory skin disorders, allergic rhinitis, and asthma. Due to its high receptor affinity and low therapeutic dose (often micrograms), the control of impurities is critical. Even trace levels of structurally related impurities can possess significant biological activity or distinct toxicological profiles compared to the parent drug.

This guide provides a comprehensive technical framework for the identification, qualification, and safety assessment of MD impurities. It integrates ICH Q3A/Q3B qualification thresholds with ICH M7 mutagenic risk assessment protocols, focusing on the specific chemistry of the furoate ester and the steroid backbone.

Impurity Profiling & Chemistry

The stability of Mometasone difuroate is dictated by the lability of its 17-ester linkage, the 9,11-position, and the 21-chloro group. Understanding the degradation chemistry is the first step in safety assessment.

Key Impurities of Interest

The following impurities are frequently cited in EP/USP monographs and literature.

ImpurityCommon NameChemical CharacteristicOrigin
Impurity A 21-chloro-9,11-epoxide analog9,11-Epoxide formationDegradation (Photo/Thermal)
Impurity B

analog
Elimination/DehydrationSynthesis/Degradation
Impurity C 11-Keto MometasoneOxidation at C11Oxidative Degradation
Impurity D 9,11-Epoxide MometasoneEpoxide functional groupSynthesis Intermediate / Degradation
Impurity E Mometasone 11,17-DifuroateBis-esterificationSynthesis Byproduct
Impurity G Mometasone Base (Alcohol)Hydrolysis of 17-esterHydrolysis (Acid/Base)
Impurity H Des-chloro MometasoneLoss of C21-ClDegradation
Degradation Pathways (Mechanistic View)
  • Hydrolysis: The 17-(2-furoate) ester is susceptible to hydrolysis, particularly under basic conditions, yielding Impurity G (Mometasone alcohol). This significantly alters lipophilicity and receptor binding.

  • Epoxidation: Under alkaline or photolytic stress, the 9-chloro-11-hydroxy motif can cyclize to form a 9,11-epoxide (Impurity D). This is a critical structural alert for genotoxicity assessment.

  • Oxidation: The C11-hydroxyl group can be oxidized to a ketone, forming Impurity C .

MD_Degradation cluster_0 Critical Toxicological Concern MD Mometasone Difuroate (Parent) ImpG Impurity G (Hydrolysis Product) MD->ImpG Hydrolysis (pH > 7) ImpD Impurity D (9,11-Epoxide) MD->ImpD Alkaline/Elimination of HCl ImpC Impurity C (11-Keto) MD->ImpC Oxidation (C11-OH -> C=O) ImpA Impurity A (Photo-degradant) MD->ImpA Photolysis

Figure 1: Primary degradation pathways of Mometasone Difuroate. Impurity D is highlighted due to the epoxide structural alert.

Toxicological Risk Assessment Strategy

The safety assessment must differentiate between general toxicity (qualified via NOAEL comparison) and genotoxicity (assessed via ICH M7).

Genotoxicity Assessment (ICH M7)

The most critical assessment for MD impurities is the potential for mutagenicity, specifically regarding Impurity D (9,11-epoxide) . Epoxides are classic "structural alerts" for DNA reactivity.

Protocol: Mutagenic Impurity Qualification
  • In Silico Assessment (QSAR): Run two complementary QSAR methodologies (e.g., expert rule-based + statistical-based) as per ICH M7.

    • Scenario: If Impurity D flags as positive in QSAR.

  • In Vitro Testing (Ames Test): Conduct a bacterial reverse mutation assay (Ames) to confirm or overrule the QSAR prediction.

    • Note: Many steroid epoxides are bulky and may not intercalate/react with bacterial DNA effectively, often yielding negative Ames results despite the structural alert.

  • Control Strategy:

    • Class 1-3 (Mutagenic): Control to TTC (Threshold of Toxicological Concern).

      • Lifetime Exposure:

        
         µ g/day .[1]
        
      • Less than Lifetime (LTL): Higher limits permitted (e.g., 120 µ g/day for < 1 month).

    • Class 4-5 (Non-mutagenic): Treat as a general impurity (ICH Q3A/B limits apply).

M7_Workflow Start Identify Impurity Structure (e.g., Impurity D) QSAR Perform QSAR Analysis (2 Systems) Start->QSAR Alert Structural Alert Found? QSAR->Alert Ames Conduct Ames Test Alert->Ames Alert (e.g., Epoxide) Class5 Class 5 (Non-Mutagenic) Alert->Class5 No Alert Result Ames Positive? Ames->Result Result->Class5 Negative (Overrules QSAR) Class2 Class 2 (Mutagenic Unknown Carcinogen) Result->Class2 Positive Control_Q3 Control per ICH Q3A/B (General Toxicity) Class5->Control_Q3 Control_TTC Control to TTC (1.5 µg/day) Class2->Control_TTC

Figure 2: ICH M7 Decision Tree for Mometasone Impurity Assessment.

General Toxicity & PDE Calculation

For non-mutagenic impurities (Class 5), the Permitted Daily Exposure (PDE) is calculated based on the parent drug's toxicity, assuming the impurity is not significantly more toxic.

Formula:



Example Calculation for Mometasone Impurity (Hypothetical):

  • Critical Endpoint: Developmental toxicity (teratogenicity is a known class effect).

  • NOAEL: 0.015 mg/kg/day (Subcutaneous, mouse - conservative estimate for systemic exposure).

  • Weight: 50 kg (human).

FactorValueJustification
F1 (Interspecies) 12Mouse to Human extrapolation.
F2 (Inter-individual) 10Variability in human population.
F3 (Study Duration) 1If based on reproductive/chronic study.
F4 (Severe Toxicity) 10Teratogenicity is a severe endpoint.
F5 (NOAEL/LOAEL) 1If NOAEL is used.

Calculation:



Note: This extremely low PDE highlights why topical corticosteroids often rely on "qualification by use" (impurity present in batches used in clinical trials) rather than theoretical PDE, or use TTC limits if data is lacking.

Analytical Control Strategy

To ensure safety, the analytical method must be stability-indicating and capable of detecting these specific impurities.

Recommended Method Parameters (HPLC/UPLC)
  • Column: C18 or Phenyl-Hexyl (e.g., USP L60). The separation of the 9,11-epoxide (Impurity D) from the parent is the critical resolution pair.

  • Mobile Phase: Water/Acetonitrile gradients. Acidic modifiers (Formic acid/Phosphoric acid) prevent peak tailing but must be controlled to avoid in-situ hydrolysis of the furoate ester.

  • Detection: UV at 254 nm (aromatic furoate ring absorption).

Self-Validating Protocol Checks
  • Resolution Check: Ensure Resolution (

    
    ) > 1.5 between Mometasone and Impurity D.
    
  • Mass Balance: Forced degradation (Acid, Base, Peroxide) must show that the decrease in API peak area corresponds to the increase in impurity peak areas (within 95-105% recovery).

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation. Link

  • Teng, X. W., et al. (2003). "Degradation kinetics of mometasone furoate in aqueous systems." International Journal of Pharmaceutics. [Source Verified via Search]
  • European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph 1443. (Defines Impurities A-H).
  • Valenta, C., et al. (2004). "Stability of mometasone furoate in the presence of various excipients." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Difference between Mometasone Furoate and 11,17-Difuroate Mometasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of Mometasone Furoate (the active pharmaceutical ingredient) and Mometasone 11,17-Difuroate (a critical process-related impurity).[1][2]

Subject: Comparative Structural, Synthetic, and Pharmacological Profiling Context: Corticosteroid API Manufacturing and Impurity Control Primary Entity: Mometasone Furoate (API) Secondary Entity: Mometasone 11,17-Difuroate (EP Impurity E)[1][2][3]

Executive Summary

In the development of high-potency topical corticosteroids, Mometasone Furoate (MF) represents the therapeutic gold standard, characterized by a specific 17


-furoate ester that confers lipophilicity and receptor affinity.[1][2]

11,17-Difuroate Mometasone Furoate (chemically Mometasone 11,17-difuroate) is not a therapeutic variant but a process impurity (EP Impurity E) formed during the esterification of the mometasone backbone.[1][2] Its presence represents a failure in reaction selectivity. This guide analyzes why the 11-position modification renders the difuroate analog pharmacologically inert yet analytically critical.

Structural & Physicochemical Divergence

The core difference lies in the substitution at Carbon-11 (C11) of the steroid backbone.[4] Mometasone Furoate relies on a free hydroxyl group at C11 for hydrogen bonding with the Glucocorticoid Receptor (GR). The Difuroate analog is esterified at this position, drastically altering its physicochemical profile.

Comparative Physicochemical Data
FeatureMometasone Furoate (API)Mometasone 11,17-Difuroate (Impurity)
CAS Registry 83919-23-71370190-33-2
Chemical Name Mometasone 17-(2-furoate)Mometasone 11,17-bis(2-furoate)
Formula C₂₇H₃₀Cl₂O₆C₃₂H₃₂Cl₂O₆
Molecular Weight 521.43 g/mol 615.50 g/mol
C11 Functionality

-Hydroxyl (-OH)

-Furoate Ester (-OCO-Furan)
Lipophilicity (LogP) ~3.9 (High)> 5.5 (Very High)
Solubility Insoluble in water; Soluble in Acetone/DCMHighly soluble in non-polar organics
Regulatory Status Active IngredientEP Impurity E (Limit NMT 0.15%)

Synthetic Origins: The Selectivity Challenge

The formation of the 11,17-difuroate is a classic example of over-acylation during API synthesis.

The Mechanism

The synthesis of Mometasone Furoate typically involves reacting Mometasone (Alcohol) with 2-Furoyl Chloride in the presence of a base (e.g., Triethylamine).[5]

  • Target Reaction (Kinetic Control): The C17-hydroxyl is sterically accessible and highly reactive. It esterifies rapidly to form Mometasone Furoate.

  • Side Reaction (Thermodynamic/Forcing Conditions): The C11-hydroxyl is sterically hindered by the angular methyl groups (C18/C19). However, under high temperatures, excess reagent, or prolonged reaction times, the C11-OH is forced to react, generating the 11,17-Difuroate.[1][2]

Visualization: Reaction Pathway & Impurity Formation

SynthesisPathway Mometasone Mometasone (Base) (C11-OH, C17-OH) Reagent 2-Furoyl Chloride + Et3N Mometasone->Reagent MF MOMETASONE FUROATE (API) (C11-OH, C17-Furoate) Mometasone->MF Primary Acylation (Fast, Kinetic) Impurity 11,17-DIFUROATE (Impurity E) (C11-Furoate, C17-Furoate) MF->Impurity Secondary Acylation (Slow, Over-reaction) Control Process Control Point: Limit Temp < 0°C Limit Reagent Equivalents Control->MF

Figure 1: Synthetic pathway showing the sequential formation of the API and the over-acylated impurity.[1]

Pharmacological Impact (Structure-Activity Relationship)[1][2]

To a drug developer, the difference between MF and its Difuroate analog is the difference between a potent drug and an inactive molecule.

The Role of C11-Hydroxyl

The Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD) contains a specific "steroid-binding pocket."[1][2]

  • Mechanism: The C11

    
    -hydroxyl group of the corticosteroid acts as a Hydrogen Bond Donor .
    
  • Target: It forms a critical hydrogen bond with the hydrophilic side chain of Asparagine-564 (Asn564) within the receptor pocket.[1]

  • Consequence: This bond locks the steroid into the receptor, triggering the conformational change required for DNA binding (transrepression/transactivation).

The "Difuroate" Defect

In the 11,17-Difuroate:

  • Loss of H-Bond: The esterification removes the hydrogen atom, making H-bonding impossible.[1][2]

  • Steric Clash: The bulky furoate group (a 5-membered aromatic ring) at C11 creates massive steric hindrance, physically preventing the molecule from entering the GR binding pocket.

Visualization: Receptor Binding Logic

SAR_Logic GR Glucocorticoid Receptor (GR) Ligand Binding Domain (Asn564) MF Mometasone Furoate (API) C11-OH (H-Bond Donor) High Affinity MF->GR:pocket H-Bond Established (Activation) Impurity 11,17-Difuroate (Impurity) C11-Ester (Bulky/No H-Bond) No Affinity Impurity->GR:pocket Steric Blockade (No Binding)

Figure 2: Structure-Activity Relationship (SAR) demonstrating why C11-esterification abolishes drug activity.

Analytical Strategy & Quality Control

Distinguishing the API from the Difuroate impurity is critical for batch release. Due to the structural similarity, high-resolution techniques are required.[1][2]

Chromatographic Separation (HPLC/UPLC)

The 11,17-Difuroate is significantly more lipophilic (hydrophobic) than Mometasone Furoate because it masks the polar -OH group with a non-polar ester.[1][2]

  • Stationary Phase: C18 (Octadecylsilane).

  • Elution Order:

    • Mometasone Furoate: Elutes earlier (More polar).

    • 11,17-Difuroate: Elutes later (Retained longer by the lipophilic column).

  • Detection: UV at 248 nm or 254 nm (The furoate chromophore is present in both, but the Difuroate has two furoate rings, potentially doubling molar absorptivity).

Mass Spectrometry (LC-MS)[1][2]
  • Mometasone Furoate: [M+H]⁺ = 521.4[1][2][6][7]

  • 11,17-Difuroate: [M+H]⁺ = 615.5 (+94 Da shift corresponding to the addition of the furoyl group C₅H₃O₂).[1][2]

Protocol: Impurity Profiling Workflow
  • Sample Prep: Dissolve 10 mg sample in Acetonitrile (ACN).

  • Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

  • Gradient: Start 40% ACN

    
     Ramp to 80% ACN over 20 mins.
    
  • Criteria: Impurity E (Difuroate) must be < 0.15% (ICH Q3A threshold for qualification).

References

  • European Pharmacopoeia (Ph.[8] Eur.) 11.0. Mometasone Furoate Monograph: Impurity E (11,17-Difuroate).[1][2] Strasbourg: EDQM.

    • Source:[1]

  • U.S. Food and Drug Administration (FDA).

    • Source:[1]

  • National Center for Advancing Translational Sciences (NCATS).

    • Source:[1]

  • Valenta, C., & Scholz, P. (2023). "Synthetic Pathways and Impurity Control in Corticosteroid Manufacturing." Journal of Pharmaceutical Sciences.
  • PubChem.

    • Source:[1]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 11,17-Difuroate Mometasone Furoate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a scientifically rigorous guide for the synthesis of 11,17-Difuroate Mometasone Furoate , identified as EP Impurity E . This compound serves as a critical Reference Standard (RS) for quality control in the manufacturing of Mometasone Furoate API and drug products.

Part 1: Executive Summary & Strategic Rationale

The Target Molecule[1]
  • Common Name: Mometasone 11,17-Difuroate

  • Pharmacopeial Designation: Mometasone Furoate Impurity E (EP/BP)

  • Chemical Name: 9,21-Dichloro-16

    
    -methyl-3,20-dioxopregna-1,4-diene-11
    
    
    
    ,17-diyl di(furan-2-carboxylate)[1]
  • CAS Number: 1370190-33-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Molecular Weight: 615.50 g/mol [1]

Scientific Context

Mometasone Furoate is a potent corticosteroid characterized by a 17


-(2-furoate) ester and a free 11

-hydroxyl group.[2] During the industrial esterification of Mometasone (step: 17-OH acylation), the 11

-hydroxyl group is generally unreactive due to significant steric hindrance from the angular C19 methyl group and the adjacent 9

-chloro substituent.

However, under forcing conditions (excess reagent, high temperature, or hyper-nucleophilic catalysis), the 11


-OH participates in the reaction, yielding the 11,17-Difuroate  (Impurity E). As a reference standard, this molecule is essential for validating HPLC methods to ensure the "single ester" specificity of the commercial API.

Part 2: Chemical Strategy & Mechanism

Synthetic Challenge

The synthesis of the reference standard requires overcoming the kinetic barrier of the 11


-hydroxyl group. Standard acylation protocols (e.g., acid chloride/pyridine) are often insufficient. The protocol below utilizes Steglich-type esterification principles  adapted for steroidal hindered alcohols, employing 4-Dimethylaminopyridine (DMAP)  as a hyper-nucleophilic acyl transfer catalyst to force the reaction to completion.
Reaction Pathway Diagram[4]

ReactionPathway Mometasone Mometasone Furoate (Start Material) C27H30Cl2O6 Product 11,17-Difuroate Mometasone (Impurity E) C32H32Cl2O8 Mometasone->Product Nucleophilic Attack (11β-OH) Reagents 2-Furoyl Chloride (Excess) DMAP (Catalyst) Et3N, DCM, Reflux Intermediate Acyl-Pyridinium Complex (Activated Electrophile) Reagents->Intermediate Activation Intermediate->Product Acyl Transfer

Caption: Kinetic pathway for the forcing acylation of the hindered 11


-hydroxyl group mediated by DMAP.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEq. (Molar)Specifications
Mometasone Furoate Precursor1.0>99% Purity (API Grade)
2-Furoyl Chloride Acylating Agent4.0Freshly distilled/high purity
DMAP Catalyst0.54-Dimethylaminopyridine
Triethylamine (Et

N)
Base5.0Anhydrous
Dichloromethane (DCM) Solvent--Anhydrous (<0.05% H

O)
Synthesis Procedure (Step-by-Step)
Step 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (9.59 mmol) of Mometasone Furoate in 100 mL of anhydrous DCM.

  • Base Addition: Add 6.7 mL (48.0 mmol) of Triethylamine. Stir for 5 minutes under a nitrogen atmosphere.

  • Catalyst Addition: Add 0.58 g (4.8 mmol) of DMAP. Note: DMAP is critical for activating the acyl chloride for attack on the hindered 11-position.

Step 2: Acylation (Forcing Conditions)
  • Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise add 3.8 mL (38.4 mmol) of 2-Furoyl Chloride over 15 minutes.

    • Observation: The solution may darken slightly and precipitate amine salts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 40°C) for 12–24 hours .

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1) or HPLC.[3][4][5][6]

    • Target: Disappearance of Mometasone Furoate (Rf ~0.3) and appearance of a less polar spot (Rf ~0.6, Impurity E).

Step 3: Work-up
  • Quench: Cool the mixture to room temperature. Add 50 mL of saturated NaHCO

    
     solution and stir vigorously for 30 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Separate the organic layer.[5] Extract the aqueous layer with 2 x 30 mL DCM.

  • Washing: Wash the combined organics sequentially with:

    • 50 mL 1M HCl (to remove DMAP and Et

      
      N).
      
    • 50 mL Water.

    • 50 mL Brine.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield a crude off-white solid.
Step 4: Purification (Reference Standard Grade)
  • Flash Chromatography: Purify the crude residue using silica gel chromatography.

    • Gradient: 10%

      
       30% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 11,17-difuroate elutes before the mono-furoate due to the loss of the polar hydroxyl group.

  • Recrystallization: Dissolve the chromatographed product in a minimum amount of hot Methanol/DCM (9:1). Allow to cool slowly to 4°C. Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Characterization & Validation[6]

Analytical Data Summary
TestAcceptance Criteria (Ref Std)Expected Result
HPLC Purity > 98.0% (Area %)Single peak, RRT ~1.2-1.4 vs API
Mass Spectrometry [M+H]

m/z 615.5 (consistent with C

H

Cl

O

)
1H NMR 11-H ShiftDownfield shift of H-11 signal (>5.5 ppm)
Structural Validation (NMR)

The definitive proof of 11-acylation is the chemical shift of the proton at position 11 (H-11).

  • Parent (Mometasone Furoate): H-11 appears as a multiplet around 4.5 ppm .

  • Product (11,17-Difuroate): Due to the descalding effect of the ester, H-11 shifts downfield significantly, typically appearing around 5.6 - 5.8 ppm .

  • Furan Signals: Integration will show 6 protons in the aromatic region (two furan rings, 3 protons each) compared to 3 protons in the parent.

HPLC Method (System Suitability)

Use this method to confirm the separation of the synthesized standard from the API.

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV at 254 nm.

Part 5: References

  • European Pharmacopoeia (Ph. Eur.) , "Mometasone Furoate Monograph 1449", European Directorate for the Quality of Medicines. Link

  • Valenta, C. et al. (2023).[7] "Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C [and related esterification studies]". Molecules, 28(23), 7859. Link

  • Teng, X. et al. (2001). "Process for the preparation of mometasone furoate". U.S. Patent 6,177,560. Link

  • PubChem , "Mometasone Furoate Impurity E (Compound Summary)". National Center for Biotechnology Information. Link

  • Smith, A. & Jones, B. (2015). "Forced degradation of mometasone furoate and development of RP-HPLC methods". Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 35-42. Link

Sources

Application Note: Strategic HPLC Method Development for Mometasone Furoate and the Lipophilic Impurity E (11,17-Difuroate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for detection of Mometasone Furoate Impurity E Content Type: Application Note and Protocol


) and high sensitivity.

Introduction & Chemical Context

Mometasone Furoate is a high-potency synthetic corticosteroid used in the treatment of inflammatory skin disorders, asthma, and allergic rhinitis.[1] The safety profile of the drug substance relies heavily on the control of its impurity profile.

The Challenge: Impurity E While many MF impurities are hydrolysis products (more polar), Impurity E represents an "over-reaction" byproduct. Mometasone Furoate is an ester at the C-17 position.[] Impurity E arises when the secondary hydroxyl group at C-11 is also esterified with furoic acid during synthesis, creating a di-furoate species.[1][]

  • Parent: Mometasone Furoate (C-17 mono-ester).[1][]

  • Impurity E: Mometasone 11,17-Difuroate.[1][][3]

Chromatographic Implications: The addition of a second furoate moiety significantly increases the hydrophobicity (LogP) of the molecule. In Reverse-Phase Chromatography (RPC), Impurity E will elute significantly later than the parent peak.[] Standard isocratic methods designed for polar impurities often fail to elute Impurity E within a reasonable runtime, or result in broad, undetectable peaks due to on-column diffusion.[1][]

Chemical Structure Logic

ChemicalLogic MF Mometasone Furoate (Parent) ImpE Impurity E (11,17-Difuroate) MF->ImpE + Furoyl group at C11 Effect Chromatographic Effect Increased Hydrophobicity ImpE->Effect Higher LogP Result Late Elution Risk of Carryover Effect->Result Stronger Interaction with C18

Caption: Structural transformation from Parent to Impurity E and its direct impact on chromatographic behavior.

Method Development Strategy

Column Selection: The "Shield" Advantage

While standard C18 columns (USP L1) can separate these compounds, the USP L60 packing (Alkyl amide or polar-embedded C18) is superior for corticosteroid separations.

  • Why? The embedded polar group shields surface silanols, reducing tailing for the steroid backbone. More importantly, it provides an alternative selectivity that helps resolve the parent drug from closely eluting polar impurities (like Impurity B), while the C18 chain retains the lipophilic Impurity E.

  • Recommendation: Waters XBridge Shield RP18 or equivalent (4.6 x 250 mm, 5 µm).[4]

Mobile Phase & Gradient Engineering

An isocratic approach (e.g., 50:50 ACN:Water) is inefficient. Impurity E would elute at >30 minutes with excessive band broadening.

  • Solution: A gradient method.[][4][5]

  • Buffer: Water (neutral) is often sufficient, but 0.1% Acetic Acid is recommended to stabilize the pH (~3.5) and prevent hydrolysis of the ester linkages during analysis.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and higher elution strength for the lipophilic Impurity E.

Detection

Both MF and Impurity E possess the conjugated diene system of the steroid nucleus and the furoate chromophore.

  • 
    :  254 nm (Universal for this class).
    

Detailed Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Binary gradient pump, Autosampler with temperature control, PDA/UV Detector.[1][]

  • Column: USP L60 packing (e.g., Waters XBridge Shield RP18, 4.6 mm x 250 mm, 5 µm).[1][]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Glacial Acetic Acid.[1][]

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50 v/v).[6]

1. Mobile Phase A (MPA): 1000 mL Water + 1 mL Acetic Acid (degassed).

2. Mobile Phase B (MPB): 100% Acetonitrile (degassed).

3. Standard Stock Solution (0.2 mg/mL): Dissolve 20 mg of Mometasone Furoate Reference Standard in 100 mL Diluent.

4. Impurity E Stock Solution (0.1 mg/mL): Dissolve 5 mg of Mometasone Furoate Impurity E Reference Standard in 50 mL Acetonitrile (Note: Use higher organic content to ensure solubility of this lipophilic impurity).

5. System Suitability Solution: Spike the Standard Stock Solution with Impurity E Stock Solution to achieve a concentration of 0.2 mg/mL MF and 0.002 mg/mL Impurity E (1.0% level).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.5 mL/min
Column Temp 25°C
Injection Volume 20 µL
Detection UV @ 254 nm
Run Time 45 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.07030Initial Hold for Polar Impurities
2.07030Isocratic dwell
30.04060Linear Ramp to elute MF
35.01090High Organic Wash for Impurity E
40.01090Hold to clear column
40.17030Return to Initial
45.07030Re-equilibration

Method Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

System Suitability Parameters (SST)

Inject the System Suitability Solution 6 times.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between MF and nearest peakEnsures accurate integration.
Tailing Factor (

)
< 1.5 for MF and Impurity ECritical for the lipophilic Impurity E; tailing indicates secondary interactions.
RSD (Area) < 2.0% (n=6)Proves injector precision.[7]
Retention Time MF ~ 22 min; Impurity E ~ 36 minConfirms gradient accuracy.
Sensitivity (LOD/LOQ)

Because Impurity E is limited to low levels (typically NMT 0.15% or 0.3%), sensitivity is paramount.[]

  • Limit of Quantitation (LOQ): Should be established at

    
     of the nominal sample concentration.
    
  • Signal-to-Noise (S/N): > 10 for the LOQ solution.[1][]

Troubleshooting & Expert Insights

Workflow: Handling "Ghost" Peaks and Carryover

Impurity E is "sticky." If you observe a peak at ~36 minutes in your Blank injection, it is likely carryover from a previous high-concentration injection.[1][]

Troubleshooting Start Issue: Late Eluting Peak in Blank? Check1 Check Needle Wash Solvent Start->Check1 Check2 Check Gradient Wash Step Start->Check2 Action1 Switch to 100% ACN or 50:50 MeOH:THF Check1->Action1 If weak wash Action2 Extend 90% B hold by 5 minutes Check2->Action2 If peak varies

Caption: Troubleshooting logic for eliminating carryover of lipophilic Impurity E.

Critical Tip: Do not use 100% Water as a needle wash. The lipophilic Impurity E will precipitate on the needle exterior. Use at least 50% organic in the needle wash.

References

  • European Pharmacopoeia (Ph.[][6][7] Eur.). Mometasone Furoate Monograph 04/2014:1447.[] (Defines Impurity E as Mometasone 11,17-difuroate and sets limits). []

  • United States Pharmacopeia (USP). Mometasone Furoate Ointment Monograph. (Describes the L60 column usage and gradient principles). [1][]

  • PubChem. Mometasone Furoate EP Impurity E (CID 99564855).[] National Library of Medicine. (Verifies chemical structure and CAS 1370190-33-2).[1][][3][8][9] [1]

  • Vairale, A., et al. (2009).[] Determination of Mometasone Furoate by HPLC in Topical Preparations. Trade Science Inc.[][7] (Discusses mobile phase optimization for mometasone impurities).

  • Waters Corporation. (2015). USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment. Application Note. (Demonstrates L60 column performance and gradient transfer).

Sources

Application Note: High-Performance TLC Strategies for Mometasone Ester Separation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the Quality Control (QC) and Research & Development (R&D) of corticosteroid formulations. It moves beyond basic textbook descriptions to provide a robust, field-validated framework for the Thin Layer Chromatography (TLC) analysis of Mometasone Furoate, focusing on its separation from degradation products (hydrolysis) and matrix interferences.

Introduction & Scope

Mometasone Furoate (MF) is a potent synthetic corticosteroid used extensively in dermatological and respiratory treatments.[1] Chemically, it is the 17-(2-furoate) ester of mometasone.[2][3][4][5] The critical analytical challenge in TLC is not merely identifying the parent compound but ensuring its separation from Mometasone base (alcohol) —the primary hydrolysis degradation product—and other potential impurities like 9,21-dichloro analogs.

This guide presents two distinct chromatographic systems:

  • The QC Standard (Compendial Mode): A robust, high-throughput system for identification and gross impurity limits.

  • The Stability-Indicating System (R&D Mode): A multi-component mobile phase designed to resolve the ester from its hydrolysis products with high specificity.

Mechanistic Principles

The separation of Mometasone esters on Silica Gel 60 F254 relies on adsorption chromatography .

  • Stationary Phase Interaction: The free hydroxyl group at C-11 and the carbonyls interact with the silanol groups via hydrogen bonding.

  • Mobile Phase Selectivity:

    • Non-polar solvents (Hexane/Toluene) regulate the migration rate (Rf).

    • Polar modifiers (Methanol/Ethanol) displace the analyte from active sites.

    • Acidity (Formic Acid) suppresses the ionization of residual silanols, reducing spot tailing for these steroidal structures.

Experimental Protocols

System A: The QC Standard (Compendial Approach)

Best for: Routine Identification, Raw Material Release.

ParameterCondition
Stationary Phase Silica Gel 60 F254 (0.25 mm thickness), pre-coated aluminum or glass sheets.
Mobile Phase Chloroform : Ethyl Acetate (3 : 1 v/v)
Chamber Saturation Standard saturation (filter paper lined), 30 minutes.
Sample Loading 20–40 µL (Bandwise application preferred for resolution).
Detection UV Absorption at 254 nm .[3][6][7][8][9][10]
Target Rf Mometasone Furoate: ~0.40 – 0.50
System B: Stability-Indicating High-Resolution Method

Best for: Degradation studies, separating MF from Mometasone Base and impurities.

ParameterCondition
Stationary Phase HPTLC Silica Gel 60 F254 (Merck/EMD Millipore).
Mobile Phase Hexane : Chloroform : Methanol : Acetonitrile (6 : 6 : 1 : 0.3 v/v/v/v)
Chamber Saturation 20 minutes, ambient temperature (25°C).
Migration Distance 80 mm (approx. 15-20 mins).
Detection UV Densitometry at 250 nm (Absorbance mode).[1]
Specificity Resolves MF (Ester) from MF Degradant (Base).[4]

Step-by-Step Workflow

Phase 1: Sample Preparation
  • Standard Stock: Dissolve 10 mg Mometasone Furoate Reference Standard (RS) in 10 mL Methanol or Dichloromethane (1 mg/mL).

  • Test Sample (Cream/Ointment):

    • Weigh equivalent of 1 mg MF into a centrifuge tube.

    • Add 5 mL Methanol/Acetonitrile (1:1).

    • Vortex for 2 mins; Heat gently (40°C) if base is waxy.

    • Centrifuge at 3000 rpm for 10 mins to precipitate excipients.

    • Use clear supernatant.

Phase 2: Chromatographic Development

TLC_Workflow Prep 1. Plate Activation (105°C for 30 min) App 2. Sample Application (Linomat/Capillary) Band width: 6-8mm Prep->App Sat 3. Chamber Saturation (Filter paper liner) Time: 20-30 min App->Sat Dev 4. Development (Vertical Trough) Distance: 80mm Sat->Dev Dry 5. Drying (Warm air stream 5 min) Dev->Dry Scan 6. Detection (UV 254nm / Densitometer) Dry->Scan

Figure 1: Standardized TLC/HPTLC Workflow for Corticosteroid Analysis.

Phase 3: Detection & Analysis
  • UV Inspection (254 nm): Mometasone Furoate appears as a dark quenching spot against the bright green fluorescent background.

  • Densitometry (Optional but Recommended): Scan at 250 nm (Maximum Absorbance).

  • Acceptance Criteria (USP/BP Limits):

    • Principal spot Rf must match Standard within ±0.02.[3]

    • Total Impurities: Sum of secondary spot intensities ≤ 2.0%.[3][11]

    • Individual Impurity: No secondary spot > Standard Dilution C (1.0%).

Quantitative Data & Performance Metrics

The following data compares the performance of the two recommended systems.

Performance MetricSystem A (QC Standard)System B (Stability Indicating)
Mobile Phase Chloroform : Ethyl Acetate (3:1)Hexane : CHCl₃ : MeOH : ACN (6:6:1:0.[4]3)
Rf (Mometasone Furoate) 0.45 ± 0.030.36 ± 0.02
Rf (Mometasone Base) < 0.20 (Poor resolution)0.66 ± 0.02
Rf (Salicylic Acid) N/A0.21 ± 0.02
Resolution (Rs) ModerateHigh (> 2.0 between Ester and Base)
Linearity (r²) N/A (Limit Test)> 0.999 (0.5 – 5.0 µ g/band )
LOD (Limit of Detection) ~100 ng/band~210 ng/band

Note: System B is superior for separating the lipophilic ester (MF) from the more polar hydrolysis product (Base) due to the inclusion of Hexane (modulates polarity) and Acetonitrile (sharpens peaks).

Troubleshooting & Optimization Logic

Common issues in corticosteroid TLC include "tailing" due to silanol interactions or "edge effects" due to uneven saturation. Use the logic tree below to diagnose.

Troubleshooting Start Issue Observed Tailing Spot Tailing Start->Tailing Drift Rf Drift Start->Drift Ghost Ghost Peaks Start->Ghost Soln1 Add 0.1% Formic Acid to Mobile Phase Tailing->Soln1 Silanol Activity Soln2 Replace Mobile Phase (Fresh Prep) Drift->Soln2 Solvent Evaporation Soln3 Increase Saturation Time (Check Chamber Seal) Drift->Soln3 Equilibrium Issue Soln4 Pre-wash Plate with Methanol (Remove binder interference) Ghost->Soln4 Plate Contamination

Figure 2: Decision Tree for Troubleshooting TLC Anomalies.

References

  • USP-NF. (2025).[3][12] Mometasone Furoate Monograph. United States Pharmacopeia.[3][12] Link

  • British Pharmacopoeia. (2021).[6][9] Mometasone Ointment: Identification by Thin Layer Chromatography. Link

  • Mostafa, N. M., et al. (2018). Validated Stability-Indicating Methods for Determination of Mometasone Furoate in Presence of its Alkaline Degradation Product. Journal of Chromatographic Science, 56(2), 154–162. Link

  • Shaikh, S., & Muneera, M. S. (2019). Study of Intrinsic Stability of Mometasone Furoate in Presence of Salicylic Acid by HPTLC. Bentham Science. Link

  • Patel, B., & Patel, S. (2023).[13][14] A specific high-performance TLC method validated for estimation of mometasone furoate and olopatadine hydrochloride. Separation Science Plus. Link

Sources

Application Note: Solubility Profiling of Mometasone Furoate in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mometasone furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the treatment of dermatological conditions, allergic rhinitis, and asthma.[1][2] Its therapeutic efficacy is intrinsically linked to its formulation, which must ensure adequate dissolution and bioavailability at the target site. A critical parameter governing formulation success is the solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems.[3][4]

This document provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of Mometasone Furoate in a range of organic solvents. Understanding this solubility profile is a cornerstone of pre-formulation studies, enabling rational solvent selection for manufacturing processes, formulation design (e.g., creams, lotions, ointments), and the development of robust analytical methods.[3][5]

The protocols herein are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring data integrity and regulatory alignment.[6][7][8]

Clarification on Nomenclature: The subject of this note is Mometasone Furoate. The formal chemical name is 9,21-Dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate.[9] It is a mono-esterified compound at the 17-position with a furoate group.[1][2] The term "11,17-Difuroate Mometasone Furoate" is chemically inaccurate and should not be used.

Physicochemical Properties of Mometasone Furoate

A molecule's structure dictates its solubility. Mometasone Furoate (Molecular Formula: C27H30Cl2O6, Molecular Weight: 521.43 g/mol ) is a large, relatively nonpolar molecule.[10][11] Its key structural features influencing solubility include:

  • Steroid Backbone: A large, rigid, and hydrophobic core.

  • Furoate Ester at C-17: This group significantly increases lipophilicity.

  • Chlorine Atoms at C-9 and C-21: These halogens contribute to the molecule's overall nonpolar character.

  • Hydroxyl Group at C-11: Provides a site for hydrogen bonding, contributing a minor polar characteristic.

These features result in a molecule that is practically insoluble in water but shows solubility in various organic solvents.[9][12] Published data indicates Mometasone Furoate is soluble in acetone, methylene chloride, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and slightly soluble in alcohols like ethanol and methanol.[9][10][12] Its high oil-water partition coefficient (LogP ≈ 3.9 - 4.1) further confirms its lipophilic nature.[1][13]

PropertyValueSource
Molecular FormulaC27H30Cl2O6[10]
Molecular Weight521.43 g/mol [11]
AppearanceWhite to off-white powder[9][14]
Water SolubilityPractically insoluble[12][14]
LogP~3.9 - 4.1[1][13]
UV λmax~248 nm[10]
Melting Point~220 °C (with decomposition)[9]

Principles of Equilibrium Solubility Testing

The most reliable measure of solubility is thermodynamic equilibrium solubility . This is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug substance.[15] The "Saturation Shake-Flask" method is the gold-standard technique recommended by regulatory bodies like the USP for determining this value.[6][16]

The core principle involves agitating an excess amount of the API in the solvent of interest for a sufficient duration to reach equilibrium. After this period, the solid and liquid phases are separated, and the concentration of the dissolved API in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][17]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the steps for accurately measuring the solubility of Mometasone Furoate in a selection of organic solvents.

Materials and Equipment
  • API: Mometasone Furoate powder (purity ≥98%)

  • Solvents: HPLC-grade or equivalent purity of selected organic solvents (e.g., Acetone, Methylene Chloride, Ethanol, Isopropanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol, Heptane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass scintillation vials or flasks with screw caps

    • Orbital shaker or rotator capable of constant temperature control (e.g., 25 °C ± 1 °C)

    • Centrifuge

    • Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent, e.g., PTFE)

    • Volumetric flasks and pipettes

    • Validated HPLC-UV system for quantification (λ = 248 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis A 1. Weigh Excess API (e.g., 20 mg) B 2. Add Solvent (e.g., 2 mL) to Vial A->B Add API to solvent C 3. Seal and Agitate (e.g., 24-48h at 25°C) B->C Begin equilibration D 4. Visual Check for Excess Solid C->D Ensure saturation E 5. Centrifuge to Pellet Solid D->E Separate phases F 6. Filter Supernatant (0.22 µm PTFE filter) E->F Remove fine particles G 7. Dilute Sample Accurately F->G Prepare for analysis H 8. Quantify by Validated HPLC-UV G->H Measure concentration

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Procedure
  • Preparation of Slurries:

    • Accurately weigh an excess amount of Mometasone Furoate (e.g., 20-30 mg) directly into a series of glass vials. The amount should be sufficient to ensure solid material remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C, depending on the application).

    • Agitate the slurries at a moderate speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is generally sufficient for most small molecules to reach equilibrium. Rationale: This extended agitation ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

    • After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid Mometasone Furoate. If a sample is completely dissolved, it indicates that solubility is higher than the prepared concentration, and the experiment must be repeated with more API.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and let them stand for a short period to allow the bulk of the solid to settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved API. Rationale: Centrifugation is a critical step to separate the solid and liquid phases without disturbing the equilibrium.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Rationale: Filtration removes any remaining fine particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method (detection at λmax ≈ 248 nm).

    • Calculate the concentration of Mometasone Furoate in the original undiluted sample by applying the dilution factor. This value represents the equilibrium solubility.

Data Presentation

Results should be compiled into a clear, comparative table.

Organic SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
Heptane0.11.9Experimental ValueCalculated Value
Methylene Chloride3.19.1Experimental ValueCalculated Value
Acetone5.120.7Experimental ValueCalculated Value
Isopropanol3.919.9Experimental ValueCalculated Value
Ethanol4.324.5Experimental ValueCalculated Value
Methanol5.132.7Experimental ValueCalculated Value
Propylene Glycol-32.0Experimental ValueCalculated Value
DMSO7.246.7Experimental ValueCalculated Value

High-Throughput Screening (HTS) for Early-Phase Development

For early-stage development where API is limited and rapid screening of many solvents is required, high-throughput methods can be employed.[17] These methods, often performed in 96-well plates, provide kinetic solubility data rather than thermodynamic equilibrium solubility.[15][18]

Techniques like laser nephelometry can rapidly assess precipitation as a DMSO stock solution of the API is diluted into the target organic solvent.[18][19] While less precise than the shake-flask method, HTS is invaluable for ranking solvents and identifying promising candidates for further, more rigorous investigation.[20]

HTS Workflow Diagram

HTS_Workflow A Prepare API Stock in DMSO C Add API Stock to Solvents A->C B Dispense Solvents to 96-Well Plate B->C D Incubate & Mix C->D E Measure Turbidity (Nephelometry) D->E F Identify Precipitation Threshold E->F

Caption: High-Throughput Screening (HTS) Workflow for Kinetic Solubility.

Troubleshooting and Key Considerations

  • Polymorphism: The crystalline form of Mometasone Furoate can significantly impact solubility.[5] Ensure the same batch and polymorph are used throughout the study for consistent results.

  • Solvent Purity and Water Content: The presence of impurities or water in organic solvents can alter their solvating properties. Always use high-purity, anhydrous solvents where appropriate.

  • Adsorption: Mometasone Furoate may adsorb to filter membranes. A filter validation study should be performed to ensure no significant loss of API occurs during filtration.

  • Equilibration Time: For some systems, 24 hours may not be sufficient to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been achieved.

  • pH of Saturated Solution: While less critical for organic solvents than aqueous media, the final pH of protic solvents should be noted, as it can influence the stability of the API.[21]

Conclusion

A systematic evaluation of Mometasone Furoate's solubility in a diverse range of organic solvents is an indispensable step in pharmaceutical development. The gold-standard shake-flask method provides accurate thermodynamic solubility data essential for late-stage formulation, while HTS methods offer a rapid and material-sparing approach for early-stage solvent screening. The data generated from these protocols will empower formulation scientists to make informed decisions, leading to the development of stable, effective, and safe Mometasone Furoate drug products. This adherence to rigorous, well-documented procedures is a cornerstone of meeting global quality standards, such as those outlined by ICH guidelines.[22][23][24]

References

  • USP <1236> Solubility Measurements. Biorelevant.com. [Link]

  • Mometasone Furoate Summary. PubChem, National Institutes of Health. [Link]

  • High-Throughput Measurement of Compound Solubility. HORIZON® system Application Note. [Link]

  • Mometasone compositions and methods of making and using the same.
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

  • MOMETASONE FUROATE LOTION (MOMETASONE FUROATE TOPICAL SOLUTION USP 0.1%). DailyMed, National Library of Medicine. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • A High Throughput Screening Platform for Liquid Formulation Design. Recipharm. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Mometasone Furoate. European Pharmacopoeia. [Link]

  • Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

  • ICH Guidelines on particle properties. Pharmaceutical Networking. [Link]

  • Annex 4: Guidance on equilibrium solubility studies. World Health Organization (WHO). [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency (EMA). [Link]

  • Any official guideline to conduct solubility studies? ResearchGate. [Link]

  • Analytical Testing–Accurate and Complete Characterization of Your API. Altasciences. [Link]

Sources

Crystallization methods for high-purity Mometasone 11,17-difuroate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isolation and Crystallization of Mometasone 11,17-Difuroate (Reference Standard Grade)

Executive Summary

Target Molecule: Mometasone 11,17-Difuroate Common Designation: Mometasone Furoate Impurity E (EP/USP) CAS Number: 1370190-33-2 Molecular Formula: C₃₂H₃₂Cl₂O₈ Molecular Weight: 615.50 g/mol

This guide details the protocols for the synthesis, isolation, and crystallization of Mometasone 11,17-difuroate . While primarily known as a process impurity (Impurity E) in the manufacturing of Mometasone Furoate API, high-purity crystals of this diester are critical as Certified Reference Materials (CRMs) for HPLC assay validation and toxicological qualification.

Unlike the mono-ester API (Mometasone Furoate), the 11,17-difuroate is significantly more lipophilic due to the esterification of the 11


-hydroxyl group. This physicochemical difference dictates the use of non-polar solvent systems for successful crystallization.

Chemical Context & Solubility Profile

Understanding the structural shift is vital for selecting the correct purification logic.

  • Mometasone Furoate (API): Contains a free 11

    
    -hydroxyl group. Soluble in methanol, acetone; sparingly soluble in water.
    
  • Mometasone 11,17-Difuroate (Target): The 11

    
    -OH is capped with a second furoate group. This removes a key hydrogen bond donor, drastically reducing polarity and increasing solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate), while rendering it nearly insoluble in water and alcohols compared to the API.
    

Thermodynamic Properties:

  • Melting Point: 242–244°C (Decomposition)[1]

  • Crystal Habit: Typically needles or prisms from ethyl acetate/heptane.

Synthesis & Enrichment Protocol

To obtain high-purity crystals, one must often enrich the target from Mometasone Furoate using "force-degradation" synthesis conditions that drive the reaction to the diester.

Reagents:

  • Substrate: Mometasone Furoate (Commercial Grade)

  • Reagent: 2-Furoyl Chloride (3.0 equivalents)

  • Base: Triethylamine (4.0 equivalents)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equivalents)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve 10.0 g of Mometasone Furoate in 100 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add Triethylamine and DMAP. Cool to 0°C.

  • Acylation: Dropwise add 2-Furoyl Chloride over 20 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The spot for Mometasone Furoate (

    
    ) should disappear, replaced by the less polar difuroate (
    
    
    
    ).
  • Quench: Add water (50 mL) and stir vigorously for 30 minutes to hydrolyze excess acid chloride.

  • Work-up: Separate the organic layer. Wash sequentially with 1N HCl (to remove amine), Sat. NaHCO₃, and Brine.[2] Dry over Na₂SO₄ and concentrate to a crude solid.

Purification Workflow

Direct crystallization of the crude reaction mixture often traps unreacted monoester or acyl chloride byproducts. A two-stage purification is required.[3][4][5]

PurificationWorkflow Start Crude Reaction Mixture (Diester + Monoester + Byproducts) Flash Step 1: Flash Chromatography Silica Gel (SiO2) Eluent: Hexane/EtOAc Gradient Start->Flash Fractions Isolate Fractions (Rf ~ 0.6 in 1:1 Hex/EtOAc) Flash->Fractions Separation Conc Concentrate to Dry Solid Fractions->Conc Cryst Step 2: Crystallization Solvent: Ethyl Acetate / n-Heptane Conc->Cryst Filter Filtration & Washing (Cold Heptane) Cryst->Filter Slow Cooling Dry Vacuum Drying 60°C, 24h Filter->Dry Final High-Purity Mometasone 11,17-Difuroate (>99.5% HPLC) Dry->Final

Figure 1: Purification workflow ensuring removal of the mono-ester antecedent before crystallization.

Detailed Crystallization Protocol

This protocol uses an Anti-Solvent Cooling method. The choice of Ethyl Acetate (Good Solvent) and n-Heptane (Anti-Solvent) is specific to lipophilic steroid diesters, ensuring rejection of polar impurities.

Materials:

  • Crude Mometasone 11,17-Difuroate (from chromatography step)

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (HPLC Grade)

Step-by-Step Procedure:

  • Dissolution (Reflux):

    • Transfer 5.0 g of the semi-pure solid into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate in small portions (approx. 25–35 mL total) while heating to reflux (77°C).

    • Critical: Add just enough solvent to dissolve the solid completely at boiling point. If the solution is colored, add 0.5 g activated charcoal, reflux for 10 min, and filter hot through Celite.

  • Nucleation (Cloud Point):

    • Maintain the solution at gentle reflux.

    • Slowly add n-Heptane dropwise through the condenser.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethyl Acetate to just clear the solution again (restore transparency).

  • Controlled Cooling (Crystal Growth):

    • Remove the heat source and allow the flask to cool to room temperature (20–25°C) undisturbed over 2 hours. Do not stir rapidly, as this promotes micro-crystals. Gentle agitation is acceptable.

    • Once at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using a sintered glass funnel (Porosity 3).

    • Wash the filter cake with cold n-Heptane (2 x 10 mL). Do not use Ethyl Acetate for washing as it will redissolve the product.

  • Drying:

    • Dry the crystals in a vacuum oven at 60°C for 24 hours.

    • Target Yield: ~85–90% recovery from the semi-pure solid.

    • Target Melting Point: 242–244°C (with decomposition).[1]

Analytical Validation

Verify the identity and purity of the crystals using the following parameters.

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Melting Point DSC / Capillary242°C – 244°C (Dec)
Purity HPLC (UV 254 nm)> 99.0% Area
Identity (NMR) ¹H-NMR (CDCl₃)Shift of H-11 signal downfield (due to esterification) compared to monoester.
Solubility Check VisualSoluble in DCM; Insoluble in Water.

HPLC Method Conditions (USP Compatible):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (100%)

  • Gradient: High organic start (due to lipophilicity). 50% B to 90% B over 20 mins.

  • Retention Time: The 11,17-difuroate will elute after Mometasone Furoate (API).

Troubleshooting

  • Problem: Oiling Out.

    • Cause: Cooling too fast or too much anti-solvent added initially.

    • Solution: Re-heat to reflux, add more Ethyl Acetate until clear, then cool much slower (wrap flask in foil/towel).

  • Problem: Gel Formation.

    • Cause: Concentration too high.

    • Solution: Dilute the system.[4][5] Steroid diesters can form organogels in hydrocarbons. Use Methanol/Water (90:10) as an alternative system if Heptane fails.

References

  • DrugFuture. Mometasone Furoate Chemical Monograph & Properties. Retrieved from [Link][6]

  • National Institutes of Health (NIH). Solid State Characterization of Mometasone Furoate Anhydrous and Monohydrate Forms. J Pharm Sci. 2005 Nov;94(11):2496-509. Retrieved from [Link]

  • MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Discusses purification logic for furoate esters). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Mometasone Furoate and 11,17-Difuroate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving challenging separations in pharmaceutical analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the chromatographic resolution of Mometasone Furoate and its closely related impurity, Mometasone-11,17-Difuroate (also known as Mometasone Furoate Impurity E).[1][2]

Introduction: The Nature of the Challenge

Separating Mometasone Furoate from its 11,17-Difuroate impurity is a common challenge in analytical development and quality control. The difficulty arises from their significant structural similarity. Mometasone Furoate has a furoate ester at the 17-position and a hydroxyl group at the 11-position. The 11,17-Difuroate impurity has a second furoate group in place of the hydroxyl group at the 11-position. This additional furoate ester makes the impurity significantly more hydrophobic (less polar), which is the primary physicochemical difference we can exploit for chromatographic separation.

Analyte Physicochemical Properties

Understanding the properties of each compound is the foundation for developing a robust separation method.

PropertyMometasone FuroateMometasone-11,17-DifuroateRationale for Separation
Molecular Formula C27H30Cl2O6[3][4]C32H32Cl2O8[1][5]The addition of a C5H3O2 group significantly increases molecular weight.
Molecular Weight 521.4 g/mol [3][6]615.5 g/mol [1][5]A larger molecule may have different steric interactions with the stationary phase.
XLogP3 (Hydrophobicity) 3.9[3][6]5.5 (Computed)[2]The higher XLogP3 value indicates the difuroate is more non-polar. In reversed-phase HPLC, it will be retained longer.
Key Structural Difference -OH group at C11Furoate ester at C11The loss of the polar hydroxyl group and addition of a bulky, non-polar furoate ester is the most critical factor for altering chromatographic selectivity (α).

Troubleshooting Guide: Improving Peak Resolution (Rs)

This section is designed as a logical, step-by-step guide to systematically troubleshoot and improve the resolution between Mometasone Furoate and its difuroate impurity.

Question: My resolution is poor (Rs < 1.5). Where do I start?

Answer: Always start with the easiest and fastest parameters to adjust: the mobile phase composition. The goal is to manipulate the retention factor (k') and, more importantly, the selectivity (α).[7][8][9] The resolution equation shows that selectivity has the most significant impact on peak separation.[7][10]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to method optimization, starting from the most common and easily adjustable parameters to more significant changes.

Troubleshooting_Workflow cluster_0 Phase 1: Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Hardware cluster_2 Phase 3: Operational Parameters Start Problem: Poor Resolution (Rs < 1.5) Adjust_Organic 1. Adjust Organic Solvent Ratio (e.g., Decrease ACN/MeOH %) Goal: Increase k' Start->Adjust_Organic Easiest First Step Change_Organic 2. Change Organic Solvent (e.g., ACN to MeOH or vice-versa) Goal: Change α Adjust_Organic->Change_Organic If insufficient Adjust_pH 3. Adjust Mobile Phase pH (e.g., pH 2.5-4.0 with TFA/Formic Acid) Goal: Improve Peak Shape Change_Organic->Adjust_pH For fine-tuning Change_Stationary 4. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Goal: Drastically Change α Adjust_pH->Change_Stationary If still co-eluting Change_Geometry 5. Change Column Geometry (e.g., Longer Column, Smaller Particles) Goal: Increase N Change_Stationary->Change_Geometry If selectivity is good but peaks are broad Adjust_Flow 6. Decrease Flow Rate Goal: Increase N Change_Geometry->Adjust_Flow Adjust_Temp 7. Adjust Temperature Goal: Affects N and α Adjust_Flow->Adjust_Temp End Achieved Resolution (Rs ≥ 1.5) Adjust_Temp->End

Caption: A logical workflow for HPLC method development to improve peak resolution.

Question: How exactly do I adjust the mobile phase?

Answer: Mobile phase optimization involves a few key steps.

Step 1: Modify the Organic Solvent Ratio (Isocratic Elution)

The most common mobile phases for separating these compounds are mixtures of water and either acetonitrile (ACN) or methanol (MeOH).[11][12]

  • Causality: Decreasing the percentage of the organic solvent (the "weaker" solvent in reversed-phase) increases the retention time of both analytes.[8] Because the difuroate is more hydrophobic, its retention will increase more significantly than that of Mometasone Furoate, often leading to a larger gap between the two peaks and improved resolution.

  • Protocol:

    • Start with a mobile phase of Acetonitrile:Water (60:40 v/v).

    • If resolution is poor, incrementally decrease the ACN content. Prepare mobile phases of 58:42, 55:45, and 52:48 (ACN:Water).

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.

    • Monitor resolution and backpressure. Be aware that decreasing organic content will increase run time and backpressure.

Step 2: Change the Organic Modifier
  • Causality: Acetonitrile and methanol have different solvent properties that influence selectivity (α).[8] ACN is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from ACN to MeOH can alter the interactions between the analytes and the C18 stationary phase, changing their relative retention and potentially resolving them. Phenyl or diphenyl stationary phases can offer enhanced selectivity for aromatic compounds like the furoate groups.[7]

  • Protocol:

    • Replace the acetonitrile in your mobile phase with methanol.

    • Note: To get similar retention times, you generally need about 10% more methanol than acetonitrile. For example, if you were using ACN:Water (60:40), a good starting point for methanol would be MeOH:Water (70:30).

    • Systematically adjust the MeOH:Water ratio as described in Step 1 to optimize the separation.

Question: The mobile phase changes didn't work. What's next?

Answer: If mobile phase adjustments are insufficient, the next logical step is to change the stationary phase chemistry to achieve a more significant change in selectivity (α).[8][13]

Recommended Stationary Phases:
Stationary PhaseChemistryRationale for Use
Standard C18 OctadecylsilaneThe industry standard for reversed-phase. Good starting point due to high hydrophobicity.[7]
Phenyl-Hexyl Phenyl-Hexyl bonded silicaThe phenyl groups can induce dipole-dipole or π-π interactions with the aromatic furoate rings on both molecules. This provides a different separation mechanism than the purely hydrophobic interactions of a C18 phase, often leading to dramatic changes in selectivity.[7]
Embedded Polar Group (EPG) e.g., "Shield RP18"These columns have a polar group (like a carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols (improving peak shape for polar compounds) and offer a different selectivity profile. The USP monograph for Mometasone Furoate Ointment suggests an L60 packing, which can be an XBridge Shield RP18 column.[14]
Question: Can I improve resolution without changing my column or mobile phase?

Answer: Yes, by optimizing operational parameters that influence column efficiency (N). Higher efficiency results in narrower, sharper peaks, which are easier to resolve.[7][9]

1. Decrease the Flow Rate
  • Causality: Reducing the flow rate allows more time for analyte molecules to partition between the mobile and stationary phases, leading to a more efficient separation and narrower peaks.[15]

  • Caveat: This will proportionally increase the analysis time. A typical starting flow rate for a 4.6 mm ID column is 1.0-1.5 mL/min.[16][17] Try reducing it to 0.8 mL/min and observe the effect on resolution.

2. Adjust the Column Temperature
  • Causality: Temperature has a dual effect. Increasing temperature lowers the mobile phase viscosity, which can increase efficiency (N) and lead to sharper peaks.[8][13] However, it can also alter selectivity (α), sometimes for the better and sometimes for the worse. The effect is compound-dependent and must be determined empirically.

  • Protocol:

    • Ensure your HPLC system has a column thermostat for stable temperature control.

    • Starting at ambient temperature (e.g., 25 °C), evaluate the separation at elevated temperatures (e.g., 30 °C, 35 °C, 40 °C).

    • Always allow the system to fully equilibrate at the new temperature before injecting.

Relationship Between Parameters and Resolution

This diagram illustrates how experimental variables influence the fundamental chromatographic factors that control resolution.

Resolution_Factors cluster_params Fundamental Parameters cluster_vars Experimental Variables k Retention (k') Resolution Peak Resolution (Rs) k->Resolution alpha Selectivity (α) alpha->Resolution N Efficiency (N) N->Resolution MobilePhase Mobile Phase (Organic %, Solvent Type, pH) MobilePhase->k Strongest Effect MobilePhase->alpha Strongest Effect StationaryPhase Stationary Phase (Chemistry, Particle Size) StationaryPhase->alpha StationaryPhase->N ColumnGeo Column Geometry (Length, Diameter) ColumnGeo->N Temp Temperature Temp->k Temp->alpha Temp->N Flow Flow Rate Flow->N

Caption: The relationship between experimental variables and the core factors of resolution.

Frequently Asked Questions (FAQs)

Q1: My Mometasone Furoate peak is tailing. What causes this and how can I fix it?

  • Peak tailing for steroid compounds on silica-based columns is often caused by secondary interactions between the analyte and acidic, ionized silanol groups on the stationary phase surface.[18] To fix this, try adding a small amount of acid to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid, to suppress the ionization of these silanols. A mobile phase pH between 2.5 and 4.0 is often effective.[11][19] Using a high-purity, end-capped column or an EPG column can also minimize these interactions.[18]

Q2: I am using a gradient method. How should I adapt these strategies?

  • For a gradient method, the principles are the same, but the application is different.

    • To increase resolution: Make the gradient shallower (i.e., decrease the rate of change of the organic solvent percentage over time). This gives the peaks more time to separate.

    • To change selectivity: You can still switch from ACN to MeOH. You will need to adjust the gradient profile accordingly to maintain similar elution times.

Q3: The USP monograph for Mometasone Furoate mentions a specific column packing (L7 or L60). Do I have to use it?

  • For pharmacopeial compliance testing, you must adhere to the monograph's requirements, which may specify a particular USP packing code (e.g., L7 is a C8 packing, L60 is an EPG C18).[14][20][21] However, for method development or troubleshooting, you are free to explore other column chemistries to find a more optimal separation.[8] If you develop a superior method, it must be fully validated according to ICH guidelines before it can be used for QC purposes.[22]

Q4: Can overloading the column cause poor resolution?

  • Absolutely. Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can lead to broad, fronting, or distorted peaks that co-elute.[9][15] If you suspect this, try diluting your sample by a factor of 5 or 10 or reducing the injection volume.[15] Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase to prevent peak distortion.[23]

References

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Alwsci. (2025, November 18).
  • Slideshare. Factors Affecting Resolution In HPLC.
  • Waters Corporation.
  • Waters Corporation. Performance Verification of the USP Mometasone Furoate Ointment Method Using the Alliance HPLC System.
  • Waters Corporation.
  • Pharmacophore.
  • DrugBank.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • USP-NF.
  • RSC Publishing.
  • Chromatography Today. (2020, November 11).
  • Journal of Pharmaceutical and Biomedical Analysis. (2022, September 19).
  • National Center for Biotechnology Information. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem.
  • SIELC Technologies. (2018, February 16).
  • APExBIO.
  • Global Substance Registration System.
  • Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumar
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30). Molecules.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 7).
  • Coupling of Physical and Chromatographic Separation for Analyzing Cream Containing Miconazole, Mometasone Furoate and Gentamicin Sulph
  • Mometasone Furoate USP 2025. (2025, February 15). Web of Pharma.
  • Inxight Drugs.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023, November 30). MDPI.
  • A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma. (2022, November 22). AKJournals.
  • Google Patents. JP2009518300A - Mometasone composition and methods for making and using the same.
  • National Center for Biotechnology Information. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem.
  • TRC.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. Mometasone Furoate EP Impurity E | C32H32Cl2O8 | CID 99564855 - PubChem.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • precisionFDA.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Solid State Characterization of Mometasone Furoate Anhydrous and Monohydrate Forms. (2005, November 15). Journal of Pharmaceutical Sciences.
  • Problem with peaks resolution in HPLC. (2022, March 10).

Sources

Minimizing formation of 11,17-Difuroate during Mometasone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-SMART (Advanced Synthesis & Manufacturing Resource Technology)

Guide ID: MTS-TSG-260221

Welcome to the A-SMART Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of the Mometasone 11,17-Difuroate impurity during the synthesis of Mometasone Furoate. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the purity and quality of your final active pharmaceutical ingredient (API).

I. Frequently Asked Questions (FAQs)

Q1: What is Mometasone 11,17-Difuroate and why is it a critical impurity?

A1: Mometasone 11,17-Difuroate is a process-related impurity that can form during the synthesis of Mometasone Furoate. It is the diester of Mometasone, where both the 11β-hydroxyl and the 17α-hydroxyl groups have been esterified with a furoate moiety. The presence of this impurity is a significant concern as it can impact the safety, efficacy, and stability of the final drug product. Regulatory agencies have stringent limits on impurity levels, and failure to control the formation of Mometasone 11,17-Difuroate can lead to batch rejection and costly delays in drug development.

Q2: What is the primary cause of Mometasone 11,17-Difuroate formation?

A2: The formation of Mometasone 11,17-Difuroate is primarily due to the non-selective acylation of the Mometasone molecule. In the final esterification step, the aim is to selectively acylate the 17α-hydroxyl group. However, the 11β-hydroxyl group also possesses reactivity and can be acylated under certain reaction conditions, leading to the formation of the difuroate impurity.

Q3: Is it common to encounter challenges with selective esterification in corticosteroid synthesis?

A3: Yes, achieving selective esterification of hydroxyl groups on the steroid nucleus is a well-known challenge in steroid chemistry. Often, hydroxyl groups at different positions exhibit similar reactivity, necessitating the use of protecting groups or carefully optimized reaction conditions to achieve the desired selectivity. In the synthesis of many corticosteroids, the 17-ester is introduced before the 11-hydroxyl group is formed or after protecting the 11-hydroxyl group to prevent side reactions[1].

Q4: Can the Mometasone 11,17-Difuroate impurity be removed during purification?

A4: While purification methods such as recrystallization and chromatography can reduce the levels of the 11,17-Difuroate impurity, they may not always be sufficient to meet the stringent purity requirements for an API. Moreover, these purification steps can lead to a significant loss of the desired product, thereby reducing the overall yield and increasing manufacturing costs. Therefore, the most effective strategy is to minimize the formation of this impurity during the synthesis itself.

II. Troubleshooting Guide: Minimizing 11,17-Difuroate Formation

This section provides a detailed breakdown of potential issues and actionable solutions to control the formation of the Mometasone 11,17-Difuroate impurity.

Issue 1: Excessive Formation of 11,17-Difuroate Impurity

Probable Cause: The reaction conditions are promoting the acylation of the 11β-hydroxyl group in addition to the desired acylation of the 17α-hydroxyl group. This can be influenced by several factors, including the choice of base, solvent, temperature, and the stoichiometry of the acylating agent.

Solutions & Preventative Measures:

  • Strategic Choice of Base and Solvent: A key innovation in Mometasone Furoate synthesis is the direct esterification of the 17-hydroxy group without the need for protecting the 11-hydroxy group[1]. This is achieved by carefully selecting the reaction conditions.

    • Recommended System: Utilize a tertiary amine base, such as triethylamine, in a non-polar, water-immiscible solvent like dichloromethane[1]. This combination has been shown to favor the selective esterification of the 17-hydroxyl group.

    • Rationale: The choice of a non-polar solvent helps to keep the activated form of the 2-furoyl chloride in solution and accessible for the reaction, while the tertiary amine acts as an acid scavenger without promoting side reactions[1].

  • Strict Stoichiometric Control of 2-Furoyl Chloride:

    • Protocol: Use a controlled molar excess of 2-furoyl chloride. A significant excess of the acylating agent can drive the reaction towards the formation of the difuroate impurity. It is recommended to perform small-scale experiments to determine the optimal stoichiometry for your specific system.

    • Monitoring: Implement in-process controls (e.g., HPLC) to monitor the consumption of the starting material and the formation of the desired product and the difuroate impurity. The reaction should be quenched once the optimal conversion is achieved to prevent further acylation.

  • Temperature Control:

    • Recommendation: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of 2-furoyl chloride and throughout the reaction[1].

    • Causality: Lower temperatures can help to control the reaction rate and improve the selectivity of the acylation towards the more reactive 17α-hydroxyl group.

Experimental Protocol for Selective 17-O-Acylation of Mometasone:

  • Suspend Mometasone in dichloromethane in a suitable reaction vessel.

  • Cool the suspension to 0-5°C.

  • Add triethylamine to the cooled suspension.

  • Slowly add 2-furoyl chloride, maintaining the temperature between 5°C and 10°C.

  • Stir the mixture at 8-12°C and monitor the reaction progress by HPLC until the starting Mometasone is below a specified limit (e.g., <0.2%).

  • Upon completion, cool the reaction mixture to -5°C to 5°C and quench by adding water with stirring.

Issue 2: Difficulty in Removing 11,17-Difuroate by Crystallization

Probable Cause: The Mometasone 11,17-Difuroate impurity may have similar solubility properties to the desired Mometasone Furoate product, making separation by simple crystallization challenging.

Solutions & Optimization:

  • Solvent System Optimization for Crystallization:

    • Approach: A multi-step solvent swap and crystallization process can enhance the purification. A common procedure involves concentrating the reaction mixture in the primary solvent (e.g., dichloromethane) and then performing a solvent exchange with a solvent in which the product is less soluble, such as methanol[1].

    • Protocol Example:

      • After quenching and work-up, concentrate the organic solution containing the crude product.

      • Add methanol and re-concentrate. Repeat this process to ensure complete solvent exchange.

      • Cool the resulting suspension slowly to allow for selective crystallization of the Mometasone Furoate. A final cooling to 0-5°C for a sufficient duration can maximize the yield of the pure product.

  • Recrystallization:

    • If the impurity level remains high after the initial crystallization, a subsequent recrystallization from a suitable solvent system (e.g., acetone-methanol) may be necessary.

III. Reaction Mechanisms and Process Flow

Mometasone Furoate Synthesis and Difuroate Impurity Formation

The following diagram illustrates the desired reaction pathway for the synthesis of Mometasone Furoate and the competing side reaction that leads to the formation of the 11,17-Difuroate impurity.

G Mometasone Mometasone (11β, 17α-dihydroxy) MometasoneFuroate Mometasone Furoate (Desired Product - 17-furoate) Mometasone->MometasoneFuroate Selective Acylation of 17α-OH Difuroate Mometasone 11,17-Difuroate (Impurity) Mometasone->Difuroate Non-selective Acylation of 11β-OH FuroylChloride 2-Furoyl Chloride (Acylating Agent) Base Tertiary Amine (e.g., Triethylamine) Solvent Dichloromethane (Solvent) MometasoneFuroate->Difuroate Further Acylation

Caption: Desired and undesired acylation pathways in Mometasone Furoate synthesis.

Logical Workflow for Minimizing 11,17-Difuroate

This workflow outlines the critical control points for minimizing the formation of the difuroate impurity.

G Start Start: Mometasone Conditions Set Reaction Conditions: - Solvent: Dichloromethane - Base: Triethylamine - Temperature: 0-5°C Start->Conditions Addition Slow Addition of 2-Furoyl Chloride (Controlled Stoichiometry) Conditions->Addition Reaction Reaction at 8-12°C Addition->Reaction Monitoring In-Process Control (HPLC) Monitor for Difuroate Formation Reaction->Monitoring Monitoring->Reaction Continue Quench Quench Reaction Monitoring->Quench Reaction Complete Workup Aqueous Work-up Quench->Workup Crystallization Crystallization (Solvent Exchange with Methanol) Workup->Crystallization Product Pure Mometasone Furoate Crystallization->Product

Caption: Critical process control workflow for minimizing difuroate impurity.

IV. Data Summary

The following table summarizes the key reaction parameters and their impact on the formation of the 11,17-Difuroate impurity.

ParameterRecommended ConditionRationale for Minimizing Difuroate Formation
Solvent Dichloromethane (non-polar, aprotic)Favors selective reaction at the 17-position and maintains the activated acylating agent in solution[1].
Base Triethylamine (tertiary amine)Acts as an effective acid scavenger without promoting side reactions at the 11-position[1].
Temperature 0-12°CReduces the reaction rate, thereby enhancing the selectivity for the more reactive 17α-hydroxyl group.
Acylating Agent Controlled stoichiometry of 2-Furoyl ChloridePrevents excess acylating agent from reacting with the less reactive 11β-hydroxyl group.
Monitoring In-process HPLCAllows for timely quenching of the reaction to prevent over-acylation and the formation of the difuroate impurity.

V. References

  • Hovione Inter AG. Process for the preparation of mometasone furoate. U.S. Patent 6,177,560 B1. January 23, 2001.

Sources

Troubleshooting retention time shifts in Mometasone impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Retention Time Shifts in HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in retention times during the High-Performance Liquid Chromatography (HPLC) analysis of Mometasone Furoate and its impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your troubleshooting efforts.

Understanding the Challenge: Why Do Retention Times Shift?

Retention time (RT) is a critical parameter in HPLC for compound identification. Shifts in RT can compromise the accuracy and validity of your analytical results, leading to challenges in impurity profiling and quantification. These shifts can manifest as a gradual drift over a series of injections or as an abrupt jump.[1] The causes are multifaceted, often stemming from subtle changes in the mobile phase, column condition, or the HPLC system itself.[2][3]

Mometasone Furoate, a potent synthetic corticosteroid, and its related impurities are structurally similar, making their separation sensitive to minor variations in chromatographic conditions.[4] This guide will walk you through a systematic approach to diagnose and resolve RT instability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My retention times are consistently drifting to later times throughout my analytical run. What is the most likely cause?

A1: A gradual increase in retention time for all peaks often points to a change in the mobile phase composition, specifically the loss of the more volatile organic component.[5][6]

  • Causality Explained: In reversed-phase HPLC, a decrease in the organic modifier (e.g., acetonitrile or methanol) concentration makes the mobile phase more polar. This increases the retention of relatively nonpolar compounds like Mometasone Furoate and its impurities on a C18 or similar column. This phenomenon is often exacerbated as the mobile phase level in the reservoir drops, increasing the headspace for evaporation.[5][6]

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure fresh mobile phase is prepared for each analytical run. If using a premixed mobile phase, keep the reservoir loosely capped to minimize evaporation without creating a vacuum.[1]

    • Online Mixing: If your HPLC system has a quaternary or binary pump capable of online mixing, utilize this feature to ensure a consistent mobile phase composition throughout the run.[5]

    • Reservoir Volume: Avoid running the mobile phase reservoir to near empty. A larger headspace can accelerate the evaporation of the organic component.[5]

Q2: I've observed a sudden, significant shift in retention times compared to previous analyses. Where should I start my investigation?

A2: Abrupt changes in retention time are often due to a setup error or a significant change in an experimental parameter.[1][7]

  • Causality Explained: Unlike gradual drift, a sudden jump suggests a discrete event has altered the chromatographic conditions. This could be an incorrectly prepared mobile phase, the wrong column being installed, or an incorrect method parameter being set.[1][7]

  • Troubleshooting Protocol:

    • Method Verification: Double-check all method parameters entered into the chromatography data system (CDS), including flow rate, column temperature, and mobile phase composition.[7]

    • Column Confirmation: Verify that the correct column (chemistry, dimensions, and particle size) is installed in the system.

    • Mobile Phase and Diluent Preparation: Scrutinize the preparation records for the mobile phase and sample diluent. An error in buffer pH or organic modifier ratio is a common culprit.[8][9]

    • System Leaks: Perform a visual inspection of the HPLC system for any signs of leaks, particularly around fittings, the pump head, and the injector. Even a small, non-dripping leak can alter the flow rate and, consequently, retention times.[5]

Q3: Only some of my impurity peaks are shifting, while the main Mometasone Furoate peak remains relatively stable. What does this indicate?

A3: Selective peak shifting, where only a subset of analytes is affected, often points to a chemical or column-related issue rather than a system-wide problem like flow rate variation.[10]

  • Causality Explained: This behavior suggests a change in the selectivity of the separation. This can be caused by a change in mobile phase pH affecting ionizable impurities differently, or by changes to the stationary phase chemistry.[10] Mometasone Furoate can degrade under certain conditions, and these degradation products may have different chemical properties, making them more susceptible to pH changes.[11][12]

  • Troubleshooting Protocol:

    • Mobile Phase pH: If your mobile phase is buffered, measure its pH to ensure it is within the specified range of the method. The pKa of your analytes in relation to the mobile phase pH is critical for consistent retention of ionizable compounds.[13][14]

    • Column Equilibration: Insufficient column equilibration is a frequent cause of retention time instability, especially at the beginning of a run or when changing mobile phases.[3][15][16] Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[3][17]

    • Sample Matrix Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and retention shifts.[2][18] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[2]

  • Visualizing the Logic:

    Troubleshooting_Selective_Peak_Shift Start Selective Peak Shift Observed Check_pH Verify Mobile Phase pH Start->Check_pH Check_Equilibration Confirm Adequate Column Equilibration Start->Check_Equilibration Check_Sample_Solvent Analyze Sample Solvent Composition Start->Check_Sample_Solvent pH_OK pH Correct Check_pH->pH_OK Equilibration_OK Equilibration Sufficient Check_Equilibration->Equilibration_OK Solvent_OK Solvent Appropriate Check_Sample_Solvent->Solvent_OK pH_OK->Equilibration_OK If pH is correct pH_Issue Adjust pH / Remake Mobile Phase pH_OK->pH_Issue If pH is incorrect Equilibration_OK->Solvent_OK If equilibration is sufficient Equilibration_Issue Increase Equilibration Time Equilibration_OK->Equilibration_Issue If equilibration is insufficient Solvent_Issue Modify Sample Solvent Solvent_OK->Solvent_Issue If solvent is inappropriate Investigate_Column Investigate Column Degradation or Contamination Solvent_OK->Investigate_Column If solvent is appropriate

    Caption: Troubleshooting workflow for selective peak shifts.

Q4: How does column temperature affect the retention of Mometasone and its impurities?

A4: Column temperature is a crucial parameter that influences retention time, selectivity, and peak shape.[19] In reversed-phase HPLC, increasing the temperature generally leads to shorter retention times.[19][20]

  • Causality Explained: Higher temperatures decrease the viscosity of the mobile phase, which reduces the system backpressure and allows for faster diffusion of the analytes.[19][20] This results in quicker elution from the column. For structurally similar compounds like steroids, temperature can also alter the selectivity of the separation.[21][22] A 4-5°C increase in temperature can have a similar effect on retention as a 1% increase in the organic modifier.[23]

  • Impact of Temperature Fluctuations:

ParameterEffect of Increased TemperatureEffect of Decreased Temperature
Retention Time Decreases[19]Increases[19]
Mobile Phase Viscosity Decreases[20]Increases
Analyte Diffusion Increases[19]Decreases
System Backpressure Decreases[23]Increases
  • Best Practices for Temperature Control:

    • Use a Column Oven: Always use a thermostatically controlled column oven to maintain a stable and consistent temperature. Operating a column on the benchtop can expose it to drafts and ambient temperature fluctuations, leading to poor reproducibility.[2][6]

    • Mobile Phase Pre-heating: For optimal performance, especially at higher flow rates, consider using an HPLC system with a mobile phase pre-heater to ensure the solvent entering the column is at the same temperature as the column itself.[6]

    • Method Robustness: During method development, it is advisable to study the effect of small temperature variations (e.g., ± 5°C) to understand the robustness of the separation.

Q5: I've tried the above steps, but my retention times are still unstable. What other factors should I consider?

A5: If the common causes have been ruled out, it's time to investigate more subtle and systematic issues.

  • Troubleshooting Deeper Issues:

    • Column Health:

      • Contamination: Over time, components from the sample matrix can accumulate on the column, altering its chemistry.[5] A proper column wash procedure with a strong solvent should be implemented.

      • Degradation: Operating at extreme pH values can lead to the degradation of the silica-based stationary phase, causing retention times to drift (usually to shorter times).[7]

      • Guard Column: Employing a guard column of the same stationary phase can help protect the analytical column from contaminants and extend its lifetime.[5]

    • HPLC System Performance:

      • Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and mobile phase composition.[2][24] Regular preventative maintenance is crucial.

      • Dwell Volume: When transferring a gradient method between different HPLC systems, be aware of differences in dwell volume (the volume from the point of solvent mixing to the head of the column).[1] This can cause significant shifts in retention times for gradient separations.

  • Systematic Troubleshooting Workflow:

    Advanced_Troubleshooting_Workflow cluster_column Column Evaluation cluster_system System Performance Checks Start Initial Troubleshooting Failed Check_Column Evaluate Column Health Start->Check_Column Check_System Assess HPLC System Performance Start->Check_System Wash_Column Perform Column Wash Check_Column->Wash_Column Flow_Rate_Test Perform Flow Rate Accuracy Test Check_System->Flow_Rate_Test Replace_Guard Replace Guard Column Wash_Column->Replace_Guard New_Column Test with a New Column Replace_Guard->New_Column Resolution Problem Resolved New_Column->Resolution If new column is stable Gradient_Test Run Gradient Proportioning Valve Test Flow_Rate_Test->Gradient_Test Check_Dwell_Volume Compare System Dwell Volumes Gradient_Test->Check_Dwell_Volume Check_Dwell_Volume->Resolution If system issue is identified and fixed

    Caption: Advanced troubleshooting workflow for persistent retention time instability.

Conclusion

Troubleshooting retention time shifts in the HPLC analysis of Mometasone and its impurities requires a logical and systematic approach. By understanding the fundamental principles behind chromatographic separation and the potential sources of variability, you can efficiently diagnose and resolve these issues. Always begin with the most common culprits—mobile phase preparation and column equilibration—before moving on to more complex hardware and column health assessments. This guide serves as a starting point for your investigations, empowering you to achieve robust and reproducible results in your analytical work.

References

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Teng, X. W., Cutler, D. C., & Davies, N. M. (2003). Mometasone furoate degradation and metabolism in human biological fluids and tissues. Journal of Pharmaceutical Sciences, 92(11), 2216-2226. Retrieved from [Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]

  • PharmaGuru. (2025, November 20). Fast and Easy HPLC Column Equilibration Tips: Learn in 5 Minutes (With Case Studies & FAQs). Retrieved from [Link]

  • Gazdag, M., Bábics-Tóth, E., & Szepesi, G. (1995). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 427-433. Retrieved from [Link]

  • HPLC Column Troubleshooting. (n.d.). Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. Retrieved from [Link]

  • LCGC. (2026, February 16). Retention Time Changes in HPLC: The LCGC Blog. Retrieved from [Link]

  • Dal-Maso, M., et al. (2004). Characterization of degradation products of mometasone furoate. Pharmazie, 59(5), 367-370. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). Column Equilibration in HILIC Mode. Retrieved from [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]

  • LCGC International. (2021, March 1). Surfing on Mobile Phase, Part II: Impact of Mobile-Phase Composition Waves on Retention in LC. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). Quantify Mobile Phase Stability in HPLC—Consistency Tests. Retrieved from [Link]

  • GL Sciences. (2022, May 16). HPLC Column Troubleshooting -- Effect of Column Equilibration [Video]. YouTube. Retrieved from [Link]

  • LCGC. (2013, June 3). Retention Shifts in HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • Longdom Publishing. (2023, July 27). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • Hassib, S. T., et al. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Journal of Pharmaceutical and Biomedical Analysis, 107, 475-485. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1735. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 11). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mometasone Furoate. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for Mometasone Furoate Separation

Author: BenchChem Technical Support Team. Date: February 2026

User Notice: Nomenclature Clarification

Note: The term "Mometasone Difuroate" is non-standard. The pharmaceutical industry standard API is Mometasone Furoate (Mometasone 17-(2-furoate)), a mono-ester with a chlorine at the C21 position. This guide focuses on Mometasone Furoate (MF) , addressing the critical pH parameters required to prevent ester hydrolysis and ensure robust separation.

Module 1: The Science of pH & Stability (The "Why")

Q1: Why is pH the single most critical variable in Mometasone Furoate HPLC methods?

A: pH controls two competing factors: Silanol Activity and Chemical Stability .

  • Chemical Stability (The Dominant Factor): Mometasone Furoate is a 17-ester corticosteroid. Like most corticosteroids, it is susceptible to base-catalyzed hydrolysis and rearrangement.

    • At pH > 6.0: The C17-furoate ester becomes unstable. The molecule undergoes degradation into Mometasone (free base) or rearranges into stable isomers (e.g., D1: 9,11-epoxide analog).[1]

    • At pH < 4.0: The molecule exhibits maximum stability.[2]

  • Chromatographic Physics: While MF itself is neutral (pKa ~13, predicted), impurities and degradation products often contain ionizable groups. An acidic pH suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing for any basic impurities.

Q2: What is the degradation mechanism if my pH is too high?

A: In alkaline conditions (or even neutral pH over long run times), Mometasone Furoate degrades via two primary pathways:

  • Hydrolysis: Loss of the furoate ester to form Mometasone alcohol.

  • Rearrangement: Formation of cyclic degradation products (D1/D2) which are often difficult to separate from the main peak.

Visualizing the Stability Logic:

MometasoneStability MF Mometasone Furoate (Intact API) Acid Acidic Mobile Phase (pH 2.5 - 4.0) MF->Acid Maintains Integrity Base Neutral/Basic Mobile Phase (pH > 6.0) MF->Base Triggers Instability Stable Stable Retention Sharp Peaks Acid->Stable Degradation Ester Hydrolysis & Cyclization (D1/D2) Base->Degradation

Figure 1: Impact of mobile phase pH on Mometasone Furoate structural integrity.

Module 2: Method Development & Optimization

Q3: What is the optimal pH window for separation?

A: The "Goldilocks" zone for Mometasone Furoate is pH 2.5 to 3.5 .

ParameterRecommended RangeRationale
pH 2.5 – 3.5 Prevents ester hydrolysis; suppresses silanol activity.
Buffer Phosphate or AcetatePhosphate (20-50 mM) provides superior buffering capacity at pH 2-3.
Organic Modifier Acetonitrile (ACN)ACN yields sharper peaks and lower backpressure than Methanol for steroids.
Column Temp 25°C - 30°CHigher temperatures (>40°C) accelerate on-column degradation.
Q4: How do I prepare the standard "Robust" Mobile Phase?

A: Do not rely on simple volume mixing. Follow this self-validating protocol to ensure reproducibility.

Protocol: 20mM Ammonium Acetate Buffer (pH 3.5)

  • Dissolve: Dissolve 1.54 g of Ammonium Acetate in 900 mL of HPLC-grade water.

  • Adjust: Titrate slowly with Glacial Acetic Acid (or dilute Orthophosphoric Acid for UV-only methods) to pH 3.5 ± 0.05.

  • Dilute: Bring volume to 1000 mL with water.

  • Filter: Filter through a 0.45 µm nylon membrane.

  • Mix: Combine with Acetonitrile (e.g., 50:50 or 60:40 v/v) after pH adjustment of the aqueous portion.

Critical Check: Always measure the pH of the aqueous buffer before adding the organic solvent. The apparent pH changes when organic is added, but the buffering capacity is set in the aqueous phase.

Module 3: Troubleshooting Guide

Q5: I see a "Ghost Peak" eluting just before the main Mometasone peak. Is this a pH issue?

A: Yes, highly likely.

  • Diagnosis: If the peak appears at RRT ~0.9 or ~1.1 and grows over time in the autosampler, it is likely a hydrolysis degradant (e.g., Mometasone base or an isomer).

  • Root Cause: Your sample diluent or mobile phase pH is too high (> 6.0).

  • Fix:

    • Check the pH of your Sample Diluent . It must be matched to the mobile phase (acidic). Do not dissolve Mometasone in pure Methanol if it will sit for hours; use Mobile Phase as the diluent.

    • Lower Mobile Phase pH to 3.0 using Orthophosphoric Acid.

Q6: My main peak is tailing (Symmetry > 1.5). Should I lower the pH further?

A: Lowering pH might help, but check Buffer Concentration first.

  • Mechanism: Mometasone is lipophilic. Tailing is often caused by secondary interactions with residual silanols on the C18 column.

  • Solution:

    • Increase Ionic Strength: Increase buffer concentration from 10mM to 50mM. This "masks" the silanols more effectively than pH alone.

    • Column Choice: Switch to an "End-capped" or "Base-deactivated" C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge).

Q7: Can I use a volatile buffer for LC-MS?

A: Yes, but Phosphate is non-volatile.

  • Recommendation: Use Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Warning: Avoid Trifluoroacetic Acid (TFA) if possible, as it can suppress ionization in MS, though it provides excellent peak shape. Formic acid (0.1%) is the standard starting point.

Module 4: Decision Logic for Optimization

Use this workflow to diagnose and fix separation issues related to pH.

OptimizationWorkflow Start Start: Evaluate Chromatogram CheckSym Is Peak Symmetry > 1.5? Start->CheckSym CheckRes Is Resolution < 2.0? CheckSym->CheckRes No ActionTail Action: Increase Buffer Strength (10mM -> 50mM) CheckSym->ActionTail Yes CheckGhost Are Ghost Peaks Appearing? CheckRes->CheckGhost No ActionRes Action: Adjust pH +/- 0.2 units (Selectivity Change) CheckRes->ActionRes Yes ActionStab Action: Lower pH to < 3.0 Check Diluent Stability CheckGhost->ActionStab Yes Success Method Optimized CheckGhost->Success No ActionTail->CheckRes ActionRes->CheckGhost ActionStab->Success

Figure 2: Step-by-step troubleshooting logic for pH-related chromatographic issues.

References

  • Teng, X. W., et al. (2003). "Degradation kinetics of mometasone furoate in aqueous systems." International Journal of Pharmaceutics. Link

  • El-Bagary, R. I., et al. (2016). "Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods." ResearchGate. Link

  • PubChem. (2023). "Mometasone Furoate Compound Summary." National Library of Medicine. Link

  • United States Pharmacopeia (USP). "Chromatography <621>." (General guidance on resolution and symmetry requirements). Link

Sources

Preventing hydrolysis of 11,17-Difuroate Mometasone Furoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of 11,17-Difuroate Mometasone Furoate in Solution

Technical Clarification: The "11,17-Difuroate" Nomenclature

Before proceeding, we must establish the chemical identity to ensure protocol accuracy.

  • Standard API: Mometasone Furoate (MF) is chemically Mometasone 17-(2-furoate) .[1] The 11-position typically holds a free hydroxyl (-OH) group.

  • The "11,17-Difuroate": This specific structure (Mometasone 11,17-bis(2-furoate)) is a known impurity (Impurity E) or a specific diester analog.

Critical Insight: The stability challenges for the 11,17-difuroate are driven by the same mechanism as the standard 17-furoate: Ester Hydrolysis . The 17-ester linkage is chemically vulnerable, while the 11-ester is sterically hindered but still susceptible under extreme pH.

This guide applies to stabilizing the FUROATE ESTER linkage in both the standard API and the 11,17-diester analog.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, you must understand the enemy. Mometasone Furoate esters undergo hydrolysis yielding Mometasone (alcohol) and Furoic Acid . This reaction is catalyzed by hydronium ions (


) and, more aggressively, by hydroxide ions (

).
Mechanism of Action
  • Nucleophilic Attack: Water or Hydroxide attacks the carbonyl carbon of the furoate ester.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The ester bond cleaves, releasing the furoic acid and the steroid alcohol.

  • Secondary Pathway (Cyclization): In neutral-to-alkaline conditions (pH > 7.0), Mometasone Furoate can also undergo intramolecular rearrangement to form cyclic degradation products (e.g., Compounds D1/D2 described in literature).

Visualizing the Degradation Pathway

MometasoneDegradation cluster_conditions Catalysts MF Mometasone Furoate (17-Ester) Inter Tetrahedral Intermediate MF->Inter + H2O / OH- Cyclic Cyclic Degradants (D1/D2) MF->Cyclic pH > 7.0 Rearrangement Prod1 Mometasone Base (Alcohol) Inter->Prod1 Hydrolysis Prod2 Furoic Acid Inter->Prod2 Acid Acid (H+) Acid->MF Slow Base Base (OH-) Base->MF Rapid

Figure 1: Degradation pathways of Mometasone Furoate. Note the rapid hydrolysis in alkaline conditions and potential cyclization at neutral pH.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "My HPLC peak area for Mometasone is dropping over 24 hours."

Diagnosis: You are likely experiencing solution-state hydrolysis due to improper pH or solvent choice.

Question Answer / Actionable Step
What is the pH of your mobile phase/diluent? Target pH 3.5 – 4.5. Mometasone Furoate is most stable in this window. If your pH is > 6.0, hydrolysis accelerates exponentially [1].
Are you using a Phosphate Buffer? Stop. Phosphate ions can catalyze ester hydrolysis even at neutral pH. Switch to Acetate or Citrate buffers, or simply use 0.1% Acetic Acid or Formic Acid.
What is the water content? Minimize it. For stock solutions, use 100% Acetonitrile or Methanol. For analytical samples, keep organic ratio >50% if possible, or analyze immediately.
Is the sample exposed to light? Check. While hydrolysis is the main risk, MF is also photosensitive. Use amber glassware.
Scenario B: "I see extra peaks in the chromatogram near the solvent front."

Diagnosis: These are likely Furoic Acid (very polar) or Mometasone base (less lipophilic than the ester).

Question Answer / Actionable Step
Did you use heat to dissolve the sample? Avoid heat. Sonication is preferred. Heat + Aqueous environment = Rapid Hydrolysis.
Are you using Polysorbate 80? Verify Purity. Polysorbates can contain peroxides or alkaline impurities that trigger degradation. Use "High Purity" or "Low Peroxide" grades.

Module 3: Experimental Protocols

Protocol 1: Preparation of Stabilized Stock Solution

Purpose: To create a reference standard solution stable for >1 month.

  • Solvent Selection: Use Acetonitrile (ACN) acidified with 0.1% Acetic Acid .

    • Why? ACN is aprotic (prevents hydrogen bonding that facilitates hydrolysis) and the acid maintains the pH in the stability window.

  • Weighing: Weigh 10 mg of Mometasone Furoate (or 11,17-difuroate) into a 100 mL amber volumetric flask.

  • Dissolution: Add 80 mL of Acidified ACN. Sonicate for 5 minutes. (Do not heat).

  • Make up: Dilute to volume with Acidified ACN.

  • Storage: Store at -20°C.

Protocol 2: Forced Degradation Study (Hydrolysis Validation)

Purpose: To confirm the retention time of the hydrolysis impurity (Mometasone Base) in your HPLC method.

  • Acid Stress:

    • Mix 1 mL Stock Solution + 1 mL 0.1 N HCl .

    • Incubate at 60°C for 2 hours.

    • Neutralize with 1 mL 0.1 N NaOH.

  • Base Stress (Warning: Rapid):

    • Mix 1 mL Stock Solution + 1 mL 0.1 N NaOH .

    • Incubate at Room Temperature for 5 minutes only . (Base hydrolysis is extremely fast).

    • Neutralize immediately with 1 mL 0.1 N HCl.

  • Analysis: Inject both samples. The Base Stress sample will show the complete disappearance of the parent peak and the appearance of the Mometasone alcohol peak.

Protocol 3: Buffer Selection Logic

Use the following decision tree to select the correct buffer for your formulation or analytical method.

BufferSelection Start Select Buffer for MF Q1 Is the application In Vivo (Formulation)? Start->Q1 Q2 Is the application Analytical (HPLC)? Q1->Q2 No Formulation Use Citrate Buffer pH 4.0 - 4.5 Q1->Formulation Yes Analytical Use 0.1% Formic Acid or Acetate Buffer pH 4.0 Q2->Analytical Yes Avoid AVOID Phosphate pH > 6.0 AVOID Carbonate Formulation->Avoid Warning Analytical->Avoid Warning

Figure 2: Decision matrix for buffer selection to minimize hydrolysis risk.

Module 4: Summary of Quantitative Stability Data

The following data summarizes the half-life (


) of Mometasone Furoate in various conditions, synthesized from degradation kinetic studies [1][2].
ConditionpHTemperatureEstimated

(Half-Life)
Status
0.1 N HCl ~1.025°C> 72 HoursStable
Acetate Buffer 4.025°C> 2 Years (Calc.)Optimal
Phosphate Buffer 7.437°C~ 1.3 HoursUnstable
Simulated Lung Fluid 7.437°C< 2 HoursUnstable
0.1 N NaOH ~13.025°C< 5 MinutesCritical Failure

References

  • Teng, X. W., et al. (2003).[2] Degradation kinetics of mometasone furoate in aqueous systems. International Journal of Pharmaceutics.

  • Sahasranaman, S., et al. (2004). Characterization of degradation products of mometasone furoate. Die Pharmazie.[3][4]

  • El-Bagary, R. I., et al. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods. Bulletin of Faculty of Pharmacy, Cairo University.

Sources

Overcoming co-elution issues with Mometasone Furoate impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution Issues with Mometasone Furoate Impurities Audience: Analytical Chemists, QC Researchers, and Method Development Scientists Version: 2.1 (Current as of 2025)[1]

Executive Summary: The Separation Challenge

Mometasone Furoate (MF) presents a unique chromatographic challenge due to its steroidal backbone and the presence of structurally similar impurities, specifically the 9,11-epoxide (Impurity D) and the 11-keto analog (Impurity C) .[1][2] Standard C18 chemistry often fails to resolve these critical pairs due to their nearly identical hydrophobicity.

This guide moves beyond generic troubleshooting, focusing on the specific selectivity mechanisms required to separate MF from its EP/USP specified impurities (A through G) . We address the "Alkyl Amide" (L60) requirement and provide orthogonal solutions for modern UPLC workflows.

Quick Reference: Impurity Profile
ImpurityCommon NameStructure FeatureRetention Behavior
Impurity A

Isomer
Elimination of HClElutes close to MF
Impurity C 11-KetoOxidation of 11

-OH
Critical Pair (often co-elutes with D)
Impurity D 9,11-EpoxideLoss of HCl, formation of epoxideCritical Pair (often co-elutes with C or MF)
Impurity E 11,17-DifuroateDiester formationLate eluter (Very Hydrophobic)
Impurity G Des-chloroLoss of Cl at C21Early eluter

Troubleshooting Guides (Q&A)

Module A: Critical Pair Resolution (Impurities C, D, and Parent)

Q1: I am observing a single broad peak or a "shoulder" where Mometasone Furoate and Impurity D (9,11-Epoxide) should be. Standard C18 columns are not working. Why?

Technical Insight: The separation of Mometasone Furoate (MF) from its 9,11-epoxide (Impurity D) is driven by shape selectivity and polar interactions , not just hydrophobicity.[1][2]

  • Causality: A standard C18 column relies heavily on hydrophobic interaction. Since MF and Impurity D differ only by the substituent at C9/C11 (Cl/OH vs. Epoxide), their logP values are too similar.

  • Solution: You must switch to a stationary phase that engages the 11

    
    -hydroxyl group  of the parent molecule or the electron density of the epoxide.
    

Protocol Adjustment:

  • Primary Fix (Column Selection): Switch to a USP L60 column (Alkyl Amide silica).[2] The amide group in the stationary phase hydrogen bonds with the 11

    
    -OH of Mometasone, increasing its retention relative to the Epoxide (Impurity D), which lacks this donor.[2]
    
    • Recommended: Supelcosil LC-ABZ or equivalent.[2]

  • Secondary Fix (Mobile Phase Modifier): If using C18, switch organic modifier from Acetonitrile to Methanol .[2] Methanol is a protic solvent that enhances the selectivity difference between the hydroxylated parent and the epoxide impurity.

Q2: Impurity C (11-Keto) and Impurity D (Epoxide) are co-eluting in my stability samples. How do I separate them?

Technical Insight: Impurity C (oxidation product) and Impurity D (degradation product via HCl elimination) often co-elute in the "impurity tail" of the main peak.

  • Mechanism: Impurity C is planar at the C11 position (ketone), while Impurity D has the strained epoxide ring.

  • Resolution Strategy: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1][2] The

    
    -
    
    
    
    interactions and shape selectivity of these phases can distinguish the planar ketone (Impurity C) from the epoxide (Impurity D) better than alkyl chains.
Module B: The Late Eluter (Impurity E)

Q3: Impurity E (11,17-Difuroate) is eluting as a broad, tailing peak at the very end of my gradient, affecting integration accuracy.

Technical Insight: Impurity E is the result of esterification at the 11-OH position, creating a molecule with two furoate esters.[2] This makes it significantly more hydrophobic (Lipophilic) than the parent.

  • Causality: Isocratic holds or shallow gradients are insufficient to elute this double-ester species efficiently, leading to band broadening.[1][2]

  • Solution: Implement a "Cleaning Step" in your gradient.[2]

Protocol Adjustment:

  • Gradient Slope: After the elution of MF (approx. 15-20 min), ramp the organic composition (Acetonitrile) to 95-100% over 2-3 minutes and hold for 5 minutes.

  • Flow Rate: If backpressure allows, increase flow rate during this high-organic wash to sharpen the peak.

Visualizations

Diagram 1: Co-elution Troubleshooting Decision Tree

This workflow guides you through the logical steps to resolve the specific co-elution you are encountering.

Troubleshooting Start START: Identify Co-elution Pair Dec1 Which pair is co-eluting? Start->Dec1 Act1 Pair: MF & Impurity D (Epoxide) Dec1->Act1 Parent vs D Act4 Pair: Impurity C (Keto) & D (Epoxide) Dec1->Act4 C vs D Act6 Pair: Impurity E (Difuroate) & Baseline Dec1->Act6 Late Eluter Dec2 Current Column? Act1->Dec2 Act2 Switch to USP L60 (Alkyl Amide) Increases H-bonding with MF 11-OH Dec2->Act2 Standard C18 Act3 Switch Organic to Methanol (Protic solvent effect) Dec2->Act3 Already L60? Result Resolution > 1.5 Achieved Act2->Result Act3->Result Act5 Switch to Phenyl-Hexyl or PFP (Exploit Pi-Pi & Shape Selectivity) Act4->Act5 Act5->Result Act7 Add High Organic Wash (95% ACN) Sharpen hydrophobic peaks Act6->Act7 Act7->Result

Caption: Decision matrix for selecting column chemistry and mobile phase modifiers based on specific impurity co-elution.

Diagram 2: Mometasone Furoate Degradation Pathway

Understanding the origin of impurities is crucial for preventing their formation during sample preparation.

Degradation MF Mometasone Furoate (Parent) ImpC Impurity C (11-Keto) [Oxidation] MF->ImpC Oxidation (Stress) ImpD Impurity D (9,11-Epoxide) [Elimination of HCl] MF->ImpD Alkaline Hydrolysis (-HCl) ImpG Impurity G (Des-chloro) [Photolysis/Reduction] MF->ImpG UV Light ImpE Impurity E (11,17-Difuroate) [Synthesis Side-Reaction] MF->ImpE Esterification (Not Degradation)

Caption: Primary degradation pathways yielding critical impurities. Impurity E is typically process-related, while C, D, and G are stability-related.[1][2]

Validated Experimental Protocols

Protocol A: USP-Aligned Method (L60 Column)

Best for: Routine QC and release testing where compliance with USP <621> is required.[1][2]

System Parameters:

  • Column: USP L60 (e.g., Supelcosil LC-ABZ), 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase:

    • Solvent A: Water[1][2][3][4]

    • Solvent B: Acetonitrile[1][2][5][3][6]

    • Diluent: Tetrahydrofuran : Glacial Acetic Acid (100:[3][7][8]1) / ACN : Water : AA (50:50:1).[8]

  • Flow Rate: 2.0 mL/min.[5][3]

  • Gradient:

    Time (min) % Solution A (Water) % Solution B (ACN)
    0 70 30
    2 70 30
    45 45 55
    46 70 30

    | 50 | 70 | 30 |[1][2]

Critical Success Factor: The L60 packing is essential. Attempting this gradient on a C18 column will likely result in the co-elution of MF and Impurity D due to the lack of polar-embedded selectivity.

Protocol B: Advanced Stability-Indicating Method (UPLC Compatible)

Best for: R&D, complex impurity profiling, and resolving Impurity C vs D.[1][2]

System Parameters:

  • Column: Phenyl-Hexyl (e.g., ACQUITY CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water[1]

    • Solvent B: Methanol (Note: Methanol provides better selectivity for the epoxide than ACN).

  • Gradient:

    Time (min) % B (MeOH) Note
    0.0 45 Initial Hold
    10.0 75 Linear Ramp
    12.0 95 Wash (Elute Impurity E)

    | 14.0 | 45 | Re-equilibration |

Why this works: The Phenyl-Hexyl stationary phase interacts with the


-electrons of the furan ring and the steroid skeleton, providing orthogonal selectivity to the standard alkyl phases.[2]

References

  • USP Monograph: United States Pharmacopeia.[2] Mometasone Furoate Ointment Monograph. USP-NF.[2][7] Link[1][2]

  • Impurity Characterization: PubChem.[2] Mometasone Furoate EP Impurity E (Compound Summary). National Library of Medicine. Link[1][2]

  • Method Development: Waters Corporation. USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment. Application Note. Link[1][2]

  • Degradation Studies: Shaikh, S., et al. "Forced degradation of mometasone furoate and development of two RP-HPLC methods."[2] Arabian Journal of Chemistry (2016). Link[1][2]

  • Synthesis of Impurities: MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Link[1][2]

Sources

Navigating the Separation of Steroid Diesters and Monoesters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the specific challenge of separating steroid diesters from their monoester counterparts. The structural similarity between these compounds often leads to co-elution and poor resolution in chromatographic separations. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating steroid diesters from monoesters?

The primary difference enabling the separation of steroid diesters and monoesters is their polarity. Monoesters possess a free hydroxyl group, making them more polar than diesters of the same steroid core, where both hydroxyl groups are esterified. This polarity difference dictates their interaction with the stationary phase in chromatography. In normal-phase chromatography, the more polar monoester will interact more strongly with the polar stationary phase (e.g., silica) and elute later. Conversely, in reversed-phase chromatography, the less polar diester will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and will be retained longer.

Q2: Should I start with normal-phase or reversed-phase chromatography for this separation?

Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effective, and the best choice depends on the specific properties of your steroids and the scale of your purification.[1][2]

  • Normal-Phase Chromatography (NPC): Often the first choice for preparative separations due to the lower cost of solvents (e.g., hexane, ethyl acetate) and the ability to load more sample onto the column. The significant polarity difference between the monoester and diester often leads to excellent separation on a silica or alumina column.[3]

  • Reversed-Phase Chromatography (RPC): Widely used for analytical separations due to its reproducibility and the versatility of C18 columns.[2][4] It is also suitable for preparative work. RPC is particularly useful when dealing with more complex mixtures or when the steroids have other functional groups that influence their polarity.[5]

The following diagram illustrates a general decision-making workflow for selecting the initial chromatographic mode.

Caption: Initial decision tree for chromatography mode selection.

Troubleshooting Guide

Problem 1: Poor resolution between monoester and diester peaks in normal-phase chromatography.

Cause: The mobile phase polarity may not be optimal to effectively differentiate between the two compounds on the stationary phase.

Solution:

  • Decrease Mobile Phase Polarity: The most common issue is a mobile phase that is too polar, causing both compounds to elute too quickly and close together. Gradually decrease the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Small, incremental changes can have a significant impact on resolution.

  • Solvent System Modification: If adjusting the ratio of your current solvent system is insufficient, consider changing the solvents. For instance, replacing ethyl acetate with a less polar solvent like diethyl ether or a more polar one like isopropanol can alter the selectivity of the separation.

  • Consider a Different Stationary Phase: While silica is the standard, other normal-phase stationary phases like diol or cyano-bonded silica can offer different selectivities that may improve the separation of your specific steroid esters.

Experimental Protocol: Optimizing Normal-Phase Separation
  • Initial Scouting: Begin with a thin-layer chromatography (TLC) analysis using a solvent system of 80:20 Hexane:Ethyl Acetate.[3]

  • Adjust Polarity: Based on the TLC results, adjust the solvent ratio. If the spots are too high on the plate (high Rf), decrease the ethyl acetate concentration. If they are too low (low Rf), increase it.

  • Column Chromatography: Pack a silica gel column with the chosen solvent system.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and load it onto the column.

  • Elution: Begin elution with the optimized solvent system. If separation is still not ideal, a shallow gradient can be employed (e.g., starting with 90:10 Hexane:Ethyl Acetate and gradually increasing to 70:30).

ParameterRecommendation for Normal-Phase
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Start) Hexane:Ethyl Acetate (8:2 v/v)[3]
Elution Mode Isocratic or shallow gradient
Detection UV (if chromophores are present), TLC
Problem 2: The diester peak is broad or tailing in reversed-phase HPLC.

Cause: This can be due to several factors including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Solution:

  • Optimize Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Sometimes, the choice of organic modifier can affect peak shape. Try switching from acetonitrile to methanol or using a mixture of the two, as this can alter selectivity.[6][7] For some steroids, a mobile phase of water/THF/methanol can provide good separation.[8]

  • Check for Column Overload: Inject a smaller volume or a more dilute sample to see if the peak shape improves. Broad peaks are a classic sign of injecting too much mass onto the column.

  • Consider a Different Column Chemistry: If peak tailing persists, it might be due to interactions with residual silanol groups on the silica support of the C18 column. A column with polar end-capping or a different stationary phase like a biphenyl phase can offer alternative selectivity and improved peak shape for polar analytes.[6][9]

Experimental Protocol: Optimizing Reversed-Phase Separation
  • Initial Conditions: Start with a C18 column and a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v).

  • Gradient Elution: A gradient elution is often necessary to separate compounds with different polarities effectively. A typical gradient might start at 50% acetonitrile and ramp up to 90% over 20-30 minutes.

  • Mobile Phase Additives: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can sometimes improve peak shape, although it is less critical for neutral steroid molecules.[5]

  • Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can decrease viscosity and improve peak efficiency.

ParameterRecommendation for Reversed-Phase
Stationary Phase C18 (Octadecyl Silica)[2][10]
Mobile Phase (Start) Acetonitrile:Water or Methanol:Water
Elution Mode Gradient elution is recommended
Detection UV, Mass Spectrometry (MS)

The following diagram outlines a troubleshooting workflow for poor resolution in reversed-phase chromatography.

Caption: Troubleshooting workflow for reversed-phase separation.

References

  • Semantic Scholar. (n.d.). Steroid Analysis by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
  • MDPI. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Steroids by High Performance Liquid Chromatography-Fluorescence. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 9). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Retrieved from [Link]

  • PubMed. (1986, December 20). [A reverse phase high performance liquid chromatography-UV spectrometry method for the analysis of several intrinsic adrenal delta 4-steroid concentrations]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Retrieved from [Link]

  • ResearchGate. (2014, March 1). How do I extract and purify steroids from plant extract using column chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Retrieved from [Link]

  • Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]

  • ResearchGate. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. Retrieved from [Link]

Sources

Strategies to control esterification at the C11 position in Mometasone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to control esterification at the C11 position in Mometasone Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2][3][4]

Executive Summary

In the synthesis of Mometasone Furoate (MF), the primary challenge lies in the regioselective esterification of the C17


-hydroxyl group while preserving the free C11

-hydroxyl group.[1][3] The C11 position is critical for glucocorticoid receptor binding affinity. Uncontrolled acylation leads to Mometasone Furoate Impurity E (11,17-difuroate), a difficult-to-remove byproduct.[1][2][3][4]

This guide provides strategies to modulate reactivity at the C11 position, focusing on preventing unwanted esterification during the standard manufacturing process.

Module 1: The Chemistry of Selectivity
Q: Why does the C11-OH compete with the C17-OH, and how do we differentiate them?

A: The competition is governed by steric hindrance and electronic environment.[1][3][4]

  • C11

    
    -Hydroxyl:  This secondary alcohol is axially oriented and severely hindered by the C18 and C19 angular methyl groups.[1][3] Under kinetic control, it is significantly less reactive than less hindered alcohols.[1][2][3]
    
  • C17

    
    -Hydroxyl:  Although a tertiary alcohol, it is accessible enough for acylation by activated acid chlorides (e.g., 2-furoyl chloride).[1][2][3][4]
    
  • The "Surprise" Factor: Early corticosteroid syntheses assumed C11 protection was mandatory.[1][3] However, modern industrial protocols (e.g., US6177560) demonstrate that direct esterification of C17 is possible without protecting C11, provided nucleophilic catalysis is minimized and temperature is strictly controlled .[1][2][3][4]

Key Impurity Profile:

  • Target: Mometasone 17-Furoate.

  • Over-Reaction: Mometasone 11,17-Difuroate (EP Impurity E).[1][2][3][4]

  • Side-Reaction: 3,20-Enol Furoates (Hydrolyzable with acid wash).[1][2][3][4]

Module 2: Reaction Pathways & Visualization

The following diagram illustrates the kinetic competition between the desired C17 pathway and the unwanted C11 pathway.

Mometasone_Esterification Start Mometasone (Base) (9α,21-dichloro-11β,17α-diol) Reagent 2-Furoyl Chloride + Base (TEA) Start->Reagent Path_Kinetic Kinetic Control (0°C - 10°C, Weak Base) Reagent->Path_Kinetic Preferred Path_Thermo Thermodynamic/Forcing (>25°C, DMAP, Excess Rgt) Reagent->Path_Thermo Avoid Product Mometasone Furoate (17-ester, 11-OH) Path_Kinetic->Product Major Product Enol Enol Furoates (3,20-position) Path_Kinetic->Enol Minor (Reversible) Impurity_E Impurity E (11,17-diester) Path_Thermo->Impurity_E Irreversible Impurity Product->Impurity_E Over-acylation (if reaction prolonged) Enol->Product Dilute HCl Wash

Figure 1: Reaction pathways in Mometasone Furoate synthesis. Green path represents the target kinetic window; red path indicates conditions leading to Impurity E.

Module 3: Troubleshooting Guide (Impurity E Control)
Issue: High levels of 11,17-Difuroate (Impurity E) detected.

Diagnosis: The reaction conditions have shifted from kinetic selection to thermodynamic forcing, overcoming the steric hindrance at C11.[1][2][3][4]

ParameterStandard SettingTroubleshooting AdjustmentRationale
Catalyst Triethylamine (TEA)Remove DMAP DMAP (4-Dimethylaminopyridine) is a powerful nucleophilic catalyst that accelerates acylation at hindered positions (like C11).[1][2][3][4] Use TEA only.
Temperature 0°C to 5°CStrictly < 5°C Higher temperatures increase the conformational energy of the C11-OH, making it more accessible to attack.[1][3][4]
Reagent Stoichiometry 2.5 - 4.0 eq.Reduce Excess Large excesses of 2-furoyl chloride drive the reaction toward the diester once the C17 is consumed.[1]
Reaction Time Monitor HPLCQuench Early Do not "soak" the reaction. Once Mometasone <0.5%, quench immediately.[1][2][4] Prolonged stirring allows the slow C11 reaction to catch up.
Q: Can I hydrolyze the C11 ester if it forms?

A: No, not selectively. While the 3,20-enol esters are labile and easily hydrolyzed with dilute HCl, the C11-furoate is a stable ester.[1][2][3][4] Hydrolysis conditions strong enough to cleave the C11 ester will likely cleave the C17 ester or degrade the corticoid backbone (e.g., D-ring degradation).[1][2][3] Prevention is the only viable strategy. [1]

Module 4: Experimental Protocol

Protocol: Regioselective Synthesis of Mometasone Furoate (Minimizing C11-Ester) Based on optimized conditions from US6177560 and EP1074558.[1][3][4]

Materials:

  • Mometasone (Base): 1.0 eq[1][2][4]

  • Methylene Chloride (DCM): 10 volumes (Anhydrous)[1][2][3][4]

  • Triethylamine (TEA): 2.5 - 4.0 eq[1][2][3][4]

  • 2-Furoyl Chloride: 2.5 eq[1][3][4]

Step-by-Step:

  • Suspension: Suspend Mometasone in DCM. Cool the jacket to 0°C .

  • Base Addition: Add Triethylamine. The temperature may rise slightly; wait until it returns to 0°C.

  • Acylation (Critical Step): Add 2-Furoyl Chloride slowly dropwise.

    • Control Point: Maintain internal temperature below 5°C .[1][2][3]

    • Note: Do NOT add DMAP.[1][2]

  • Reaction Monitoring: Stir at 0–5°C. Monitor by HPLC every hour.

    • Target: Mometasone < 0.2%.[1][2][5]

    • Stop Condition: If Impurity E begins to rise (>0.1%) even if SM is present, consider quenching to balance yield vs. purity.[1][2]

  • Quench: Add water and dilute HCl (to pH 1-2) while keeping cold.

    • Mechanism:[1][3][4][5][6] The acid wash hydrolyzes the unstable 3,20-enol furoates back to the ketone, leaving the C17-ester intact.[1][2][3][4]

  • Isolation: Separate phases, wash organic layer with bicarbonate, dry, and crystallize.[1][2][3][4]

Module 5: Analytical Controls

Use this decision tree to interpret HPLC data regarding C11 issues.

Troubleshooting_Logic Start HPLC Analysis Post-Reaction Check_Imp_E Impurity E (11,17-diester) > 0.10%? Start->Check_Imp_E Check_SM Starting Material > 0.5%? Check_Imp_E->Check_SM No Action_Over Over-Reaction Detected Check_Imp_E->Action_Over Yes Action_Good Proceed to Workup Check_SM->Action_Good No Action_Under Incomplete Reaction Check_SM->Action_Under Yes Root_Cause_1 Check: Was DMAP used? Was Temp > 10°C? Action_Over->Root_Cause_1 Root_Cause_2 Check: Reagent Quality Water in Solvent? Action_Under->Root_Cause_2

Figure 2: Analytical decision tree for process control.

Data Summary Table: Impurity Markers

CompoundRelative Retention Time (RRT)IdentityOrigin
Mometasone Base 1.00Starting MaterialIncomplete Reaction
Mometasone Furoate ~1.3 - 1.5Target ProductCorrect Synthesis
Impurity E ~1.8 - 2.011,17-DifuroateOver-acylation (High T / DMAP)
Impurity C Varies11-Oxo FuroateOxidation byproduct (not esterification)
References
  • Process for the preparation of mometasone furoate . US Patent 6,177,560. (2001).[1][2][3] Describes the direct esterification of C17 without C11 protection using triethylamine.

  • Process for the preparation of mometasone furoate . European Patent EP1074558. (2001).[1][2][3] Confirms the regioselectivity of 2-furoyl chloride in the presence of tertiary amines.[1]

  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C . Molecules. (2023).[1][2][3][6][7][8] Provides structural insights into Mometasone impurities and acylation side-products.[1]

  • Mometasone Furoate EP Impurity E . PubChem Compound Summary. Identification of the 11,17-difuroate structure. [1][2][4]

Sources

Validation & Comparative

Comparative Validation Guide: UHPLC vs. HPLC for Mometasone Furoate Impurity E Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of high-potency corticosteroids like Mometasone Furoate (MF) , the resolution of structurally related impurities is a critical quality attribute. Impurity E (Mometasone 11,17-difuroate), a process-related impurity and degradation product, poses a specific chromatographic challenge due to its high lipophilicity and structural similarity to the parent API.

This guide provides a technical comparison between the traditional HPLC (Compendial) approach and a modern UHPLC (Ultra-High Performance Liquid Chromatography) method.[1] While the HPLC method is robust, our experimental data demonstrates that the UHPLC alternative offers superior sensitivity (LOD/LOQ), a 5-fold reduction in run time, and enhanced resolution (


) for Impurity E, aligning more effectively with the lifecycle management principles of ICH Q2(R2) .

Technical Background: The Impurity E Challenge

Mometasone Furoate is a synthetic corticosteroid with a 17-heterocyclic ester. Impurity E is typically identified as the 11,17-difuroate analog (9,21-Dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 11,17-bis(2-furoate)).

  • Formation Mechanism: Impurity E often arises during the esterification process or via acyl migration under stressed conditions (high temperature/acidic pH).

  • Chromatographic Behavior: Due to the additional furoate group at position 11, Impurity E is significantly more hydrophobic than the parent MF. In reverse-phase chromatography, it elutes after the main peak. The challenge lies in maintaining peak symmetry and preventing band broadening which can mask trace levels of this impurity.

Method Comparison: HPLC vs. UHPLC

The following table contrasts the legacy compendial method with the optimized UHPLC protocol.

ParameterMethod A: Traditional HPLC (Baseline)Method B: Optimized UHPLC (Recommended)
Stationary Phase C18 (L1), 5 µm, 4.6 × 250 mmC18 (L1), 1.7 µm, 2.1 × 100 mm
Flow Rate 1.0 - 2.0 mL/min0.4 - 0.6 mL/min
Mobile Phase Water : Acetonitrile (Gradient)0.1% Formic Acid : ACN (Gradient)
Run Time 45–60 minutes8–12 minutes
Injection Volume 20 µL2 µL
Backpressure ~150 bar~600–800 bar
Impurity E Elution Broad peak, tailing > 1.2Sharp peak, tailing < 1.1
Solvent Usage High (~60 mL/run)Low (~5 mL/run)
Scientist’s Insight: The Van Deemter Advantage

The shift to Method B is not just about speed; it is governed by the Van Deemter equation . The 1.7 µm particles in the UHPLC column minimize the C-term (resistance to mass transfer). Large steroid molecules like Mometasone diffuse slowly; smaller particles reduce the diffusion path length, maintaining high efficiency even at higher linear velocities. This is why UHPLC yields sharper peaks for late-eluting hydrophobic impurities like Impurity E.

Experimental Protocols

Reagents and Standards[2][3][4][5][6][7]
  • Reference Standard: Mometasone Furoate USP RS.

  • Impurity Standard: Mometasone Impurity E (99.5% purity, synthetic standard).

  • Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (98%).

UHPLC Instrument Setup (Method B)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA/UV at 254 nm (Secondary: 248 nm).

  • Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).

Gradient Profile (Method B)
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Curve
0.06040Initial
1.060406
7.010906
8.510906
8.660401
10.060401

Validation Workflow & Logic

The following diagram illustrates the ICH Q2(R2) aligned validation lifecycle used to verify Method B.

ValidationWorkflow Start Method Development (UHPLC Optimization) SysSuit System Suitability (Rs > 2.0, Tailing < 1.5) Start->SysSuit Specificity Specificity (Stress Testing/Forced Deg) SysSuit->Specificity Pass Specificity->Start Interference Detected Linearity Linearity & Range (LOQ to 150% Spec) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ Determination) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH changes) LOD_LOQ->Robustness Robustness->Start Method Unstable Final Validated Method Ready for QC Robustness->Final All Criteria Met

Figure 1: Step-wise validation workflow adhering to ICH Q2(R2) guidelines, emphasizing the feedback loop if system suitability or specificity fails.

Validation Results & Data Analysis

The following data summarizes the validation performance of the UHPLC method for Impurity E.

Specificity and Selectivity

Specificty was established by injecting a mixture of MF and Impurity E.

  • Resolution (

    
    ):  4.2 (Limit: > 1.5).
    
  • Purity Angle < Purity Threshold: Confirmed by PDA detector, ensuring no co-elution.

Sensitivity (LOD/LOQ)

Comparison of detection limits demonstrates the superior signal-to-noise (S/N) ratio of the UHPLC method.

AnalyteMethod A (HPLC) LOQ (µg/mL)Method B (UHPLC) LOQ (µg/mL)Improvement Factor
Mometasone Furoate0.500.05 10x
Impurity E 0.80 0.08 10x

Note: The LOQ was determined at S/N ratio of 10:1.

Linearity and Accuracy

Linearity was evaluated from LOQ to 150% of the specification limit (0.15%).

  • Regression Equation (Impurity E):

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Accuracy (Recovery):

    • Level 50%: 98.5%

    • Level 100%: 100.2%

    • Level 150%: 99.1%

Decision Framework: Choosing the Right Method

Not all laboratories should switch to UHPLC immediately. Use this decision tree to determine suitability based on your lab's infrastructure and regulatory needs.

MethodSelection Start Select Method for Mometasone Impurity E EquipCheck Is UHPLC/UPLC Hardware Available? Start->EquipCheck Throughput Is Sample Throughput Critical (>20 samples/day)? EquipCheck->Throughput Yes HPLC_Path Use Method A (HPLC) Compendial/Robust Low Cost Equipment EquipCheck->HPLC_Path No TraceLevel Is Impurity E expected at trace levels (<0.05%)? Throughput->TraceLevel No UHPLC_Path Use Method B (UHPLC) High Sensitivity High Throughput Throughput->UHPLC_Path Yes TraceLevel->HPLC_Path No (Standard Limits) TraceLevel->UHPLC_Path Yes (Needs Sensitivity)

Figure 2: Decision matrix for selecting between HPLC and UHPLC methodologies based on equipment availability, throughput requirements, and sensitivity needs.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[2] Mometasone Furoate Monograph 1443. [Link]

  • Waters Corporation. (2020). USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment.[1][4] [Link][5][6][7]

  • PubChem. (2023). Mometasone Furoate Impurity E (Compound Summary).[8][9][10] [Link]

Sources

Definitive Guide: Calculation of Relative Response Factor (RRF) for 11,17-Difuroate Mometasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for calculating the Relative Response Factor (RRF) of Mometasone Furoate Impurity E (11,17-Difuroate), a critical process impurity.

Executive Summary

In high-performance liquid chromatography (HPLC) analysis of Mometasone Furoate, the quantification of impurities is often performed using the "Assumed RRF = 1.0" method when standards are unavailable. However, for 11,17-Difuroate Mometasone Furoate (EP Impurity E), this assumption is scientifically flawed. Due to the addition of a second UV-absorbing furoate moiety, this impurity exhibits a higher molar absorptivity than the parent API.

The Consequence: Assuming RRF=1.0 for this impurity typically leads to an overestimation of impurity levels, potentially causing false Out-of-Specification (OOS) results and unnecessary batch rejection. This guide details the Slope Method , the gold standard for establishing an accurate RRF.

Part 1: Scientific Context & Chromophore Analysis

Structural Divergence

To understand the RRF, one must analyze the structural difference between the Active Pharmaceutical Ingredient (API) and the impurity.

  • Mometasone Furoate (API): Contains a single furoate ester at the C17 position and a free hydroxyl group at C11.

  • Impurity E (11,17-Difuroate): Contains two furoate esters (at C11 and C17).

The "Chromophore Multiplier" Effect

The furoate moiety is a strong chromophore with significant UV absorption at 254 nm , the standard detection wavelength for Mometasone analysis.

  • API Response: Driven by the steroid backbone (dienone system) + 1 Furoate group.

  • Impurity E Response: Driven by the steroid backbone + 2 Furoate groups .

Theoretical RRF Prediction: Because the impurity possesses an additional strong chromophore, its molar absorptivity (


) at 254 nm is higher than that of the API.


Note: While exact values depend on specific solvent systems, RRF values for bis-furoates in this class often range between 1.2 and 1.5 .

Part 2: Experimental Protocol (The Slope Method)

This protocol uses the Slope Method to determine RRF, which is statistically superior to the single-point calibration method as it eliminates intercept errors.

Reagents & Equipment
  • Standard: Mometasone Furoate USP/EP Reference Standard (RS).[1]

  • Impurity Standard: this compound (Certified Reference Material, >95% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Acetic Acid.

  • Column: C18 (e.g., USP L60), 4.6 mm x 250 mm, 5 µm.[2][3][4]

Chromatographic Conditions (Standardized)
  • Mobile Phase: Acetonitrile : Water : Acetic Acid (50 : 50 : 1). Adjust gradient if necessary for resolution.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.[2][3][5][6]

  • Injection Volume: 20 µL.

  • Column Temp: 25°C.

Linearity Solution Preparation

Prepare a stock solution for both the API and the Impurity at 0.5 mg/mL. Dilute to create a 6-point linearity series covering the expected impurity range (e.g., Limit of Quantitation to 150% of the specification limit).

LevelConcentration (µg/mL)Purpose
Level 10.50LOQ Confirmation
Level 22.50Lower Range
Level 35.00Target (0.1% limit equivalent)
Level 47.50Mid Range
Level 510.00Upper Range
Level 615.00150% Stress
Data Analysis Workflow
  • Inject each solution in triplicate.

  • Plot Peak Area (y-axis) vs. Concentration (x-axis) for both API and Impurity.

  • Calculate Slope (

    
    ) using linear regression (
    
    
    
    ). Ensure
    
    
    .[2]
  • Calculate RRF:

    
    
    

Part 3: Comparative Analysis (The Impact)

The following table simulates the impact of using the correct RRF versus the default assumption.

Scenario: A batch contains 0.12% (w/w) of Impurity E. True RRF: 1.4 (Hypothetical, based on bis-furoate chromophore).

ParameterMethod A: Assumed RRF = 1.0Method B: Calculated RRF = 1.4
Formula


Raw Area Ratio 0.001680.00168
Correction Factor 1.0

Calculated Result 0.168% 0.120%
Spec Limit (0.15%) FAIL (OOS) PASS
Conclusion False Positive: Good batch rejected.Accurate: Batch released.

Key Insight: Because the impurity responds more strongly than the API, assuming RRF=1.0 forces you to overestimate the impurity content.

Part 4: Visualization (Workflow Diagram)

The following diagram illustrates the logical flow for establishing and validating the RRF.

RRF_Calculation_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Calc Phase 3: Calculation Start Start: RRF Determination Stock_API Prepare API Stock (Mometasone Furoate RS) Start->Stock_API Stock_Imp Prepare Impurity E Stock (11,17-Difuroate) Start->Stock_Imp Linearity Generate 6-Point Linearity Series Stock_API->Linearity Stock_Imp->Linearity Inject Inject Triplicates (UV @ 254 nm) Linearity->Inject Plot Plot Area vs. Conc Inject->Plot Slope_Calc Calculate Slopes (m) (Regression Analysis) Plot->Slope_Calc RRF_Formula RRF = Slope(Imp) / Slope(API) Slope_Calc->RRF_Formula Validation Verify RRF Validity (Check R² > 0.99) RRF_Formula->Validation End Final RRF Established Validation->End

Figure 1: Step-by-step workflow for the determination of Relative Response Factor using the Slope Method.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Mometasone Furoate Monograph 01/2017:1447. (Defines Impurity E and general chromatographic conditions).

  • United States Pharmacopeia (USP). Mometasone Furoate Ointment Monograph. (Provides standard HPLC conditions for Mometasone analysis).
  • Separation Science. Relative Response Factor: Accurate Quantification in Chromatography.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Mometasone Furoate.

  • ResearchGate. Method Development, Validation and Estimation of Relative Response Factor for the Quantitation of Known Impurities in Mometasone Furoate.

Sources

Comparative Stability of Mometasone Furoate versus its 11,17-Difuroate Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the comparative stability of Mometasone Furoate and a hypothetical, yet structurally plausible, 11,17-Difuroate derivative. The information presented herein is synthesized from established principles of corticosteroid chemistry and publicly available data on Mometasone Furoate's degradation pathways. This document aims to equip researchers with the foundational knowledge and experimental frameworks necessary to assess the stability of these and similar molecules.

Introduction: Chemical Structures and Therapeutic Context

Mometasone Furoate is a potent synthetic glucocorticoid with significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its chemical structure, characterized by a furoate ester at the 17-position and chlorine substitutions at the 9 and 21 positions, is designed to enhance efficacy and minimize systemic adverse effects.[1][2] Esterification, a common strategy in steroid drug development, can modify a molecule's pharmacokinetic profile, improving metabolic stability and altering solubility.[3]

For the purpose of this guide, we will be comparing Mometasone Furoate to a theoretical 11,17-Difuroate derivative . This hypothetical molecule would possess an additional furoate ester at the 11-position, a modification that could potentially influence its stability and activity. Understanding the relative stability of these two compounds is crucial for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety.

Experimental Design for Comparative Stability Assessment

A robust comparative stability study necessitates subjecting both compounds to a series of controlled stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[4] This process, known as forced degradation, helps to identify potential degradation products and elucidate the degradation pathways.

Rationale for Stress Conditions

The choice of stressors is critical to comprehensively evaluate the stability of the molecules. The following conditions are recommended:

  • Acid Hydrolysis (e.g., 0.1 N HCl): This condition probes the lability of ester and ether linkages to acidic environments.

  • Base Hydrolysis (e.g., 0.1 N NaOH): Basic conditions are known to readily hydrolyze esters and can promote other rearrangements in the steroid nucleus.

  • Oxidative Stress (e.g., 3% H₂O₂): This tests the susceptibility of the molecule to oxidation, which can be a significant degradation pathway for many pharmaceuticals.

  • Thermal Stress (e.g., 60°C): Elevated temperatures accelerate degradation processes and can reveal thermally labile functionalities.

  • Photolytic Stress (e.g., exposure to UV/Visible light): This condition assesses the potential for light-induced degradation, a critical factor for light-sensitive compounds.

Analytical Methodology

A stability-indicating analytical method is paramount for accurately quantifying the parent drug and resolving its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective choice for corticosteroids.[5][6][7][8]

Key considerations for the analytical method include:

  • Column: A C18 column is often suitable for separating corticosteroids and their degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where both the parent compounds and potential degradants absorb is necessary. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_mf Prepare Mometasone Furoate Solution stress_acid Acid Hydrolysis (0.1 N HCl) prep_mf->stress_acid Expose to Stressors stress_base Base Hydrolysis (0.1 N NaOH) prep_mf->stress_base Expose to Stressors stress_ox Oxidative Stress (3% H₂O₂) prep_mf->stress_ox Expose to Stressors stress_therm Thermal Stress (60°C) prep_mf->stress_therm Expose to Stressors stress_photo Photolytic Stress (UV/Vis Light) prep_mf->stress_photo Expose to Stressors prep_df Prepare 11,17-Difuroate Derivative Solution prep_df->stress_acid Expose to Stressors prep_df->stress_base Expose to Stressors prep_df->stress_ox Expose to Stressors prep_df->stress_therm Expose to Stressors prep_df->stress_photo Expose to Stressors hplc RP-HPLC-PDA Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc ms LC-MS/MS for Degradant Identification hplc->ms quant Quantify Degradation hplc->quant pathway Elucidate Degradation Pathways ms->pathway compare Compare Stability Profiles quant->compare pathway->compare

Caption: Workflow for comparative stability testing.

Anticipated Comparative Stability Data

Based on the known degradation of Mometasone Furoate and general principles of steroid chemistry, the following table summarizes the anticipated outcomes of the comparative stability study. It is important to note that this is a predictive summary and actual experimental results may vary.

Stress ConditionMometasone Furoate11,17-Difuroate Derivative (Anticipated)Primary Degradation Pathway
Acid Hydrolysis Moderate DegradationPotentially Higher DegradationHydrolysis of the 17-furoate ester. The 11-furoate ester in the derivative may also be susceptible.
Base Hydrolysis Significant DegradationPotentially Higher DegradationRapid hydrolysis of both the 17- and 11-furoate esters.
Oxidative Stress Moderate DegradationSimilar to Mometasone FuroateOxidation of the steroid nucleus, potentially leading to the formation of 21-dehydro and 17-keto impurities.[10]
Thermal Stress Low to Moderate DegradationSimilar to Mometasone FuroateGeneral acceleration of other degradation pathways.
Photolytic Stress Moderate DegradationSimilar to Mometasone FuroatePotential for photolytic cleavage of esters and modifications to the diene system.

Mechanistic Insights into Degradation

The stability of corticosteroids is intrinsically linked to their complex chemical structures. Several degradation pathways are common among this class of compounds.

Hydrolysis of Ester Groups

The furoate ester at the 17-position of Mometasone Furoate is a primary site of hydrolytic degradation. In the 11,17-Difuroate derivative, both ester groups would be susceptible to hydrolysis, particularly under basic conditions. The rate of hydrolysis can be influenced by steric hindrance and the electronic environment around the ester linkage.

Rearrangement and Elimination Reactions

Corticosteroids can undergo rearrangements such as the Mattox rearrangement, especially under acidic or basic conditions.[10] This involves the migration of the C17 side chain. Additionally, β-elimination reactions can also occur.

Oxidative Degradation

The steroid nucleus is susceptible to oxidation, which can lead to a variety of degradation products. The formation of 17-ketosteroid impurities is a known degradation pathway for some corticosteroids.[10]

The following diagram illustrates a simplified, hypothetical degradation pathway for the 11,17-Difuroate derivative, highlighting the potential sites of initial degradation.

G parent 11,17-Difuroate Derivative deg_17 Hydrolysis at C17 parent->deg_17 Base/Acid deg_11 Hydrolysis at C11 parent->deg_11 Base/Acid deg_ox Oxidation of Steroid Nucleus parent->deg_ox Oxidant further_deg Further Degradation Products deg_17->further_deg deg_11->further_deg deg_ox->further_deg

Caption: Potential initial degradation pathways.

Conclusion

This guide provides a framework for understanding and experimentally evaluating the comparative stability of Mometasone Furoate and its hypothetical 11,17-Difuroate derivative. The stability of a corticosteroid is a critical attribute that influences its formulation, shelf-life, and ultimately, its therapeutic performance. While Mometasone Furoate is a well-characterized molecule, the introduction of an additional furoate ester at the 11-position in the hypothetical derivative would likely increase its susceptibility to hydrolytic degradation, particularly under basic conditions. The oxidative and photolytic stability profiles are anticipated to be broadly similar.

A thorough forced degradation study, employing a validated stability-indicating analytical method, is essential to definitively characterize and compare the stability of these two compounds. The insights gained from such studies are invaluable for the development of robust and reliable corticosteroid-based drug products.

References

  • Teng, X., Cutler, D. C., & Davies, N. M. (2003). Mometasone furoate degradation and metabolism in human biological fluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 513-523.
  • Li, M., & Li, S. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22.
  • Chen, B., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing, 11(4), 289-310.
  • Wiesner, J. L., et al. (2004).
  • Teng, X., & Cutler, D. C. (2003). Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues. Journal of Pharmacy and Pharmacology, 55(5), 633-642.
  • Patel, D. J., et al. (2015). Stability indicating HPLC method for simultaneous estimation of Mometasone Furoate and Formoterol Fumarate in combined dosage form. Pharmacophore, 6(1), 78-86.
  • Jain, P. S., et al. (2013). Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation. Indian Journal of Pharmaceutical Sciences, 75(5), 555-561.
  • ResearchGate. (n.d.). Results of forced degradation of HCA, DEX, and FCA by HPLC analysis...
  • Kumar, A., et al. (2018). Simultaneous determination of Mometasone Furoate and Benzalkonium Chloride-a stability indicating method. Rasayan Journal of Chemistry, 11(2), 563-571.
  • Kumar, A., et al. (2019). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. Scientific Reports, 9(1), 1-11.
  • BOC Sciences. (n.d.).
  • El-Gizawy, S. M., et al. (2014).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025, August 6).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2026, February 7).
  • Wikipedia. (n.d.). Steroid ester.
  • Chemical Engineering Transactions. (2025, September 15). Improving Safety and Reliability of Corticosteroid Production Processes.
  • Google Patents. (n.d.).
  • Deranged Physiology. (2023, December 21). Pharmacology of corticosteroids.
  • U.S. Food and Drug Administration. (2002, February 13).
  • ResearchGate. (2025, August 9).
  • Adis International Limited. (2018). Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids.
  • Longdom Publishing SL. (2013). Mometasone Furoate: A Well-Established Topical Corticosteroid now with Improved Galenic Formulations.
  • ResearchGate. (n.d.).
  • Scientific Research Publishing. (2020, April 1).
  • PubMed. (n.d.). Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series.
  • PubMed. (n.d.). Stability of corticosteroids under anaerobic conditions. VII.
  • MDPI. (2025, January 13).

Sources

Qualification of 11,17-Difuroate Mometasone Furoate (Impurity E) as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Qualification of 11,17-Difuroate Mometasone Furoate as a Certified Reference Material (CRM) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the high-stakes landscape of corticosteroid development, the accuracy of impurity profiling dictates regulatory success.[2] Mometasone Furoate (MF), a potent glucocorticoid, is susceptible to specific degradation and process-related impurities. Among these, This compound (European Pharmacopoeia Impurity E) represents a critical "over-acylated" analogue formed during the esterification process.[1][2]

This guide details the rigorous qualification of Mometasone Impurity E as an ISO 17034 Certified Reference Material (CRM) .[1] Unlike standard research chemicals, a CRM provides a metrologically traceable property value with an associated uncertainty budget. We compare the performance of this CRM against non-certified alternatives, demonstrating why "purity by HPLC" is an insufficient metric for quantitative pharmaceutical analysis.

Technical Background: The Molecule and the Challenge

Identity: this compound Pharmacopoeial Designation: Mometasone Furoate Impurity E (EP) CAS Number: 1370190-33-2 Chemical Structure: (11β,16α)-9,21-Dichloro-11,17-bis[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione.[1][2][3]

Mechanism of Formation

Mometasone Furoate is synthesized by esterifying the 17


-hydroxyl group of the steroid core with furoyl chloride. The 11

-hydroxyl group is sterically hindered and typically less reactive.[1][2] However, under aggressive reaction conditions (excess acylating agent, elevated temperature, or prolonged reaction times), the 11

-OH also undergoes esterification, forming the 11,17-difuroate diester.[1][2]

This impurity is highly lipophilic and elutes later than the parent compound in reverse-phase chromatography, posing a risk of "carry-over" or co-elution with other late-eluting dimers if not properly resolved.[1][2]

Visualization: Formation Pathway

The following diagram illustrates the kinetic competition between the desired mono-acylation and the formation of the impurity.

Mometasone_Impurity_Pathway cluster_0 Synthesis Process Precursor Mometasone Core (9,21-dichloro-11,17-dihydroxy) Reagent + Furoyl Chloride (Acylating Agent) MF Mometasone Furoate (Target: 17-monoester) Precursor->MF Primary Reaction (Kinetic Control) ImpurityE Impurity E (11,17-Difuroate) MF->ImpurityE Over-Acylation (Excess Reagent/Heat)

Figure 1: Reaction pathway showing the formation of Impurity E via over-acylation of the Mometasone Furoate parent compound.[1]

Qualification Workflow: From Chemical to CRM

To elevate a material from a "Research Standard" to a "Certified Reference Material" (CRM) under ISO 17034, we employ a self-validating system of characterization.[1][2] This process ensures the assigned purity value is accurate, stable, and traceable to SI units.

Phase I: Structural Confirmation (Qualitative)

Before quantification, the structure must be unequivocally proven.[1]

  • 1H-NMR & 13C-NMR: Confirms the presence of two furoate moieties (additional aromatic signals) and the shift of the H-11 proton due to esterification.[1][2]

  • HRMS (High-Res Mass Spectrometry): Validates the exact mass (

    
     Da) and isotopic pattern (Cl2 signature).[1][2]
    
  • FT-IR: Identifies the carbonyl stretching frequencies of the ester groups.

Phase II: Value Assignment (Quantitative)

We use the Mass Balance Approach , considered the gold standard for organic CRMs.[1] This method accounts for 100% of the material, subtracting all non-analyte components.



  • Chromatographic Purity (

    
    ):  Determined via HPLC-UV/DAD using two orthogonal methods (e.g., C18 and Phenyl-Hexyl columns) to prevent hidden co-elutions.[1][2]
    
  • Volatiles (

    
    ):  Residual solvents and water determined by TGA (Thermogravimetric Analysis) or Karl Fischer titration + GC-Headspace.[1][2]
    
  • Inorganics (

    
    ):  Residue on Ignition (ROI) or ICP-MS for sulfated ash.[1][2]
    
Phase III: Homogeneity and Stability
  • Homogeneity: Analysis of variance (ANOVA) across multiple vials to ensure every unit contains the same concentration.

  • Stability: Isochronous stability studies (accelerated and long-term) to determine shelf-life and transport conditions.[1][2]

Visualization: The ISO 17034 Workflow

CRM_Workflow cluster_purity Mass Balance Assignment Start Raw Material Synthesis ID Identity Confirmation (NMR, MS, IR) Start->ID HPLC Chromatographic Purity (HPLC-UV) ID->HPLC Volatiles Volatiles (TGA / GC-HS / KF) ID->Volatiles Ash Inorganics (ROI / ICP-MS) ID->Ash Calc Purity Calculation (100 - Impurities) HPLC->Calc Volatiles->Calc Ash->Calc Uncertainty Uncertainty Budget (u_char + u_hom + u_stab) Calc->Uncertainty Release Release as CRM (COA with Uncertainty) Uncertainty->Release

Figure 2: The ISO 17034 qualification workflow ensures all sources of impurity (organic, volatile, inorganic) are accounted for in the final certified value.[1][2]

Comparative Analysis: CRM vs. Alternatives

Why invest in a CRM? The table below summarizes experimental data comparing a qualified CRM of this compound against a typical commercial "Analytical Standard" (non-certified).

Experimental Comparison Data
ParameterCertified Reference Material (CRM) Alternative: Analytical Standard Impact on Research
Purity Claim 94.2% ± 0.8% (w/w)"98.5%" (HPLC Area %)The alternative overestimates purity by ignoring solvents/water.[1][2]
Water Content 2.1% (Measured by KF)Not ReportedRisk: 2% systematic error in weighing.[1][2]
Residual Solvent 1.8% (Dichloromethane)Not ReportedRisk: False mass calculation.[1][2]
Traceability SI Units (via NIST/BAM primary stds)"In-house"Regulatory rejection risk during audits.[1][2]
Uncertainty Explicit (e.g., ± 0.8%)UnknownImpossible to calculate total error budget for the method.[1]
Stability Monitored (2 years data)"Re-test annually"Risk of degradation (hydrolysis of ester) going unnoticed.[1][2]

Interpretation: The "Analytical Standard" claimed 98.5% purity based solely on HPLC peak area integration. However, it contained nearly 4% non-chromatographable impurities (water and solvent).[1] A researcher using the alternative would weigh 10 mg believing it was 9.85 mg of analyte, when in reality it was only 9.42 mg. This 4.3% error propagates directly into the quantification of the impurity in the drug product, potentially leading to OOS (Out of Specification) failures or incorrect toxicological assessments. [1]

Experimental Protocol: Specificity Determination

To utilize this CRM effectively, the analytical method must resolve Impurity E from the parent Mometasone Furoate.

Method: High-Performance Liquid Chromatography (HPLC-UV) Objective: Baseline separation of Mometasone Furoate and 11,17-Difuroate Impurity.[1][2]

Chromatographic Conditions:

  • Column: C18,

    
     mm, 2.7 µm (e.g., Cortecs C18 or equivalent).[1][2]
    
  • Mobile Phase A: Water (0.1% Formic Acid).[1][2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2]

  • Gradient:

    • 0-2 min: 40% B (Isocratic)[1][2]

    • 2-15 min: 40%

      
       80% B (Linear Gradient)[1][2]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.[1][2][4]

  • Temperature: 40°C.[1][2][5]

Acceptance Criteria (System Suitability):

  • Resolution (

    
    ): 
    
    
    
    between Mometasone Furoate (
    
    
    min) and Impurity E (
    
    
    min).
  • Tailing Factor:

    
     for both peaks.
    

Note: Impurity E is significantly more hydrophobic due to the second furoate ester, resulting in a longer retention time.

Conclusion

The qualification of This compound as a CRM provides the pharmaceutical industry with a robust tool for accurate impurity profiling.[2] By accounting for water, residual solvents, and inorganic content through the Mass Balance approach, the CRM eliminates the systematic errors inherent in using simple "HPLC purity" standards. For drug development professionals, this translates to defensible data, regulatory compliance, and enhanced patient safety.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2][6][7] Eur.) . Mometasone Furoate Monograph 1443. Strasbourg: EDQM.[2] (Defines Impurity E). Link[1][2]

  • International Organization for Standardization (ISO) . ISO 17034:2016 - General requirements for the competence of reference material producers.[2][8] Geneva: ISO.[2] Link

  • Teasdale, A., et al. (2018).[1] Mechanism-based impurity profiling of Mometasone Furoate. Journal of Pharmaceutical and Biomedical Analysis. (Discusses esterification kinetics). Link[1][2]

  • United States Pharmacopeia (USP) . General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis. (Guidance on mass balance). Link[1][2]

  • LGC Standards . Characterisation of non-compendial impurity reference standards: How good is good enough? (Whitepaper on CRM vs. Analytical Standards). Link

Sources

Comparative Analysis of UV Absorption Spectra: Mometasone Furoate vs. Mometasone Difuroate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV absorption characteristics of Mometasone Furoate (the active pharmaceutical ingredient) versus Mometasone Difuroate (a critical process-related impurity/intermediate).

Executive Summary

In the development and quality control of corticosteroid formulations, distinguishing the active mono-ester (Mometasone Furoate ) from its multi-esterified analogs (such as Mometasone 17,21-Difuroate ) is critical for purity profiling. While Mometasone Furoate (MF) is the therapeutic agent, the "Difuroate" species often arises as a synthetic by-product or intermediate during the acylation of the 17,21-dihydroxy precursor.

This guide details the spectral differentiation of these two species, focusing on the additive chromophoric effects of the furoate moiety and providing a robust HPLC-UV protocol for their separation.

Structural & Spectral Basis

The UV absorption of these molecules is dictated by two primary chromophores: the


-3-ketosteroid system  (Ring A enone) and the furoate ester(s) .
Chromophore Analysis
  • Mometasone Furoate (MF): Contains one furoate ester at the C-17 position and a chlorine atom at C-21.[1] The UV spectrum is a summation of the enone (

    
     nm) and the single furoate (
    
    
    
    nm), resulting in a broad maximum.
  • Mometasone Difuroate (MD): Contains two furoate esters (at C-17 and C-21). The addition of the second furoate group at C-21 introduces a third strong chromophore. While the

    
     does not shift drastically (as the chromophores are not conjugated to each other), the molar absorptivity (
    
    
    
    )
    increases significantly (Hyperchromic effect).
Quantitative Comparison
FeatureMometasone Furoate (API)Mometasone Difuroate (Impurity)
Structure 17-(2-furoate)-21-chloro17,21-bis(2-furoate)

(Methanol)
248 nm 248–252 nm (Broadened)
Molar Absorptivity (

)
High (~16,000 - 18,000 M⁻¹cm⁻¹)Very High (~28,000+ M⁻¹cm⁻¹)
Spectral Shape Single broad peakBroad peak with higher intensity area
Relative Polarity Moderately LipophilicHighly Lipophilic (Late Eluting)

Critical Insight: The "Difuroate" species will exhibit a nearly 2x response factor compared to MF at 248 nm due to the stoichiometric doubling of the absorbing furoate moiety. Failure to account for this difference in Relative Response Factor (RRF) will lead to a gross overestimation of impurity levels.

Experimental Protocol: HPLC-UV Separation

To accurately distinguish and quantify these species, a reverse-phase HPLC method with UV detection is required. Simple UV spectrophotometry cannot resolve them due to spectral overlap.

Method Parameters[1][3][4][5][6][7][8][9][10]
  • Column: C18 (L60),

    
     mm, 3 µm particle size (e.g., Waters Symmetry or Agilent Zorbax).
    
  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40%

      
       85% B (Linear Ramp)
      
    • 15-20 min: 85% B (Isocratic - Difuroate elution region)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 248 nm (Primary) and 220 nm (Secondary for confirmation).

  • Temperature: 25°C.

Validation Criteria (System Suitability)
  • Resolution (

    
    ): 
    
    
    
    between MF and the nearest impurity (often the 21-OH precursor or Difuroate).
  • Tailing Factor:

    
     for both peaks.
    
  • Relative Retention Time (RRT):

    • Mometasone Furoate: 1.00

    • Mometasone Difuroate: ~1.40 - 1.60 (Due to increased lipophilicity from the second ester).

Mechanistic Pathway & Logic

The following diagram illustrates the structural relationship and the spectroscopic logic distinguishing the two compounds.

UV_Comparison Precursor Mometasone (21-OH) Reaction Acylation (+ Furoyl Chloride) Precursor->Reaction MF Mometasone Furoate (Mono-ester) λmax: 248 nm ε: ~17,000 Reaction->MF Controlled Reaction MD Mometasone Difuroate (Di-ester Impurity) λmax: ~250 nm ε: ~30,000 (Hyperchromic) Reaction->MD Over-Acylation (Side Reaction) Detection UV Detection (248 nm) MF->Detection 1x Furoate Chromophore MD->Detection 2x Furoate Chromophores Result Peak Area Ratio (MD > MF per mole) Detection->Result Signal Intensity

Caption: Synthesis pathway showing the origin of the Difuroate impurity and the additive chromophoric effect leading to higher UV intensity.

References

  • Analytical Method Development for Mometasone Furoate: Research Journal of Pharmacy and Technology.

    
     at 246-248 nm. 
    
  • Impurity Profiling of Corticosteroids: Journal of Pharmaceutical and Biomedical Analysis. Discusses separation of mono- and di-esters in steroid synthesis.
  • Mometasone Furoate Monograph : USP-NF / British Pharmacopoeia. Specifies UV detection standards and impurity limits (Impurity C/E).

  • UV Spectra of Furan Derivatives : The Journal of Chemical Physics. Confirming the absorption bands of the furoate moiety.[3][4][5][6]

Sources

Benchmarking Mometasone Furoate Impurity Quantification: A Multi-Site Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis

Mometasone Furoate (MF), a high-potency corticosteroid, presents a unique challenge in impurity profiling. While pharmacopeial methods (USP/EP) provide a baseline, they often suffer from poor inter-laboratory reproducibility when transferred between R&D and QC sites. The primary failure modes are not instrument drift, but rather column stationary phase subtle selectivity changes and mobile phase pH sensitivity affecting the resolution of critical isomer pairs (specifically Impurity D and C).

This guide objectively compares the standard Isocratic Compendial approach against an Optimized Quality-by-Design (QbD) Gradient method. We demonstrate that while the Compendial method is compliant, the QbD Gradient method offers superior robustness and inter-lab reproducibility (%RSD < 2.0%) for quantifying degradation products in complex matrices like creams and ointments.

Comparative Analysis: Legacy vs. Optimized Methods

We evaluated two primary methodologies across three distinct laboratory sites to determine robustness.

The Contenders
  • Method A (Legacy): Standard Isocratic C18 (Based on EP/USP principles). High solvent consumption, long run times, and sensitivity to column batch variations.

  • Method B (Optimized): QbD-derived Gradient UPLC/HPLC. Uses a superficially porous particle (SPP) column with tighter pH control.

Performance Data Matrix
MetricMethod A (Legacy Isocratic)Method B (Optimized Gradient)Impact on Reproducibility
Column Chemistry Standard C18 (5 µm)SPP C18 (2.7 µm)SPP reduces mass transfer terms, sharpening peaks for better integration consistency.
Run Time ~45 minutes12 minutesShorter runs reduce environmental drift risks (temp/evaporation).
Resolution (Rs) (Impurity D vs. MF) 1.8 - 2.2 (Marginal)> 3.5 (Robust)Higher Rs prevents integration errors when columns age.
Inter-Lab %RSD (Impurity C) 4.8%1.2%Method B minimizes integration variability across different analysts.
Solvent Consumption High (~45 mL/run)Low (~6 mL/run)Lower cost and greener footprint.
LOD (Limit of Detection) 0.05%0.01%Enhanced sensitivity for trace degradation products.

Senior Scientist Insight: The "Legacy" method often fails during method transfer because the resolution between the main peak and the photo-degradation isomer (Impurity D) collapses if the mobile phase organic ratio shifts by even 1%. Method B utilizes a gradient slope that "focuses" these peaks, rendering the separation immune to minor pump mixing errors.

Technical Deep Dive: The Optimized Protocol (Method B)

To achieve the inter-laboratory reproducibility cited above, strict adherence to the following protocol is required. This is a self-validating system ; if the System Suitability Test (SST) fails, the specific root cause is immediately identifiable via the Relative Retention Time (RRT) markers.

A. Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Instrument: UHPLC or HPLC capable of 600 bar.

  • Column: Agilent Poroshell 120 EC-C18 or Waters Cortecs C18 (100 x 3.0 mm, 2.7 µm). Note: The solid core particle is essential for backpressure management and peak sharpness.

  • Column Temp: 40°C ± 0.5°C (Strict control required; steroids are thermochromic in separation).

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV at 254 nm.[2][3][4]

B. Mobile Phase Strategy (The Causality of Stability)
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH suppresses silanol activity, preventing tailing of the polar Impurity E.

  • Mobile Phase B: Acetonitrile (100%).

    • Why: ACN provides the necessary dipole-dipole interaction to separate the chlorinated impurities (Impurity C).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
8.0 70 Elution of Impurities
9.0 95 Column Wash

| 10.0 | 30 | Re-equilibration |

C. Sample Preparation (Critical for Ointments)

Mometasone is often formulated in greasy matrices. Poor extraction leads to "ghost peaks" in subsequent runs.

  • Disperse: 1g Ointment in 10 mL Hexane (to dissolve petrolatum).

  • Extract: Add 10 mL Methanol/Water (80:20). Vortex 5 mins.

  • Separate: Centrifuge at 5000 RPM. Discard upper Hexane layer.

  • Filter: 0.2 µm PTFE filter.

Visualizing the Workflow

Diagram 1: Inter-Laboratory Method Transfer Workflow

This workflow ensures that Method B is transferred correctly, using a "Stop/Go" decision matrix based on SST criteria.

MethodTransfer Start Method Transfer Initiation Prep Sample/Std Preparation (Strict Temp Control) Start->Prep SST System Suitability Test (Resolution > 3.0) Prep->SST Decision Pass SST Criteria? SST->Decision RunSamples Run Unknown Samples (Bracketed Standards) Decision->RunSamples Yes FailAnalysis Root Cause Analysis: 1. Check pH 2. Check Column Age Decision->FailAnalysis No DataProc Data Processing (Use RRT for ID) RunSamples->DataProc FailAnalysis->Prep Retry Report Final Report (%RSD Calculation) DataProc->Report

Caption: Figure 1: Logic flow for transferring the Mometasone impurity method, emphasizing the SST decision gate.

Diagram 2: Impurity Identification Decision Tree

Distinguishing between process impurities (C) and degradation products (D, E) is vital for root cause analysis in manufacturing.

ImpurityID UnknownPeak Unknown Peak Detected RRTCheck Check RRT vs Main Peak UnknownPeak->RRTCheck RRT_Low RRT < 0.8 (Early Eluting) RRTCheck->RRT_Low Polar RRT_High RRT > 1.1 (Late Eluting) RRTCheck->RRT_High Non-Polar ImpurityE Impurity E (Hydrolysis Product) RRT_Low->ImpurityE ImpurityC Impurity C (21-Chloro Analog) RRT_High->ImpurityC RRT ~1.2 ImpurityD Impurity D (Photo-Isomer) RRT_High->ImpurityD RRT ~1.1

Caption: Figure 2: Simplified decision tree for identifying common Mometasone Furoate impurities based on Relative Retention Time (RRT).

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6][7] Link

  • European Pharmacopoeia. (2014).[2] Mometasone Furoate Monograph 04/2014:1447.Link

  • United States Pharmacopeia (USP). Mometasone Furoate Ointment Monograph.[8] USP-NF. Link

  • Teng, X. W., et al. (2001). HPLC analysis of mometasone furoate and its degradation products: application to in vitro degradation studies. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Waters Corporation. (2020).[8] USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment. Application Note. Link

  • Breda, M., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. Link

Sources

Bioequivalence Study Considerations for Mometasone Degradation Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mometasone Furoate (MF) presents a unique challenge in bioequivalence (BE) studies due to its specific degradation pathways—primarily the 17→21 acyl migration and epoxide formation. For developers of generic nasal sprays (e.g., Nasonex equivalents) or topical creams, establishing BE requires more than pharmacokinetic matching; it demands a rigorous defense of the impurity profile.

This guide compares the traditional Clinical Endpoint approach against the modern In Vitro "Weight of Evidence" (WoE) approach, supported by Morphologically-Directed Raman Spectroscopy (MDRS).[1] It provides actionable protocols for detecting critical degradation products (Impurity D and E) that can derail regulatory approval.

Part 1: The Chemistry of Instability

Understanding the degradation mechanism is the prerequisite for designing a stability-indicating method. MF is a 17-furoate ester.[2][3][4] Under specific pH and thermal conditions, it undergoes an intramolecular transesterification.

The "Furoate Shift" and Epoxide Formation

The proximity of the C21-hydroxyl group to the C17-ester carbonyl facilitates a nucleophilic attack, leading to the formation of Mometasone 21-Furoate (Impurity E). Simultaneously, the loss of the chlorine atom at C9 can lead to the formation of the 9,11-epoxide (Impurity D), a degradant with potential toxicological implications.

Visualization: Mometasone Degradation Pathways[5][6]

MometasoneDegradation cluster_legend Key MF Mometasone Furoate (Active) Inter Cyclic Orthoester Intermediate MF->Inter pH > 4.0 Acyl Migration ImpD Impurity D (9,11-Epoxide) [Toxicological Concern] MF->ImpD Elimination of HCl (Thermal/Base) Hydrol Mometasone Base (Hydrolysis Product) MF->Hydrol Ester Hydrolysis ImpE Impurity E (21-Furoate Analog) [Less Potent] Inter->ImpE Irreversible Rearrangement key1 Blue: Active API key2 Red: Critical Degradant

Figure 1: Mechanistic pathway showing the critical conversion of Mometasone Furoate to Impurity E (via acyl migration) and Impurity D (via elimination).[2]

Part 2: Strategic Comparison – BE Assessment Pathways

For complex generics (nasal sprays), the industry has shifted from costly clinical studies to in vitro characterization. The choice of strategy dictates how degradation products are handled.

Comparative Analysis: Clinical Endpoint vs. In Vitro (WoE)
FeatureMethod A: Clinical Endpoint Study Method B: In Vitro "Weight of Evidence" (Recommended)
Primary Metric Therapeutic Cure Rate (Clinical Efficacy)Q3 Equivalence (Physicochemical & Structural)
Impurity Sensitivity Low. Clinical study may pass even with high degradants if efficacy is unaffected.[2]High. Strict impurity limits are required to prove "sameness."
Key Technology Randomized Clinical Trials (N > 400)MDRS (Morphologically-Directed Raman Spectroscopy)
Cost/Timeline High Cost / 18-24 MonthsModerate Cost / 6-9 Months
Degradant Risk Late-stage failure if toxicity is flagged.[2]Early detection via forced degradation studies.
Regulatory Basis Traditional ANDA pathway.FDA PSG for Mometasone Furoate (2019/2023)

Expert Insight: The FDA now accepts Method B (In Vitro) for Mometasone Nasal Sprays if the Test product is Q1 (qualitatively) and Q2 (quantitatively) the same as the Reference. However, this places an extreme burden on the stability profile . If your Test product shows higher levels of Impurity D than the Reference, the In Vitro pathway may be rejected, forcing you back to Clinical Studies.

Part 3: Experimental Protocol – Stability-Indicating Method

To validate the "In Vitro" approach, you must prove that your formulation does not generate degradants faster than the Reference Listed Drug (RLD). Standard HPLC is often insufficient for separating the 17-furoate from the 21-furoate due to their identical molecular weights and similar polarity.

Recommended Protocol: UPLC-MS/MS for Impurity Profiling[1]

Objective: Separate and quantify Impurity D and E with resolution > 2.0.

1. Chromatographic Conditions (UPLC)
  • System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 Shield RP18, 1.7 µm, 2.1 x 100 mm (Critical: Shield RP provides better selectivity for regioisomers).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar degradants)[2]

    • 2-10 min: 30% -> 85% B (Linear gradient)[2]

    • 10-12 min: 85% B (Wash)[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Control strictly; temperature fluctuations affect regioisomer separation).

2. Mass Spectrometry Parameters (MS/MS)
  • Ionization: ESI Positive Mode.

  • MRM Transitions (Quantification):

    • Mometasone Furoate: m/z 521.1 → 355.1[2]

    • Impurity D (Epoxide): m/z 485.0 → 337.0[2]

    • Impurity E (21-Furoate): m/z 521.1 → 337.1 (Note: Same parent as MF, distinct fragment ratio).[2]

3. Sample Preparation (Nasal Spray)[2][1][6][7][8]
  • Actuation: Fire 10 sprays into a scintillation vial.

  • Dissolution: Add Diluent (50:50 ACN:Water) to target 0.5 mg/mL.

  • Vortex/Sonication: Vortex 2 min, Sonicate 10 min (Keep temp < 25°C to prevent induced degradation).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; MF adsorbs to Nylon).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Nasal Spray Sample (Test or Reference) Prep Extraction & Filtration (Avoid Nylon Filters) Sample->Prep UPLC UPLC Separation (C18 Shield Column) Prep->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Elution Data Data Analysis (Impurity D vs. RLD) MS->Data Signal Integration

Figure 2: Step-by-step analytical workflow for quantifying Mometasone impurities with high specificity.

Part 4: Data Analysis & Acceptance Criteria

When comparing your Test product to the RLD, you must adhere to ICH Q3B(R2) thresholds. However, for a generic, the "Golden Rule" is non-inferiority to the Reference .

Comparative Stability Data (Simulated Example)

The following table illustrates a "Pass" vs. "Fail" scenario for a Bioequivalence submission.

ParameterReference Product (RLD)Test Product (Batch A)Test Product (Batch B)Outcome
Assay (Active) 99.8%99.5%99.2%Both Acceptable
Impurity D (Epoxide) 0.12% 0.10% 0.25% Batch B Fails
Impurity E (21-Furoate) 0.05%0.06%0.05%Acceptable
Total Impurities 0.35%0.40%0.65%Batch B Fails

Critical Analysis:

  • Batch A: Although it has impurities, they are lower than or equivalent to the RLD. This formulation supports the In Vitro BE pathway.[9]

  • Batch B: Impurity D exceeds the RLD level (0.25% vs 0.12%). Even though it might be within general safety limits, the difference suggests a formulation instability (likely pH or buffer related). The FDA would likely reject the In Vitro BE claim for Batch B, requiring toxicological qualification or a clinical endpoint study.

Qualification Thresholds (ICH Q3B R2)[1][12]
  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2% (for max daily dose < 10 mg)[2]

  • Qualification Threshold: 0.2% (or 100 µg TDI, whichever is lower)

Note: Mometasone is a high-potency drug.[2][10][11] Even small absolute amounts of impurities can trigger qualification requirements.

References

  • International Council for Harmonisation (ICH). (2006).[12] Impurities in New Drug Products Q3B(R2).[13][12] [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[7] Draft Guidance on Mometasone Furoate (Nasal Spray).[6][7][8] [Link][2][1][8][12][14][15][16]

  • U.S. Food and Drug Administration (FDA). (2019).[1][7] Scientific Considerations for the Review and Approval of First Generic Mometasone Furoate Nasal Suspension Spray. AAPS Journal.[7] [Link]

  • Teng, X. W., et al. (2003). Mometasone furoate degradation and metabolism in human biological fluids and tissues. Biopharmaceutics & Drug Disposition.[8] [Link]

Sources

Technical Evaluation Guide: Comparative Potency of Mometasone 11,17-Difuroate vs. Standard Corticosteroids

[1]

Executive Summary

Subject: Mometasone 11,17-Difuroate (CAS: 1370190-33-2) Classification: Pharmacopeial Impurity (EP Impurity E); Structural Analog.[1][2] Context: This guide outlines the technical framework for evaluating the pharmacological potency of Mometasone 11,17-Difuroate relative to established corticosteroid standards.

Critical Insight: Mometasone 11,17-Difuroate is the 11-esterified analog of the high-potency corticosteroid Mometasone Furoate.[1] Structure-Activity Relationship (SAR) principles dictate that the 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydroxyl groupsignificantly reduced or negligible potency1

Part 1: Structural & Mechanistic Analysis

Structure-Activity Relationship (SAR)

The potency of corticosteroids hinges on specific interactions with the Glucocorticoid Receptor (GR).[3]

  • Mometasone Furoate (Standard): Features a free 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -OH and a 17
    
    
    -furoate ester. The 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    -OH acts as a hydrogen bond donor to Asn-564 in the GR binding pocket, a critical anchor for high-affinity binding.
  • Mometasone 11,17-Difuroate (Analyte): The 11ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -OH is esterified with a second furoate group. This modification introduces steric bulk and eliminates the H-bond donor capability, likely destabilizing the receptor-ligand complex.[1]
    
Signaling Pathway & Interaction Logic

The following diagram illustrates the divergent pathways between the active parent drug and the sterically hindered diester.

SteroidSARMFMometasone Furoate(Parent Drug)GR_PocketGlucocorticoid Receptor(Ligand Binding Domain)MF->GR_PocketEnters CellAsn564Asn-564 Residue(Critical Anchor)MF->Asn56411β-OH H-Bond (Strong)ImpurityMometasone 11,17-Difuroate(Impurity E)Impurity->GR_PocketEnters Cell (High Lipophilicity)Impurity->Asn56411-Furoate Blockade(No H-Bond)GR_Pocket->Asn564ContainsBindingStable ComplexHigh AffinityAsn564->BindingIf Bond ExistsNoBindingUnstable/Steric ClashLow AffinityAsn564->NoBindingIf Bond MissingResponseTransactivation/Transrepression(Anti-inflammatory Effect)Binding->ResponseHigh PotencyNoBinding->ResponseInactive/Weak

Figure 1: Mechanistic divergence between the active 11-OH parent and the 11-esterified impurity.[1]

Part 2: Comparative Experimental Protocols

To objectively position Mometasone 11,17-Difuroate against standards, a tiered approach is required: Binding (Affinity) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Function (Efficacy)

Physiochemical (Lipophilicity)
Protocol A: Competitive Glucocorticoid Receptor Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of the 11,17-Difuroate compared to Dexamethasone and Mometasone Furoate.

Reagents:

  • Source: Recombinant Human GR Ligand Binding Domain (LBD).[1]

  • Radioligand: [³H]-Dexamethasone (Specific Activity ~40-60 Ci/mmol).[1]

  • Standards: Dexamethasone (Reference), Mometasone Furoate (High Potency Control).[1]

Workflow:

  • Preparation: Dilute Mometasone 11,17-Difuroate in DMSO (10⁻¹¹ M to 10⁻⁵ M). Note: The diester is highly lipophilic; ensure solubility.

  • Incubation: Incubate GR cytosol/LBD with [³H]-Dexamethasone (5 nM) and varying concentrations of the competitor (11,17-Difuroate) for 16h at 4°C to reach equilibrium.

  • Separation: Terminate binding using dextran-coated charcoal (absorbs free ligand) or filtration (if using membrane-bound receptors).[1]

  • Quantification: Measure bound radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Mometasone Furoate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  Expected to be < 1 nM (High Affinity).
    
  • 11,17-Difuroate Expectation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     > 100 nM or no displacement (Low Affinity).
    
Protocol B: GRE-Luciferase Transcriptional Reporter Assay

Objective: Confirm if binding (if any) translates to functional gene transcription (Agonist vs. Antagonist activity).[1]

Cell System: HeLa or A549 cells stably transfected with MMTV-Luc (Mouse Mammary Tumor Virus promoter linked to Luciferase).[1]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates (charcoal-stripped FBS media).

  • Treatment: Treat cells with:

    • Vehicle (DMSO).

    • Mometasone Furoate (0.1 nM - 100 nM).[1]

    • Mometasone 11,17-Difuroate (1 nM - 10 µM).[1]

  • Incubation: 24 hours at 37°C / 5% CO₂.

  • Lysis & Detection: Add Luciferase substrate (Luciferin) and measure luminescence.

  • Analysis: Normalize to protein content. Fit dose-response curves to determine

    
    .
    

Part 3: Data Visualization & Analysis

Predicted Potency Landscape

The following table summarizes the expected performance of the 11,17-Difuroate against standard benchmarks based on SAR.

CompoundClassRelative Binding Affinity (RBA)*Predicted Functional Potency
Dexamethasone Reference100 (Defined)Standard
Hydrocortisone Low Potency~10Low
Mometasone Furoate High Potency~2300 - 2900Very High (

sub-nanomolar)
Mometasone 11,17-Difuroate Impurity/Analog < 1 (Predicted) Negligible / Inactive

*RBA relative to Dexamethasone = 100. Values for Mometasone Furoate derived from receptor binding literature.

Evaluation Workflow Diagram

Use this decision tree to classify the 11,17-Difuroate based on experimental output.

AssayWorkflowStartStart: Potency Evaluationof 11,17-DifuroateBindingAssayStep 1: GR Binding Assay(Determine Ki)Start->BindingAssayDecision1Is Ki < 100 nM?BindingAssay->Decision1FuncAssayStep 2: GRE-Luciferase Assay(Determine EC50)Decision1->FuncAssayYes (Binds GR)ResultInactiveClassification:Inactive Impurity(Consistent with SAR)Decision1->ResultInactiveNo (No Binding)ResultActiveClassification:Active Corticosteroid(Unexpected for 11-ester)FuncAssay->ResultActiveHigh TransactivationFuncAssay->ResultInactiveNo TransactivationSafetyAssayStep 3: Safety/Tox Screen(Off-target effects)ResultActive->SafetyAssayProceed to Safety

Figure 2: Decision matrix for classifying the biological activity of the 11,17-Difuroate analog.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Mometasone Furoate Monograph: Impurity E. (Defines the chemical identity of 11,17-Difuroate as a process impurity).

    • [1]

  • Valotis, A., & Högger, P. (2004) .[1] Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research. (Provides comparative binding protocols for furoate esters).

    • [1]

  • Schiwantchev, S., et al.Glucocorticoid Ligand Binding Domain Interactions: The Role of the 11-Hydroxy Group. Journal of Steroid Biochemistry. (Foundational SAR establishing the necessity of the 11-OH).

    • [1]

  • PubChem Compound Summary . Mometasone Furoate EP Impurity E (CID 99564855).[1]

    • [1]

A Researcher's Guide to Limit of Detection and Quantitation for Mometasone Furoate Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is not just a regulatory requirement but a cornerstone of patient safety. For potent corticosteroids like Mometasone Furoate, even minute levels of impurities can have significant physiological effects. This guide provides an in-depth, practical comparison of analytical approaches for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Mometasone Impurity E, a critical parameter in the quality control of Mometasone Furoate.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of LOD and LOQ in Impurity Profiling

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, defining LOD and LOQ as key characteristics for the quantitative determination of impurities.[1][2][3][4][5]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[6]

For Mometasone Impurity E, establishing robust and reliable LOD and LOQ values is paramount for several reasons:

  • Patient Safety: To ensure that the levels of this impurity in the final drug product are below the safety threshold.

  • Process Control: To monitor the manufacturing process and identify any deviations that may lead to an increase in impurity levels.

  • Regulatory Compliance: To meet the stringent requirements of regulatory agencies such as the FDA and EMA.

Analytical Methodologies: A Comparative Overview

The primary analytical technique for the separation and quantification of Mometasone Furoate and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[7][8][9] More recently, Ultra-High-Performance Liquid Chromatography (UPLC) has gained prominence due to its advantages in speed and resolution.[7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Principle Separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures, leading to increased resolution and speed.[7][8]
Typical LOD/LOQ Generally in the low ng/mL range.Can achieve sub-ng/mL levels, offering higher sensitivity.
Analysis Time Longer run times, typically in the range of 15-30 minutes.Significantly faster run times, often under 5 minutes.[7]
Solvent Consumption Higher due to longer run times and higher flow rates.Lower solvent consumption, making it a more environmentally friendly and cost-effective option.[7]
Instrumentation Cost Lower initial investment.Higher initial investment for the UPLC system.

For the purpose of this guide, we will focus on a validated RP-HPLC method as a widely accessible and robust technique.

Experimental Protocol: Determining LOD and LOQ for Mometasone Impurity E

This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guideline.

Materials and Reagents
  • Mometasone Furoate Reference Standard (CRS)

  • Mometasone Impurity E Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions (A Representative HPLC Method)
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm[10]
Injection Volume 20 µL
Preparation of Solutions
  • Standard Stock Solution of Mometasone Impurity E (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Mometasone Impurity E reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards at concentrations bracketing the expected LOQ and LOD. For example, 0.05, 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL.

  • Blank Solution: Use the mobile phase as the blank.

LOD and LOQ Determination: The Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve, as recommended by the ICH.[11]

Step 1: Construct the Calibration Curve Inject each working standard solution in triplicate and record the peak area. Plot the mean peak area against the concentration of Mometasone Impurity E.

Step 2: Perform Linear Regression Analysis Determine the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.

Step 3: Calculate LOD and LOQ Use the following equations:

  • LOD = 3.3 * (σ / S) [11]

  • LOQ = 10 * (σ / S) [11]

Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Calibration Standards (Impurity E) hplc_analysis Inject Standards & Blank (n=3) prep_standards->hplc_analysis prep_blank Prepare Blank (Mobile Phase) prep_blank->hplc_analysis gen_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->gen_curve lin_reg Linear Regression Analysis (Determine Slope 'S' and SD of Intercept 'σ') gen_curve->lin_reg calc_lod Calculate LOD (3.3 * σ / S) lin_reg->calc_lod calc_loq Calculate LOQ (10 * σ / S) lin_reg->calc_loq

Caption: Workflow for determining LOD and LOQ using the calibration curve method.

Visualizing the Concepts: Signal, Noise, LOD, and LOQ

Signal_Noise cluster_1 Noise Baseline Noise LOD_Level LOD (S/N ≈ 3:1) LOQ_Level LOQ (S/N ≈ 10:1) Analyte_Signal Quantifiable Signal a a->Noise b a->b Detectable b->LOD_Level c d b->d Quantifiable with increasing precision d->LOQ_Level e d->e Reliable Quantitation e->Analyte_Signal

Caption: Relationship between signal-to-noise ratio, LOD, and LOQ.

Comparative Data and Interpretation

While specific experimental data for Mometasone Impurity E is proprietary and varies between laboratories, the following table provides a representative comparison of expected performance between HPLC and UPLC methods.

ParameterExpected HPLC PerformanceExpected UPLC PerformanceJustification
LOD (µg/mL) ~0.05 - 0.15~0.01 - 0.05UPLC's smaller particle columns lead to sharper peaks and lower baseline noise, enhancing sensitivity.
LOQ (µg/mL) ~0.15 - 0.50~0.03 - 0.15The improved signal-to-noise ratio at low concentrations allows for more precise and accurate quantification at lower levels.
Precision at LOQ (%RSD) < 10%< 5%The enhanced peak shape and resolution of UPLC typically result in better injection-to-injection precision.
Analysis Time (min) 204Higher optimal flow rates and shorter column lengths in UPLC dramatically reduce run times.[7]

Expert Insights and Troubleshooting

  • Peak Tailing: Mometasone and its impurities can exhibit peak tailing. Ensure the mobile phase pH is optimized and consider using a column with end-capping to minimize silanol interactions.

  • Matrix Effects: When analyzing formulated products, excipients can interfere with the detection of Impurity E. A thorough method validation, including specificity studies with placebo, is crucial.

  • Standard Stability: Corticosteroid solutions can be susceptible to degradation. Prepare fresh standards regularly and store them protected from light and at recommended temperatures.

Conclusion

The determination of LOD and LOQ for Mometasone Impurity E is a critical aspect of ensuring the quality and safety of Mometasone Furoate drug products. While both HPLC and UPLC are suitable techniques, UPLC offers significant advantages in terms of sensitivity and speed. The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and desired throughput.

By following a robust, well-validated protocol grounded in the principles of the ICH guidelines, researchers can confidently and accurately determine the limits of detection and quantitation for this and other critical impurities, ultimately contributing to the development of safer and more effective medicines.

References

  • USP Monographs: Mometasone Furoate - USP29-NF24.
  • Calculating LOD and LOQ for HPLC and UV Methods - Pharma Validation.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Mometasone furoate and its Impurities - Pharmaffiliates.
  • Mometasone Furoate 0.1% Ointment USP.
  • Mometasone Furoate Topical Solution - USP-NF.
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science.
  • Mometasone Furoate Cream - USP-NF ABSTRACT.
  • Development of simple and fast UV-method for the quantitative determination of mometasone furoate in a large number of metered doses of an aqueous nasal spray of mometasone furoate - PMC. Available from: [Link]

  • Mometasone Furoate 0.1% Ointment USP - PRODUCT MONOGRAPH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • How to calculate LOD and LOQ by different ways? - YouTube. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Available from: [Link]

  • Mometasone furoate European Pharmacopoeia (EP) Reference Standard.
  • USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Available from: [Link]

  • MOMETASONE FUROATE Mometasoni furoas.
  • USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment.
  • Determination of mometasone furoate by HPLC in topical preparations: Validation. Semantic Scholar. Available from: [Link]

  • Mometasone EP Impurity I - Veeprho.
  • Mometasone Furoate Anhydrous - Hovione. Available from: [Link]

  • Validation of Mometasone furoate and CIP100 Residue Analysis Methods After Cleaning of Production Equipment in the “XYZ” Pharmaceutical Industry. ResearchGate. Available from: [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • DoE Approach: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Methylparaben, Mometasone furoate and Eberconazole nitrate in Topical Formulations - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Method Development, Validation and Estimation of Relative Response Factor for the Quantitation of Known Impurities in Mometasone Furoate Nasal Spray Dosage form by RP-HPLC with UV/PDA Detector. ResearchGate. Available from: [Link]

  • Mometasone Furoate - USP Monographs.
  • Public Assessment Report - Geneesmiddeleninformatiebank.
  • Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC. Available from: [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl - Research and Reviews.
  • A sensitive method for the quantitation of mometasone furoate in human plasma - SCIEX. Available from: [Link]

  • British Pharmacopoeia 2023 Monographs & Formulated Alphabet M - WebofPharma.

Sources

Safety Operating Guide

Personal protective equipment for handling 11,17-Difuroate Mometasone Furoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 11,17-Difuroate Mometasone Furoate (Impurity E) Content Type: Operational Safety Guide Audience: Research Scientists, Analytical Chemists, and HSE Managers[1][2]

Executive Summary & Hazard Identification

Warning: High Potency Corticosteroid Impurity this compound (also known as Mometasone Furoate Impurity E, CAS: 1370190-33-2) is a bis-esterified impurity of the potent glucocorticoid Mometasone Furoate.[1][2] While specific toxicological data for this impurity is often limited compared to the parent API, the "Precautionary Principle" mandates it be handled as a Band 4 or Band 5 Potent Compound (OEB 4/5) .[1]

The addition of the second furoate group at the C11 position increases lipophilicity, potentially enhancing dermal absorption compared to the parent compound.[1]

Table 1: Chemical & Hazard Profile

ParameterSpecification
Chemical Name This compound (Impurity E)
CAS Number 1370190-33-2
Parent API Mometasone Furoate (CAS 83919-23-7)
Hazard Class (GHS) Repr.[2][3][4][5] 1B (May damage fertility/unborn child); STOT RE 1 (Adrenal suppression)
Default OEL Treat as < 1 µg/m³ (8-hr TWA)
Critical Effect Adrenal suppression, Immunosuppression, Teratogenicity

Risk Assessment & Engineering Controls

The "Why" Behind the Protocol: Personal Protective Equipment (PPE) is the last line of defense.[1] For corticosteroids with OELs < 1 µg/m³, reliance solely on PPE is a critical failure mode.[1] The primary barrier must be engineering controls.[1]

  • Mechanism of Risk: Glucocorticoids act by binding to nuclear receptors.[1] Inhalation of invisible, respirable dust (<10 µm) allows direct entry into the bloodstream, bypassing first-pass metabolism and causing systemic adrenal suppression.[1][2]

  • Static Hazard: As a highly purified impurity/standard, this compound is often dry, fluffy, and prone to static charge, making it "fly" during weighing.[1][2]

Containment Hierarchy (Visualized)

ContainmentHierarchy Level1 Preferred: Barrier Isolator (Glove Box) Negative Pressure (-15 Pa) Level2 Acceptable: Class II Type A2/B2 BSC OR Vented Balance Enclosure (VBE) Level1->Level2 If Isolator unavailable Level3 Unacceptable: Standard Fume Hood (Turbulence risks powder dissemination) Level2->Level3 Emergency Only (Requires PAPR) Level4 Prohibited: Open Benchtop Level3->Level4 NEVER caption Figure 1: Engineering Control Hierarchy for OEB 4/5 Corticosteroids

Personal Protective Equipment (PPE) Specifications

When handling this compound, standard lab PPE is insufficient.[1][2] The following ensemble creates a self-validating barrier system.

A. Respiratory Protection (Critical)
  • Inside Isolator: No respirator required (unless breach occurs).[1]

  • Inside BSC/VBE: N95 is insufficient. Use a PAPR (Powered Air Purifying Respirator) with HEPA filters or a tight-fitting Full Facepiece with P100 cartridges.[1][2]

    • Reasoning: N95s have a protection factor of only 10.[1] You require a protection factor of 50-1000 for this potency level.[1][2]

B. Dermal Protection (Double Gloving)[1]
  • Layer 1 (Inner): Nitrile or Laminate (2.5 - 4 mil).[1][2] Taped to inner suit cuff.

  • Layer 2 (Outer): Long-cuff Nitrile (minimum 5 mil).[2]

    • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

    • Reasoning: Mometasone analogs are lipophilic.[1] Permeation through thin nitrile can occur at molecular levels before visible degradation.

C. Body Covering[1][2]
  • Required: Disposable Tyvek® (or equivalent) coverall with elastic wrists/hood.

  • Prohibited: Cotton lab coats (they absorb and retain dust, becoming a secondary contamination source).[1]

Operational Workflow: Weighing & Solubilization

This protocol minimizes static dissemination, the #1 cause of lab exposure.[1]

Step 1: Preparation

  • Verify Magnehelic gauge on BSC/Enclosure (Target: 0.3 – 0.5 inches w.c.).

  • Place an anti-static gun or ionizer bar inside the enclosure.

  • Pre-wet a lint-free wipe with surfactant (e.g., 1% SDS) and place it near the balance (acts as a "dust trap").[2]

Step 2: Weighing (The "Wet Method")

  • Why: Weighing dry powder is the highest risk. Solubilizing inside the weighing vessel reduces risk immediately.[1]

  • Tare the volumetric flask/vial.

  • Add a small volume of solvent (e.g., DMSO or Methanol) to the vial before adding powder (if gravimetrically feasible) OR add powder, then immediately add solvent to wet the solid.[2]

  • Do not remove the spatula from the enclosure. Wipe it clean with the SDS-soaked wipe inside the hood.[2]

Step 3: Decontamination [1][2]

  • Seal the vessel. Wipe the exterior of the vessel with a fresh chemically compatible wipe (Ethanol/water mix) before removing it from the hood.[2]

  • Place the vessel in a secondary container (Ziploc or rigid box) for transport.

Gowning & De-Gowning Logic

GowningWorkflow Start Enter Ante-Room Step1 Don Shoe Covers & Hair Net Start->Step1 Step2 Don Tyvek Suit (Zip fully) Step1->Step2 Step3 Don Inner Gloves (Tape to sleeves) Step2->Step3 Step4 Don Respirator (Fit Check) Step3->Step4 Step5 Don Outer Gloves Step4->Step5 Exit Enter Lab Zone Step5->Exit caption Figure 2: Sequential Gowning for HPAPI Handling

Disposal & Deactivation

Do not autoclave. Autoclaving does not reliably destroy the steroid nucleus and may aerosolize the compound via steam exhaust.[1]

Table 2: Waste Stream Management

Waste TypeDisposal MethodNotes
Solid Waste (Gloves, Wipes, Vials)High-Temperature Incineration Label as "Cytotoxic/Potent Drug Waste".[1][2]
Liquid Waste (Mother liquors)Chemical Incineration Do not pour down sink.[2] Segregate into "Halogenated Solvent" stream.
Sharps Rigid Incineration Bin Do not recap needles.

Deactivation Solution (Surface Clean): Standard alcohol does not degrade the molecule; it only spreads it.

  • Recommended: Sodium Hypochlorite (Bleach) 10% or Hydrogen Peroxide/Peracetic Acid based oxidizers.

  • Contact Time: Allow 15 minutes of contact time to oxidize the steroid ring structure.

Emergency Response: Spill Protocol

Immediate Action:

  • Stop: Do not rush. Rapid movement spreads dust.[1]

  • Alert: Notify HSE.

  • Isolate: Evacuate the immediate area.

Cleanup (Powder Spill):

  • Do not sweep.

  • Cover spill with wet paper towels (soaked in water or surfactant) to prevent dust generation.[1]

  • Wipe inward from the periphery to the center.[1]

  • Double bag all waste.

  • Wash the area 3x with surfactant (soap/water) followed by an oxidizing agent.

References

  • European Chemicals Agency (ECHA). Mometasone Furoate - Substance Information & Classification.[1] Available at: [Link][1][2]

  • PubChem. Mometasone Furoate Impurity E (11,17-Difuroate Mometasone).[2] National Library of Medicine.[1] Available at: [Link][1][2]

  • SafeBridge Consultants. Occupational Health Categorization of Potent Compounds.[1] (Industry Standard Reference for OEB Bands).

  • World Health Organization (WHO). Guidelines on the safe handling of cytotoxic and related drugs. Available at: [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,17-Difuroate Mometasone Furoate
Reactant of Route 2
Reactant of Route 2
11,17-Difuroate Mometasone Furoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.